2-Methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAQNWCDKDKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509526 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78562-32-0 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Modern Chemistry
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and versatile synthetic accessibility make it a privileged scaffold for the development of a wide range of functional molecules. This technical guide provides an in-depth exploration of a key derivative, 2-methylpyrazolo[1,5-a]pyrimidine, offering insights into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it highlights the critical role of this scaffold in drug discovery through case studies of the approved drugs Anagliptin and Zanubrutinib, demonstrating its utility in addressing diverse therapeutic challenges. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1][2] These compounds have been extensively investigated as kinase inhibitors, anticancer agents, and anti-inflammatory molecules, among other therapeutic applications.[3][4][5] The structural rigidity and planarity of the pyrazolo[1,5-a]pyrimidine core provide a well-defined framework for the spatial orientation of various substituents, facilitating specific interactions with biological targets.[1] The 2-methyl substituent, in particular, can influence the electronic properties and steric profile of the molecule, potentially enhancing its biological activity and selectivity.[6]
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
While extensive data is available for its derivatives, the specific physicochemical properties of the parent this compound are less commonly reported. However, based on its structure and data for related compounds, the following can be inferred:
| Property | Value/Information | Source |
| CAS Number | 78562-32-0 | [7] |
| Molecular Formula | C₇H₇N₃ | [7] |
| Molecular Weight | 133.15 g/mol | [7] |
| Appearance | Expected to be a solid at room temperature. | |
| Solubility | Likely to exhibit solubility in organic solvents such as DMSO and methanol, with limited solubility in water. | [8] |
A key derivative, This compound-6-carboxylic acid , has the following properties:
| Property | Value/Information | Source |
| CAS Number | 739364-95-5 | [8][9][10][11][12] |
| Molecular Formula | C₈H₇N₃O₂ | [8] |
| Molecular Weight | 177.16 g/mol | [8] |
| Melting Point | 238 °C (decomposes) | [8][12] |
| Appearance | White to off-white solid. | [8] |
Synthesis of the this compound Core
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 3-amino-5-methylpyrazole and a suitable 1,3-bielectrophilic compound.[1][13] This approach allows for the introduction of various substituents on the pyrimidine ring.
General Synthetic Scheme:
Caption: General synthetic route to this compound derivatives.
Exemplary Protocol: Synthesis of this compound-5,7-diol
This protocol describes a foundational synthesis that serves as a gateway to various derivatives.[14]
Step 1: Condensation
-
To a solution of sodium ethoxide in ethanol, add 5-amino-3-methylpyrazole.
-
To this mixture, add diethyl malonate.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, the precipitate is filtered, washed, and dried to yield this compound-5,7-diol.
Step 2: Chlorination (for further derivatization)
-
The resulting diol is then treated with phosphorus oxychloride (POCl₃).
-
The mixture is refluxed for 24 hours.
-
After workup, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is obtained, a key intermediate for nucleophilic substitution reactions.[14]
Chemical Reactivity and Spectroscopic Characterization
The reactivity of the this compound core is characterized by the interplay of the electron-rich pyrazole ring and the electron-deficient pyrimidine ring.
Reactivity:
-
Nucleophilic Aromatic Substitution: The pyrimidine ring, particularly at the C5 and C7 positions when activated by leaving groups such as chlorine, is susceptible to nucleophilic aromatic substitution.[1][14] This allows for the introduction of a wide range of functional groups, including amines and alkoxides.
-
Electrophilic Aromatic Substitution: The pyrazole moiety can undergo electrophilic substitution, although the reactivity is influenced by the substituents on the pyrimidine ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce aryl and heteroaryl substituents, further expanding the chemical diversity of this scaffold.[4][14]
Spectroscopic Data:
-
¹H NMR: The proton signals for the pyrimidine and pyrazole rings would appear in the aromatic region. The methyl group at the 2-position would exhibit a characteristic singlet in the upfield region.
-
¹³C NMR: The carbon signals would be consistent with the heterocyclic aromatic structure. The methyl carbon would appear at a high field.
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound. Fragmentation patterns would be indicative of the fused ring system.
-
Infrared Spectroscopy: Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings would be observed.
Applications in Drug Discovery: Case Studies
The this compound scaffold is a cornerstone in the development of several modern therapeutics.
Anagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Anagliptin is an oral anti-diabetic drug used for the treatment of type 2 diabetes mellitus.[15] Its chemical structure features the this compound-6-carboxamide core.[16][17]
Mechanism of Action: Anagliptin inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, Anagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon secretion, thereby lowering blood glucose levels.[9]
Structure-Activity Relationship (SAR): The this compound core serves as a rigid scaffold to correctly position the side chain that interacts with the active site of the DPP-4 enzyme. The co-crystal structure of Anagliptin with DPP-4 reveals that the pyrazolopyrimidine group engages in π-stacking interactions with a phenylalanine residue (Phe357) in the enzyme's active site, contributing to its high binding affinity.[9][18]
Caption: Simplified mechanism of action of Anagliptin.
Zanubrutinib: A Bruton's Tyrosine Kinase (BTK) Inhibitor
Zanubrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[19] While its core is a tetrahydropyrazolo[1,5-a]pyrimidine, it demonstrates the adaptability of the pyrazolopyrimidine scaffold.
Mechanism of Action: Zanubrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. By inhibiting BTK, Zanubrutinib disrupts this pathway, leading to apoptosis of the cancer cells.[19][20]
Structure-Activity Relationship (SAR): The pyrazolo[1,5-a]pyrimidine scaffold in Zanubrutinib provides the necessary framework for the presentation of the acrylamide "warhead" that forms the covalent bond with the target enzyme. The substituents on the scaffold are optimized for high selectivity and potency against BTK, minimizing off-target effects on other kinases.[20]
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds in contemporary chemical science. The straightforward and adaptable synthetic routes to this scaffold, coupled with its favorable physicochemical and biological properties, have cemented its status as a privileged structure in drug discovery. The successful development of drugs like Anagliptin and the broader applicability of the pyrazolopyrimidine core in therapeutics such as Zanubrutinib underscore the immense potential of this heterocyclic system. Future research in this area is poised to uncover novel derivatives with enhanced therapeutic efficacy and unique applications in materials science, further solidifying the importance of the this compound core.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Link
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Link
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Link
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CAS 739364-95-5: this compound-6-carboxylic acid. CymitQuimica. Link
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A Technical Guide to the Synthesis of Novel 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives
This guide provides an in-depth exploration of the synthetic methodologies for novel 2-methylpyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including potent kinase inhibitors.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven protocols.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework is a fused bicyclic system composed of a pyrazole ring fused to a pyrimidine ring.[2] This unique structural architecture confers a range of pharmacological properties, making it a privileged scaffold in the design of therapeutic agents.[2] Derivatives of this core have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Of particular note is their prominence as protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][3] The 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core is a common feature in many of these bioactive compounds, influencing their potency and selectivity.[4] This guide will focus on the key synthetic strategies to access these valuable molecules.
Core Synthesis: Building the this compound Scaffold
The most prevalent and versatile method for constructing the this compound core involves the cyclocondensation of a 3-amino-5-methylpyrazole with a 1,3-bielectrophilic species.[5] This approach allows for the introduction of diverse substituents at various positions of the heterocyclic system.
Key Starting Material: 5-Amino-3-methylpyrazole
The synthesis typically commences with 5-amino-3-methylpyrazole as the key building block. This nucleophilic pyrazole derivative provides the necessary framework for the subsequent cyclization reaction that forms the fused pyrimidine ring.
The Cyclocondensation Reaction: A Step-by-Step Protocol
A common and effective strategy involves the reaction of 5-amino-3-methylpyrazole with a β-dicarbonyl compound or its equivalent.[6] A widely used biselectrophile is diethyl malonate.[1][4]
Experimental Protocol: Synthesis of this compound-5,7-diol (1)
-
Reagents and Solvents:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide (EtONa)
-
Ethanol (EtOH)
-
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add 5-amino-3-methylpyrazole.
-
To this mixture, add diethyl malonate dropwise.
-
The reaction mixture is then heated to reflux for 24 hours.[1][4]
-
After cooling, the resulting precipitate is filtered, washed with ethanol, and dried to yield this compound-5,7-diol (1). An 89% yield has been reported for this step.[1][4]
-
Causality Behind Experimental Choices:
-
Sodium Ethoxide: Acts as a base to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. It also facilitates the initial Michael addition and subsequent cyclization.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps, driving the reaction to completion.
Conversion to Dichloro Intermediate: A Gateway to Functionalization
The resulting diol (1) is often a versatile intermediate but is typically converted to a more reactive species to enable further diversification. Chlorination is a common strategy to activate the 5 and 7 positions for subsequent nucleophilic substitution reactions.[4]
Experimental Protocol: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Reagents:
-
This compound-5,7-diol (1)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
A mixture of this compound-5,7-diol (1) and phosphorus oxychloride is heated to reflux for 24 hours.[1][4]
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is filtered, washed with water, and dried to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2). A yield of 61% has been reported for this step.[1][4]
-
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent in this reaction. It effectively replaces the hydroxyl groups at the 5 and 7 positions with chlorine atoms, significantly increasing the electrophilicity of these positions.
Post-Scaffold Elaboration: Introducing Molecular Diversity
The 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) is a key intermediate that opens the door to a wide range of functionalization reactions. The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic aromatic substitution (NAS), allowing for the introduction of various substituents.[5]
Selective Nucleophilic Aromatic Substitution at C7
The chlorine atom at the 7-position is generally more reactive towards nucleophiles than the one at the 5-position.[4] This differential reactivity allows for selective functionalization.
Experimental Protocol: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)
-
Reagents and Solvents:
-
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) in acetone, add morpholine and potassium carbonate.
-
The reaction mixture is stirred at room temperature for 1.5 hours.[1][4]
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and concentrated to give 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3). This reaction proceeds with high selectivity and yield (94%).[1][4]
-
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
Room Temperature: The high reactivity of the C7-Cl bond allows the reaction to proceed efficiently at ambient temperature, minimizing side reactions.
Functionalization at C5: Palladium-Catalyzed Cross-Coupling Reactions
The remaining chlorine atom at the 5-position can be further functionalized using modern cross-coupling methodologies, such as the Suzuki or Buchwald-Hartwig reactions.[4] These powerful reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, leading to a vast array of novel derivatives.
General Workflow for C5 Functionalization
Caption: General synthetic workflow for this compound derivatives.
Summary of Synthetic Strategies and Yields
| Step | Starting Material | Key Reagents | Product | Reported Yield (%) | Reference |
| Cyclocondensation | 5-Amino-3-methylpyrazole | Diethyl malonate, EtONa | This compound-5,7-diol (1) | 89 | [4] |
| Chlorination | This compound-5,7-diol (1) | POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) | 61 | [4] |
| Selective C7 Substitution | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) | Morpholine, K₂CO₃ | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3) | 94 | [4] |
| C5 Suzuki Coupling | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3) | Boronic acid/ester, Pd(PPh₃)₄, Na₂CO₃ | C5-Aryl/Heteroaryl derivatives | 55-61 | [4] |
| C5 Buchwald-Hartwig Amination | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3) | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C5-Amino derivatives | 54-61 | [4] |
Conclusion and Future Directions
The synthetic routes outlined in this guide provide a robust foundation for the generation of diverse libraries of this compound derivatives. The key to successful synthesis lies in the strategic construction of the core scaffold followed by controlled, regioselective functionalization. The versatility of palladium-catalyzed cross-coupling reactions at the C5 position offers immense potential for creating novel analogues with tailored pharmacological profiles. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, as well as the exploration of novel substitution patterns to further probe the structure-activity relationships of this important class of compounds. The insights provided herein are intended to empower researchers to design and execute the synthesis of next-generation this compound-based therapeutics.
References
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Młynarska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4785. [Link]
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Kumar, H., et al. (2020). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Journal of Heterocyclic Chemistry, 57(10), 3695-3704. [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(33), 22963-22986. [Link]
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3163. [Link]
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El-Gazzar, A. B. A., et al. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Medicinal Chemistry, 18(8), 926-948. [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(33), 22963-22986. [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(33), 22963-22986. [Link]
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Spectroscopic Fingerprinting of 2-Methylpyrazolo[1,5-a]pyrimidine: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of research, with various methods available for the creation of this versatile scaffold.[1][3]
Introduction
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocyclic compounds, which are recognized for their diverse biological activities, including their potential as protein kinase inhibitors in cancer therapy.[1][3] The unique fused ring structure, combining a pyrazole and a pyrimidine ring, provides a rigid and planar framework that is amenable to various chemical modifications.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and elucidation of its role in various chemical and biological processes.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak ([M]+) would correspond to its molecular formula, C₇H₇N₃.
Expected Molecular Ion:
-
Formula: C₇H₇N₃
-
Molecular Weight: 133.15 g/mol
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Presentation: Expected Fragmentation
| m/z | Proposed Fragment | Notes |
| 133 | [M]+• | Molecular ion |
| 105 | [M - N₂]+• | Loss of a neutral nitrogen molecule |
| 92 | [M - CH₃CN]+• | Loss of acetonitrile from the pyrimidine ring |
| 78 | [C₅H₄N₂]+• | Pyrimidine ring fragment |
| 55 | [C₃H₃N₂]+ | Pyrazole ring fragment |
Visualization: Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2950 - 2850 | C-H stretching | Methyl C-H |
| 1650 - 1500 | C=C and C=N stretching | Aromatic ring vibrations |
| 1500 - 1400 | C-H bending | Methyl C-H |
| 1300 - 1000 | C-N stretching | Heterocyclic ring vibrations |
| 900 - 675 | C-H out-of-plane bending | Aromatic C-H |
The vibrational spectra of diazines like pyrimidine have been studied, and these studies can provide a basis for interpreting the spectrum of the fused pyrazolo[1,5-a]pyrimidine system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively. A study by Chimichi et al. provides a detailed analysis of the ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives, which serves as a key reference for the interpretation of the spectra of this compound.[4][5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., with a 30° pulse) is used to acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of the parent pyrazolo[1,5-a]pyrimidine system and related methyl-substituted derivatives.[4][5][6]
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 | s | - |
| H-5 | ~8.6 | d | ~7.0 |
| H-6 | ~6.8 | dd | ~7.0, ~4.0 |
| H-7 | ~8.4 | d | ~4.0 |
| CH₃ | ~2.6 | s | - |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~100 |
| C-3a | ~150 |
| C-5 | ~145 |
| C-6 | ~110 |
| C-7 | ~140 |
| CH₃ | ~15 |
Visualization: Key NMR Correlations
Caption: Key ¹H-¹H coupling correlations in this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a foundational understanding of the structural characteristics of this compound. The integration of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy offers a robust framework for the unambiguous identification and characterization of this important heterocyclic scaffold. This information is critical for researchers engaged in the synthesis, modification, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives in the pursuit of novel therapeutic agents.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]
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Ferreira, R. A., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 190-201. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 139031145, this compound. Retrieved from [Link]
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4647. [Link]
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Hassan, A. S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1855-1875. [Link]
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Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1131–1135. [Link]
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A Guide to the Comprehensive Characterization of 5-Nitro-1H-benzotriazole (C₆H₄N₄O₂)
Foreword: The Imperative of Rigorous Characterization
In the landscape of drug discovery and materials science, the unambiguous identification and characterization of heterocyclic compounds are paramount. Molecules with the formula C₆H₄N₄O₂, while seemingly simple, can represent a multitude of isomers, each with unique chemical, biological, and safety profiles. This guide provides a comprehensive framework for the characterization of a key isomer, 5-Nitro-1H-benzotriazole, a compound of significant interest due to its utility as a synthetic intermediate and its inherent energetic properties.[1][2][3] The methodologies outlined herein are designed to establish a self-validating system of analysis, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction to 5-Nitro-1H-benzotriazole: A Molecule of Dichotomous Nature
5-Nitro-1H-benzotriazole (CAS No: 2338-12-7) is a bicyclic aromatic heterocycle featuring a benzene ring fused to a 1,2,3-triazole ring, with a nitro group substituent on the benzene moiety.[4][5] This structure imparts a unique electronic landscape, making it a valuable building block in medicinal chemistry for the synthesis of antiviral and anticancer agents.[3][6][7] The benzotriazole scaffold itself is prevalent in many FDA-approved drugs.[1] However, the presence of the nitro group also renders the molecule energetic, necessitating careful handling and thorough characterization to ensure safety and efficacy in its applications.[8] This guide will delineate a logical workflow for the complete spectroscopic and physical characterization of this important compound.
Synthesis and Purification: Establishing a Pure Analytical Sample
The foundation of accurate characterization is a pure sample. 5-Nitro-1H-benzotriazole is typically synthesized via the nitration of 1H-benzotriazole or through the ring closure of a corresponding diamine precursor.[9][10]
Synthetic Protocol: Ring Closure of 4-Nitro-1,2-phenylenediamine
A common and high-yield route involves the diazotization and subsequent intramolecular cyclization of 4-nitro-1,2-phenylenediamine.[9] This method is often preferred for its regiochemical control.
Step-by-Step Protocol:
-
Dissolution: Suspend 4-nitro-1,2-phenylenediamine in a suitable acidic medium, such as aqueous acetic acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring. This is critical to control the exothermic diazotization reaction and prevent the formation of side products.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled suspension. The slow addition maintains the low temperature and ensures the controlled formation of the diazonium salt intermediate.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 30 minutes), followed by gradual warming to room temperature to drive the cyclization.
-
Precipitation & Isolation: The product, 5-Nitro-1H-benzotriazole, typically precipitates from the reaction mixture. Isolate the solid product by vacuum filtration.
-
Washing: Wash the isolated solid with cold water to remove residual acid and salts, followed by a suitable organic solvent (e.g., cold ethanol) to remove organic impurities.
-
Drying: Dry the purified product under vacuum to yield a pale yellow solid.
Purification by Recrystallization
For high-purity material suitable for analytical standards, recrystallization is essential.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Physicochemical and Spectroscopic Characterization
The following section details the core analytical techniques required to confirm the identity, structure, and purity of the synthesized 5-Nitro-1H-benzotriazole.
Workflow for Comprehensive Characterization
The logical flow of analysis ensures that each piece of data corroborates the others, creating a robust and trustworthy characterization package.
Caption: Workflow for the characterization of 5-Nitro-1H-benzotriazole.
Physicochemical Properties
A summary of the key physical properties provides a first-pass identification and purity assessment.
| Property | Observed Value | Reference Source |
| Molecular Formula | C₆H₄N₄O₂ | [4][5] |
| Molecular Weight | 164.12 g/mol | [4][5][8] |
| Appearance | Pale yellow solid | [8] |
| Melting Point | ~210 °C (with decomposition) | [11] |
| Solubility | Sparingly soluble in water | [5] |
| pKa | 6.62 ± 0.40 (Predicted) | [12] |
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight and formula. Electron Ionization (EI) is a common method for this type of molecule.
-
Expected Molecular Ion (M⁺): m/z = 164.0334
-
Rationale: High-resolution mass spectrometry (HRMS) is crucial to distinguish the target compound from isomers by providing an exact mass that corresponds to the elemental composition C₆H₄N₄O₂.[4] The fragmentation pattern can also offer structural clues, often showing losses of NO₂ (46 Da) and N₂ (28 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Further evidence of the aromatic system. |
| ~1530 & ~1340 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) Group | Diagnostic peaks confirming the presence and conjugation of the nitro group.[14] |
| ~1200-1000 | N-N Stretch | Triazole Ring | Indicates the presence of the triazole heterocycle. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.[13][15] The spectra are typically recorded in a solvent like DMSO-d₆.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum is diagnostic for the substitution pattern. For 5-Nitro-1H-benzotriazole, three distinct signals are expected for the aromatic protons.
-
Expected Chemical Shifts (δ, ppm):
-
H-4: ~8.8 ppm (doublet) - Deshielded due to the anisotropic effect of the adjacent nitro group.
-
H-6: ~8.2 ppm (doublet of doublets) - Coupled to both H-4 and H-7.
-
H-7: ~7.9 ppm (doublet) - Coupled to H-6.
-
N-H: A broad singlet at >10 ppm, which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum confirms the number of unique carbon environments.
-
Expected Chemical Shifts (δ, ppm):
-
C-5 (bearing NO₂): ~145-150 ppm - Deshielded by the electron-withdrawing nitro group.
-
Other Aromatic Carbons: ~110-140 ppm - Six distinct signals are expected, corresponding to the carbons of the fused ring system.
-
Caption: Structure of 5-Nitro-1H-benzotriazole with predicted ¹H NMR assignments.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods confirm identity, chromatography is essential for quantifying purity. A reverse-phase HPLC method is suitable for this purpose.[16]
HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid for MS compatibility).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
Rationale: This method separates the target compound from potential starting materials, by-products, and other isomers. The peak area percentage of the main peak provides a quantitative measure of purity. A purity level of >98% is typically required for applications in drug development.
Safety and Handling: A Trustworthy Approach
Trustworthiness in scientific practice extends to rigorous safety protocols. 5-Nitro-1H-benzotriazole and related nitroaromatic compounds are energetic and must be handled with caution.[8]
-
Hazard Statements: Harmful if swallowed (H302), Causes serious eye irritation (H319), Toxic to aquatic life with long-lasting effects (H411).[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[19]
-
Handling Precautions: Avoid creating dust.[20] Handle in a well-ventilated area or fume hood. Avoid exposure to heat, shock, or friction, as it may explode under prolonged exposure to heat.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion: An Integrated and Self-Validating Characterization
The comprehensive characterization of 5-Nitro-1H-benzotriazole requires an integrated approach where multiple analytical techniques provide orthogonal and corroborating data. From synthesis and purification to detailed spectroscopic analysis and purity quantification, each step builds upon the last to create a scientifically sound and trustworthy data package. This guide provides the framework and rationale for such an analysis, empowering researchers to proceed with confidence in the identity, purity, and safety of this versatile chemical entity.
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Fliur, D. S., et al. (2018). Controlled synthesis of electron deficient nitro-1h-benzotriazoles. Arkivoc. [Link]
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NIST. (n.d.). 1H-Benzotriazole, 5-nitro-. NIST WebBook. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole, 5-nitro- (CAS 2338-12-7). Cheméo. [Link]
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Serena, M., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules. [Link]
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Perez-Torralba, M., et al. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry. [Link]
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NIST. (n.d.). 1H-Benzotriazole, 5-nitro-. NIST WebBook. [Link]
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PubChem. (n.d.). 1H-Benzotriazole, 6-nitro-. PubChem. [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-1H-benzotriazole. Thermo Fisher Scientific. [Link]
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NIST. (n.d.). 1H-Benzotriazole, 5-nitro- IR Spectrum. NIST WebBook. [Link]
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ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
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IJPSR. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]
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IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
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Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances. [Link]
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Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
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SIELC Technologies. (2018). 1H-Benzotriazole, 5-nitro-. SIELC Technologies. [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] This privileged scaffold has proven to be a fertile ground for the development of novel therapeutic agents, with several compounds having advanced into clinical trials and even reaching the market.[2] The unique structural and electronic properties of the pyrazolo[1,5-a]pyrimidine nucleus allow for facile structural modifications, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity.[3] This guide provides a comprehensive overview of the diverse biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, delving into its mechanisms of action, structure-activity relationships, and the experimental methodologies employed in its synthesis and evaluation.
Anticancer Activity: A Cornerstone of Pyrazolo[1,5-a]pyrimidine Research
The development of pyrazolo[1,5-a]pyrimidine-based anticancer agents represents a significant area of research, with a primary focus on the inhibition of protein kinases.[3][4] These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.[3]
Mechanism of Action: Targeting Key Oncogenic Kinases
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as ATP-competitive and allosteric inhibitors of a variety of protein kinases.[3] By occupying the ATP-binding pocket of these enzymes, they prevent the transfer of phosphate groups to substrate proteins, thereby disrupting downstream signaling cascades that promote cancer cell proliferation, survival, and migration.[3] Key kinase targets for this scaffold include:
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive the growth of various solid tumors. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as larotrectinib and entrectinib, have been approved for the treatment of NTRK fusion-positive cancers.[2]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDKs, such as CDK2 and CDK9, inducing cell cycle arrest and apoptosis in cancer cells.[5]
-
FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent inhibitors of FLT3-ITD, demonstrating significant anti-leukemic activity.[6]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors against a wide range of other kinases implicated in cancer, including EGFR, B-Raf, MEK, and Pim-1.[3]
Signaling Pathway Visualization: Trk Signaling Cascade
The following diagram illustrates the Trk signaling pathway, a critical target of several pyrazolo[1,5-a]pyrimidine-based anticancer drugs. Upon binding of a neurotrophin ligand, the Trk receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.
Quantitative Data: Anticancer Activity of Representative Pyrazolo[1,5-a]pyrimidines
The following table summarizes the in vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 17 | FLT3-ITD | MV4-11 (AML) | 0.0004 | [6] |
| Compound 19 | FLT3-ITD | MV4-11 (AML) | 0.0004 | [6] |
| Compound 6t | CDK2, TRKA | - | 0.09 (CDK2), 0.45 (TRKA) | [3] |
| Compound 6s | CDK2, TRKA | - | 0.23 (CDK2), 0.45 (TRKA) | [3] |
| Compound 3f | Not specified | MCF-7 (Breast) | 223.9 | [4] |
Antimicrobial Activity: A Promising Frontier
The pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated significant potential as a source of novel antimicrobial agents, with activity against a range of bacteria and fungi.[7][8]
Mechanism of Action: Diverse Antimicrobial Targets
The antimicrobial mechanisms of pyrazolo[1,5-a]pyrimidines are varied and can include:
-
Inhibition of Bacterial Enzymes: Some derivatives have been shown to inhibit essential bacterial enzymes, such as RNA polymerase and MurA, which is involved in cell wall biosynthesis.[7][8]
-
Disruption of Cell Membranes: The heterocyclic structure may enable some compounds to interact with and disrupt the integrity of microbial cell membranes.
Quantitative Data: Antimicrobial Spectrum of Pyrazolo[1,5-a]pyrimidine Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for representative pyrazolo[1,5-a]pyrimidine compounds against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 14a | Klebsiella pneumoniae | 125-250 | [7] |
| Compound 14f | Staphylococcus aureus | 125-250 | [7] |
| Compound 4c | Escherichia coli | 1.95 | [8] |
| Compound 3i | Bacillus subtilis | 312 (µM) | [4] |
Anti-inflammatory and CNS Activities
Beyond their anticancer and antimicrobial properties, pyrazolo[1,5-a]pyrimidines have been investigated for their potential in treating inflammatory diseases and central nervous system (CNS) disorders.
Anti-inflammatory Effects
Certain pyrazolo[1,5-a]pyrimidine derivatives have exhibited anti-inflammatory properties in both in vitro and in vivo models.[9] The mechanism of action is thought to involve the inhibition of key inflammatory mediators, such as prostaglandins and leukotrienes.[9] For instance, one study reported that a pyrazolo[1,5-a]quinazoline derivative reduced carrageenan-induced paw edema in rats by 39% at a dose of 10 mg/kg.[10]
Central Nervous System Activity
The pyrazolo[1,5-a]pyrimidine scaffold is present in several commercially available drugs with CNS activity, including the anxiolytic and sedative agents zaleplon and indiplon.[2] However, further research into novel derivatives for CNS applications has yielded mixed results, with some studies suggesting that the initial promise of specific anxiolytic effects may not be broadly applicable across all analogs.[11]
Experimental Protocols: A Guide for the Bench Scientist
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, empowering researchers to explore this versatile scaffold in their own laboratories.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: A General Protocol
The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[3]
Experimental Workflow: Synthesis of a 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamide
Step-by-Step Protocol:
-
To a solution of the appropriate 5-aminopyrazole-4-carboxamide (5 mmol) in 40 mL of dioxane, add 0.2 mL of triethylamine.[12]
-
Add 2-((dimethylamino)methylene)malononitrile (0.60 g, 5 mmol) to the solution.[12]
-
Heat the reaction mixture under reflux for 3–4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[12]
-
After completion of the reaction, allow the mixture to cool to room temperature.[13]
-
Collect the resulting precipitate by filtration.[13]
-
Crystallize the solid from dioxane to yield the pure 7-amino-N-aryl-6-cyano-2-(phenylamino)-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative.[12]
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[14]
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.[14]
-
Compound Treatment: Add various concentrations of the pyrazolo[1,5-a]pyrimidine test compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for the rational design of more potent and selective drug candidates.
-
Substitutions on the Pyrimidine Ring: Modifications at positions 5 and 7 of the pyrimidine ring significantly influence biological activity. For example, in Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the kinase domain, and the addition of a morpholine group can enhance selectivity.[15]
-
Substitutions on the Pyrazole Ring: Alterations at positions 2 and 3 of the pyrazole ring can also modulate activity. For instance, in some kinase inhibitors, the introduction of specific aryl or heteroaryl groups at these positions can lead to enhanced binding affinity.[3]
-
Influence of Functional Groups: The nature of the functional groups appended to the core scaffold plays a critical role. For example, the presence of a carboxamide group has been shown to significantly enhance the activity of some Trk inhibitors.[15]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in drug discovery, yielding a diverse array of biologically active compounds with therapeutic potential in oncology, infectious diseases, and beyond. The continued exploration of this versatile core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation medicines. Future research will likely focus on the design of more selective and potent inhibitors, the exploration of novel biological targets, and the development of innovative synthetic methodologies to further expand the chemical space accessible from this remarkable heterocyclic system.
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Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell lines. (2022-12-15). ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2025-08-10). ResearchGate. [Link]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. [Link]
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Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). PubMed Central. [Link]
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Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). PubMed. [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021-10-15). PubMed. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015-10-01). PubMed. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024-07-29). PubMed Central. [Link]
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Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025-01-24). ACS Publications. [Link]
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An In-depth Technical Guide to Exploring the Photophysical Properties of Pyrazolo[1,5-a]pyrimidines
Introduction: The Rising Prominence of Pyrazolo[1,5-a]pyrimidines in Photophysics
The pyrazolo[1,5-a]pyrimidine scaffold, a fused N-heterocyclic system, has emerged from the periphery of medicinal chemistry to become a significant player in the field of materials science and photophysics.[1][2] Initially recognized for its privileged role in drug discovery, this versatile core is now attracting considerable attention for its remarkable fluorescent properties.[2][3] These compounds are increasingly utilized as prominent fluorophores in chemosensors, optoelectronics, and for various biological applications.[1] The inherent structural rigidity and planarity of the pyrazolo[1,5-a]pyrimidine system provide a robust foundation for the design of novel fluorescent probes.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical properties of pyrazolo[1,5-a]pyrimidines. We will delve into the synthetic strategies that allow for the fine-tuning of their optical characteristics, detail the experimental methodologies for their characterization, and explore the computational tools that provide deeper mechanistic insights. The goal is to equip the reader with the knowledge to not only understand but also to strategically manipulate the photophysical behavior of this promising class of fluorophores.
Structural Design and Synthetic Versatility: The Key to Tunable Photophysics
A key advantage of the pyrazolo[1,5-a]pyrimidine core is its synthetic accessibility and the ease with which its periphery can be modified.[2][4] This allows for a high degree of control over the resulting photophysical properties. The most common synthetic approach involves the cyclocondensation of 3-amino-NH-pyrazoles with 1,3-bielectrophilic compounds.[4] This strategy offers multiple points for structural diversification, enabling the introduction of various functional groups at positions 2, 3, 5, and 7 of the fused ring system.[4][5]
The nature and position of substituents on the heterocyclic core dictate the electronic and, consequently, the photophysical properties of the molecule.[1] For instance, the introduction of electron-donating groups (EDGs) at the 7-position has been shown to significantly enhance both absorption and emission intensities.[6][7] This is attributed to an intramolecular charge transfer (ICT) process from the pyrazolo[1,5-a]pyrimidine core to the substituent, which can lead to large fluorescence quantum yields.[1] Conversely, the presence of electron-withdrawing groups (EWGs) can diminish these properties.[6][7] This tunable nature allows for the rational design of pyrazolo[1,5-a]pyrimidines with specific absorption and emission profiles, making them suitable for a wide range of applications.
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical behavior of pyrazolo[1,5-a]pyrimidines requires a suite of spectroscopic techniques. The following section outlines the key experimental protocols.
UV-Visible Absorption and Photoluminescence Spectroscopy
These are the foundational techniques for characterizing the electronic transitions of a molecule.[8]
Experimental Protocol: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in a high-purity spectroscopic grade solvent (e.g., THF, acetonitrile, or ethanol). The concentration should be in the micromolar range (typically 1 x 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Ensure the maximum absorbance is within the linear range of the instrument, typically between 0.1 and 1.0, to ensure adherence to the Beer-Lambert law.[8]
-
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Experimental Protocol: Photoluminescence (PL) Spectroscopy
-
Sample Preparation: Use the same solution prepared for the UV-Vis measurements. It is crucial that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), monochromators for wavelength selection, and a sensitive detector (e.g., a photomultiplier tube).[8]
-
Measurement:
-
Record the emission spectrum by exciting the sample at its λmax determined from the absorption spectrum. Scan a wavelength range longer than the excitation wavelength.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator. The corrected excitation spectrum should be superimposable with the absorption spectrum.
-
-
Data Analysis: Identify the wavelength of maximum emission (λem) and calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima (λem - λmax).[9]
Diagram: Experimental Workflow for Photophysical Characterization
Caption: Workflow for the experimental characterization of photophysical properties.
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[9] The relative method, using a well-characterized standard, is the most common approach.[8]
Experimental Protocol: Relative Quantum Yield Measurement
-
Standard Selection: Choose a fluorescent standard with an emission profile similar to the pyrazolo[1,5-a]pyrimidine sample and a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and instrument geometry.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²)
where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Computational Modeling: Unveiling the Electronic Structure
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for understanding the electronic structure and predicting the photophysical properties of molecules like pyrazolo[1,5-a]pyrimidines.[6][7] These calculations can provide insights into the nature of electronic transitions, the influence of substituents, and the geometries of the ground and excited states.
Computational Workflow:
-
Ground State Geometry Optimization: The molecular geometry is optimized in the ground state using DFT with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT on the optimized ground-state geometry. This provides information about the absorption spectrum.
-
Excited State Geometry Optimization: The geometry of the first excited state is optimized to understand the relaxation process after excitation.
-
Emission Energy Calculation: The emission energy is calculated from the energy difference between the optimized excited state and the ground state at the excited-state geometry. This provides information about the emission spectrum.
These calculations can reveal that for many pyrazolo[1,5-a]pyrimidines, the lowest energy electronic transition is a π → π* transition with significant intramolecular charge transfer character, which is consistent with experimental observations.[1]
Diagram: Structure-Property Relationship in Pyrazolo[1,5-a]pyrimidines
Caption: Influence of substituents on the photophysical properties of pyrazolo[1,5-a]pyrimidines.
Data Summary: Photophysical Properties of Representative Pyrazolo[1,5-a]pyrimidines
The tunability of the photophysical properties is best illustrated with concrete data. The following table summarizes the properties of a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
| Compound | Substituent at Position 7 | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF |
| 4a | 4-Pyridyl | 338 | 15,384 | 425 | 0.25 |
| 4d | Phenyl | 340 | 18,320 | 428 | 0.30 |
| 4e | 4-Methoxyphenyl | 355 | 20,593 | 440 | 0.65 |
| 4g | Triphenylamine | 380 | 19,500 | 490 | 0.97 |
Data adapted from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores.[6][7]
This data clearly demonstrates that the introduction of electron-donating groups, such as the methoxy and triphenylamine moieties, leads to a red-shift in both the absorption and emission maxima, along with a significant increase in the molar extinction coefficient and fluorescence quantum yield.[6][7]
Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidines represent a highly promising and versatile class of fluorophores. Their straightforward synthesis, coupled with the ability to fine-tune their photophysical properties through peripheral substitutions, makes them attractive candidates for a wide array of applications, from biological imaging to optoelectronic devices.[1][2] A thorough understanding of their photophysical behavior, achieved through a combination of rigorous experimental characterization and insightful computational modeling, is crucial for their continued development and application. Future research will likely focus on expanding the structural diversity of this scaffold to access a broader range of emission colors, improving their photostability, and developing derivatives with specific sensing capabilities for various analytes.[10] The continued exploration of this fascinating class of molecules is sure to yield exciting new discoveries and applications in the years to come.
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A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. ResearchGate. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
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Integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system as a colorimetric and fluorometric chemosensor for cyanide recognition in water. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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An In-Depth Technical Guide to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS No. 739364-95-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, safety considerations, and applications of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Anagliptin.[1][2][3] Understanding these characteristics is paramount for its effective and safe utilization in pharmaceutical research and development.
Chemical Identity and Structure
The compound registered under CAS number 739364-95-5 is chemically known as this compound-6-carboxylic acid.[4][5] Its structure consists of a fused pyrazole and pyrimidine ring system, which forms the core scaffold. A methyl group is attached at the 2-position and a carboxylic acid group at the 6-position.[6]
The structural formula and key identifiers are summarized below:
| Identifier | Value | Source |
| CAS Number | 739364-95-5 | [1][2][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] |
| IUPAC Name | This compound-6-carboxylic acid | [4][5][14] |
| Molecular Formula | C₈H₇N₃O₂ | [4][6][8][12][14][15][16][17][21] |
| Molecular Weight | 177.16 g/mol | [4][5][6][7][8][12][14][16][17][21] |
| InChI | InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) | [4][7][14] |
| InChI Key | YHVGUXFUOSJCFJ-UHFFFAOYSA-N | [7][14][21] |
| Canonical SMILES | CC1=NC=C2N1C=C(C=N2)C(=O)O | [14] |
| Synonyms | 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | [4][8] |
Physicochemical Properties: A Deeper Look
The physical and chemical properties of a compound dictate its behavior in various experimental settings. For a pharmaceutical intermediate, these characteristics are critical for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).
Physical State and Appearance
This compound-6-carboxylic acid is a solid at room temperature, typically appearing as a white to off-white or light yellow powder or crystalline solid.[2][6][7] This physical form is advantageous for handling, weighing, and storage in a laboratory or manufacturing setting.
Melting Point
The melting point of this compound is reported to be 238 °C with decomposition.[2][6][7][9][10] The high melting point suggests a stable crystalline lattice structure. The decomposition at this temperature is a crucial factor to consider during thermal analyses and in any synthetic steps that require heating, as it indicates the upper limit of its thermal stability.
Solubility Profile
Understanding the solubility is essential for selecting appropriate solvents for reactions, purification, and analysis.
| Solvent | Solubility | Notes |
| DMSO | Slightly Soluble / Soluble | [6][7][23] |
| Methanol | Slightly Soluble (with heating) | [6][7] |
| Water | Slightly Soluble | [23] |
| Ethanol | Slightly Soluble | [23] |
The slight solubility in common organic solvents and water indicates that for synthetic transformations, a suitable solvent system or the use of a salt form of the carboxylic acid might be necessary to achieve homogeneity. The solubility in DMSO makes it amenable to use in high-throughput screening and for NMR analysis.
Stability and Reactivity
The compound is stable under recommended storage conditions.[8] It should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[8][17][23]
Key reactivity considerations include:
-
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[8]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.[8]
The carboxylic acid functional group is a primary site of reactivity, allowing for standard transformations such as esterification and amidation, which are likely key steps in the synthesis of Anagliptin.
Application in Pharmaceutical Synthesis
The principal application of this compound-6-carboxylic acid is as a crucial building block in the synthesis of Anagliptin.[1][2][3][16] Anagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, and is used for the treatment of type 2 diabetes mellitus.[2][3]
The pyrazolopyrimidine core of this intermediate forms a significant portion of the final Anagliptin structure. Its purity is therefore critical to ensure the quality and efficacy of the resulting API. Purity levels are typically reported to be high, often 97% or greater.[2][10][14][20]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound-6-carboxylic acid.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[8]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2][4][8][9]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2][4][8][9]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[8]
Recommended Handling Procedures
A comprehensive safety protocol for handling this compound should include the following steps:
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[8]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
Conclusion
This compound-6-carboxylic acid is a well-characterized compound with a defined set of physical and chemical properties that make it a valuable intermediate in the pharmaceutical industry. Its primary role in the synthesis of Anagliptin underscores its importance in the development of treatments for type 2 diabetes. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for its successful and safe application in research and manufacturing.
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PubChem. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. [Link]
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initial screening of pyrazolo[1,5-a]pyrimidine biological targets
An In-Depth Technical Guide for the Initial Screening of Pyrazolo[1,5-a]pyrimidine Biological Targets
Authored by: A Senior Application Scientist
Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry for its remarkable versatility and significant biological activities.[1] This rigid, planar scaffold serves as an excellent framework for developing selective inhibitors against a multitude of biological targets, primarily due to its ability to be chemically modified at various positions, thereby fine-tuning its pharmacological properties.[1][2] Its derivatives have been successfully engineered as potent agents targeting protein kinases, which are critical regulators of cellular signaling that are frequently disrupted in diseases like cancer.[2][3]
Indeed, the significance of this scaffold is underscored by its presence in several clinically approved and late-stage therapeutic agents, particularly kinase inhibitors.[4][5] For instance, two of the three marketed drugs for cancers driven by NTRK gene fusions incorporate a pyrazolo[1,5-a]pyrimidine nucleus.[4][5] The scaffold's proven success against targets such as Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Phosphoinositide 3-kinases (PI3Ks) establishes it as a "privileged structure" in drug discovery.[2][4][6][7][8]
This guide provides a comprehensive, field-proven framework for the initial identification and validation of biological targets for novel pyrazolo[1,5-a]pyrimidine derivatives. We will traverse the logical drug discovery cascade, from computational prediction to biochemical screening and cellular validation, emphasizing the rationale behind each experimental choice to ensure a robust and efficient screening process.
Part 1: In Silico Target Identification - A Predictive First Pass
Before committing to resource-intensive wet lab experiments, a computational screening phase is indispensable for prioritizing compounds and generating testable hypotheses about their potential biological targets. This approach leverages the known chemical space of targets and the structural features of the pyrazolo[1,5-a]pyrimidine library.
The Rationale for a Computational Approach
A computational workflow allows for the rapid screening of thousands of compounds against hundreds of potential protein targets.[9] This process is not meant to provide definitive answers but to enrich the subsequent experimental screens with compounds that have a higher probability of being active against a specific target class. Key methodologies include pharmacophore modeling and molecular docking.[9]
Experimental Workflow: Computational Target Prediction
The logical flow of an in silico screening campaign is designed to systematically narrow down the possibilities from a large library to a few high-priority candidates for synthesis and biological testing.
Caption: Workflow for computational screening of pyrazolo[1,5-a]pyrimidine libraries.
Protocol: Molecular Docking against a Kinase Target
This protocol outlines a standard procedure using a tool like AutoDock Vina for docking a pyrazolo[1,5-a]pyrimidine derivative into the ATP-binding pocket of a kinase.
Objective: To predict the binding affinity and interaction mode of a novel compound with a chosen kinase (e.g., CDK2, TRKA).
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Utilize a protein preparation wizard (e.g., in Schrödinger Maestro) to remove water molecules, add hydrogens, assign bond orders, and optimize the hydrogen-bonding network.[9]
-
Define the binding site (the "grid box") around the co-crystallized ligand in the ATP-binding pocket.
-
-
Ligand Preparation:
-
Generate the 3D coordinates of the pyrazolo[1,5-a]pyrimidine compound.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the structure using a suitable force field.
-
-
Docking Execution:
-
Analysis and Interpretation:
-
Analyze the output, focusing on the predicted binding energy (docking score). More negative scores typically indicate stronger predicted binding.
-
Visualize the top-ranked poses. Crucially, examine the key interactions. For pyrazolo[1,5-a]pyrimidines targeting kinases, a key interaction to look for is a hydrogen bond between the scaffold and the "hinge region" of the kinase, mimicking the interaction of ATP.[4] For example, the pyrazolo[1,5-a]pyrimidine moiety is often essential for forming a hinge interaction with a key methionine residue (e.g., Met592 in TrkA).[4]
-
Compare the binding mode to known inhibitors to validate the docking protocol.[6][10]
-
Part 2: In Vitro Biochemical Assays - Quantifying Direct Target Interaction
Following computational prioritization, the next critical phase is to determine if the synthesized compounds directly interact with and modulate the activity of the purified target protein, typically an enzyme like a kinase.
The Rationale for Biochemical Screening
Biochemical assays provide the first direct, quantitative measure of a compound's potency against its purified molecular target, free from the complexities of a cellular environment. The primary output of these assays is often the IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a cornerstone for structure-activity relationship (SAR) studies.[4]
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method to assess the inhibition of a tyrosine kinase, such as a Tropomyosin Receptor Kinase (Trk).[4]
Objective: To determine the IC50 value of a pyrazolo[1,5-a]pyrimidine compound against TrkA kinase.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a substrate peptide (e.g., poly-Glu-Tyr) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, then further dilute in kinase reaction buffer. A typical starting concentration is 10-50 µM, diluted down to the low nanomolar range.
-
Kinase Reaction:
-
Add the diluted compounds to the wells.
-
Add a solution containing the purified recombinant TrkA kinase enzyme.
-
Initiate the phosphorylation reaction by adding an ATP solution.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and wash the plate.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Incubate to allow antibody binding, then wash away unbound antibody.
-
Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a colorimetric signal proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance (or % inhibition relative to a DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Data Presentation: Comparative Kinase Inhibition
Structuring the screening data in a clear, tabular format is essential for comparing the potency and selectivity of different derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Cmpd-A | TrkA | 1.7 | Larotrectinib | 1.2 | [4][11] |
| Cmpd-B | TrkB | 14 | Larotrectinib | 2.1 | [11] |
| Cmpd-C | TrkC | 1.0 | Larotrectinib | 2.1 | [11] |
| Cmpd-D | CDK2 | 90 | Ribociclib | 70 | [6] |
| Cmpd-E | Pim-1 | 45 | SGI-1776 | - | [2][12] |
| Cmpd-F | PI3Kδ | 25 | - | - | [7] |
This table is a representative example compiled from multiple sources.
Part 3: Cell-Based Assays - Assessing Activity in a Biological Context
Potent biochemical activity is a prerequisite, but it does not guarantee efficacy in a living system. Cell-based assays are crucial for confirming that a compound can enter cells, engage its intended target, and elicit a desired biological response.
The Rationale for Cellular Screening
Cellular assays address key questions that biochemical assays cannot:
-
Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?
-
Target Engagement: Does the compound bind to its target within the complex cellular milieu?
-
Mechanism of Action: Does target inhibition translate into the expected downstream cellular phenotype (e.g., inhibition of proliferation, apoptosis)?
-
Off-Target Effects & Toxicity: Is the observed phenotype due to inhibition of the intended target, and is the compound cytotoxic at effective concentrations?[2][3]
A common signaling pathway affected by pyrazolo[1,5-a]pyrimidine kinase inhibitors is the Trk pathway, which is vital for cell survival and proliferation.[4][11]
Caption: The integrated screening cascade for pyrazolo[1,5-a]pyrimidine drug discovery.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]
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Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. [Link]
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Wiley Online Library. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
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In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]
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(PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. [Link]
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Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. ChEMBL. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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Methodological & Application
Synthesizing 2-Methylpyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Detailed Guide for Drug Discovery Professionals
The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds, particularly as potent kinase inhibitors.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies for constructing this versatile heterocyclic system. We will delve into the mechanistic underpinnings of these methods, offer detailed, field-tested protocols, and discuss critical considerations for optimization and troubleshooting.
Introduction to the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle, the unique electronic and structural features of which make it an ideal framework for designing selective inhibitors of various protein kinases.[1][3] These kinases play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] Consequently, the development of novel synthetic routes to access diverse this compound derivatives is of paramount importance in the pursuit of new therapeutic agents.[1][3][4]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation reaction between a 3-amino-5-methylpyrazole (or its tautomeric equivalent, 5-amino-3-methylpyrazole) and a suitable 1,3-bielectrophilic partner.[5] The regioselectivity of this reaction is a critical aspect, governed by the nature of the substituents on both reactants and the reaction conditions employed.
Several classes of 1,3-bielectrophiles are commonly utilized, each offering distinct advantages and leading to varied substitution patterns on the final pyrazolo[1,5-a]pyrimidine ring system. These include:
-
β-Dicarbonyl Compounds: This is the most widely employed class of reagents, encompassing β-diketones, β-ketoesters, and their synthetic equivalents.[5] The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.
-
Enaminones and Enones: These substrates provide a versatile entry point to variously substituted pyrazolo[1,5-a]pyrimidines.[3][6] The reaction mechanism is similar to that of β-dicarbonyls, involving a Michael-type addition followed by cyclization.
-
Acylated Meldrum's Acids: These reagents have emerged as valuable building blocks for the regioselective synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers.[7]
-
Other Biselectrophilic Systems: A range of other reagents, including β-haloenones and β-ketonitriles, have also been successfully employed.[5]
The general synthetic logic is depicted in the workflow below:
Caption: General workflow for the synthesis of the this compound core.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of key this compound intermediates and final products. These protocols are based on established and robust methodologies reported in the literature.
Protocol 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol outlines a two-step synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which serves as a versatile precursor for further functionalization.[8][9]
Step 1: Synthesis of this compound-5,7-diol
Caption: Synthesis of this compound-5,7-diol.
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide (EtONa)
-
Ethanol (absolute)
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add 5-amino-3-methylpyrazole.
-
Add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to afford this compound-5,7-diol.
Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Caption: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound-5,7-diol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add this compound-5,7-diol to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The product will precipitate out of the aqueous solution.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: Regioselective Synthesis via Cyclocondensation with Unsymmetrical 1,3-Diketones
This protocol illustrates the regioselective synthesis of pyrazolo[1,5-a]pyrimidines by reacting 3(5)-amino-5(3)-hydrazinopyrazole with unsymmetrical 1,3-diketones in an aqueous medium, highlighting an environmentally benign approach.[10]
Materials:
-
3(5)-Amino-5(3)-hydrazinopyrazole dihydrochloride
-
Unsymmetrical 1,3-diketone (e.g., benzoylacetone)
-
Water
Procedure:
-
Suspend 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride in water.
-
Add the unsymmetrical 1,3-diketone to the suspension.
-
Stir the reaction mixture at room temperature. The reaction can also be heated to accelerate the process.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product, wash with water, and dry to obtain the desired pyrazol-1'-ylpyrazolo[1,5-a]pyrimidine.
Key Advantage: This method is notable for its use of water as a solvent and the absence of any catalysts or additives, making it an environmentally friendly option.[10]
Application Notes: Causality and Troubleshooting
Causality behind Experimental Choices:
-
Choice of Base in Protocol 1, Step 1: Sodium ethoxide is a strong base that facilitates the deprotonation of both the aminopyrazole and diethyl malonate, promoting the condensation reaction.
-
Use of Excess POCl₃ in Protocol 1, Step 2: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. Using it in excess ensures the complete conversion of the diol to the dichloro derivative.
-
Aqueous Medium in Protocol 2: The use of water as a solvent is not only environmentally beneficial but can also drive the reaction forward by facilitating the dissolution of the hydrochloride salt and promoting the desired cyclization.
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Cyclocondensation | Incomplete reaction; side reactions. | Optimize reaction time and temperature. Ensure purity of starting materials. Consider using a catalyst (e.g., a catalytic amount of acid or base).[11] |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds. | Carefully control reaction conditions (temperature, solvent, catalyst) as they can influence regioselectivity.[11] In some cases, separation of isomers by chromatography may be necessary. |
| Difficulty in Product Isolation | Product is soluble in the reaction medium. | If the product does not precipitate, perform an extraction with a suitable organic solvent. |
| Incomplete Chlorination | Insufficient POCl₃ or reaction time. | Ensure a sufficient excess of POCl₃ and monitor the reaction until the starting material is consumed. |
Data Summary
The following table summarizes the typical yields for the key synthetic steps described in this guide.
| Reaction | Product | Typical Yield | Reference |
| 5-Amino-3-methylpyrazole + Diethyl malonate | This compound-5,7-diol | 89% | [8][9] |
| This compound-5,7-diol + POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61% | [8][9] |
Conclusion
The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of this compound-based inhibitors. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can efficiently access a wide array of derivatives for biological evaluation. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, coupled with the synthetic strategies presented herein, will undoubtedly continue to fuel the discovery of novel and potent kinase inhibitors for the treatment of various diseases.
References
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
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A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents - PubMed. Available at: [Link]
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Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids | Organic Letters - ACS Publications. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
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Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters - ACS Publications. Available at: [Link]
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Application of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines: A Technical Guide for Researchers
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused ring system serves as a robust framework for the design of targeted therapeutic agents, particularly in oncology.[1] Derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[3] Consequently, pyrazolo[1,5-a]pyrimidine-based compounds have been extensively investigated for their anti-proliferative and cytotoxic effects across a range of cancer cell lines.
While the parent 2-Methylpyrazolo[1,5-a]pyrimidine is a foundational structure, the majority of anticancer research has focused on its substituted derivatives. These modifications are strategically designed to enhance potency, selectivity, and pharmacokinetic properties. This guide will, therefore, focus on the application of the this compound scaffold through the lens of its bioactive derivatives, providing researchers with the scientific rationale and detailed protocols for their evaluation in cancer cell lines.
Mechanism of Action: Targeting Key Cancer-Related Kinases
Derivatives of the this compound scaffold have been shown to exert their anticancer effects by inhibiting a variety of protein kinases implicated in tumor growth, proliferation, and survival. The core structure often serves as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of its downstream substrates.
Key kinase targets for this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their abnormal activity is a hallmark of many cancers.[4] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9.[4]
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases plays a role in neuronal development and has been implicated in the progression of various cancers.
-
PI3Kδ (Phosphoinositide 3-kinase delta): This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.
-
Pim-1 Kinase: This serine/threonine kinase is involved in the regulation of cell cycle progression and apoptosis, and its overexpression is associated with several types of cancer.
The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors.
Caption: General signaling pathways targeted by this compound derivatives.
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer activity of this compound derivatives in vitro.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7, HCT116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[9]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[9] By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can determine the DNA content of each cell and thus its phase in the cell cycle.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A purified kinase is incubated with its substrate and ATP (often radiolabeled [γ-³²P]ATP). The inhibitor is added at various concentrations, and the amount of phosphorylated substrate is measured. A decrease in substrate phosphorylation indicates inhibition of the kinase.[11][12]
Protocol (General):
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the purified target kinase (e.g., CDK2/cyclin A, PI3Kδ) in kinase buffer.
-
Add the specific substrate for the kinase.
-
Add the this compound derivative at a range of concentrations.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.[13]
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS sample buffer.[11]
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the extent of kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value for the compound against the target kinase.
-
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the reported in vitro anticancer activity of various substituted this compound derivatives. It is important to note that the activity is highly dependent on the nature and position of the substituents on the core scaffold.
| Compound ID | Target(s) | Cancer Cell Line | Assay Type | Activity (IC50/GI%) | Reference |
| Derivative 1 | PI3Kδ | - | Kinase Assay | IC50 = 18 nM | [10] |
| Compound 6s | CDK2/TRKA | RFX 393 (Renal) | Cytotoxicity | IC50 = 11.70 µM | |
| Compound 6t | CDK2/TRKA | RFX 393 (Renal) | Cytotoxicity | IC50 = 19.92 µM | |
| Compound 6n | CDK2/TRKA | NCI-60 Panel | Growth Inhibition | Mean GI% = 43.9% | |
| Compound 6d | CDK2/TRKA | HOP-62 (Lung) | Growth Inhibition | GI% = 100.07% | |
| Compound 6k | CDK2/TRKA | CCRF-CEM (Leukemia) | Growth Inhibition | GI% = 90.41% | |
| BS-194 | CDK1/2/9 | NCI-60 Panel | Growth Inhibition | Mean GI50 = 280 nM | [4][14] |
| RD-I-53 | VPS34/JAK1-JH2 | A2780 (Ovarian) | Cytotoxicity | EC50 = 0.9 µM | [8] |
| RD-I-53 | VPS34/JAK1-JH2 | MCF-7 (Breast) | Growth Inhibition | Selective Activity | [8] |
| RD-I-53 | VPS34/JAK1-JH2 | MDA-MB-468 (Breast) | Growth Inhibition | Selective Activity | [8] |
| Compound 7d | Not Specified | HCT116 (Colorectal) | Cytotoxicity | Good Activity | [15] |
| Compound 11a | Not Specified | PC-3 (Prostate) | Cytotoxicity | Good Activity | [15] |
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of novel anticancer agents. Its derivatives have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, leading to significant anti-proliferative and cytotoxic effects in various cancer cell lines. The provided protocols offer a comprehensive framework for researchers to evaluate the efficacy of their own synthesized derivatives. Future research in this area should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of the most promising compounds.
References
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In vitro kinase assay. (2023). protocols.io. [Link]
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Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). Journal of Medicinal Chemistry, 53(24), 8508–8522. [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Davis, R. I. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Cell cycle analysis. (n.d.). Wikipedia. [Link]
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Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Immunology, Chapter 5, Unit 5.7. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. (2001). Biological Procedures Online, 4(1), 26-33. [Link]
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In vitro kinase assay. (2022). Bio-protocol. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (n.d.). ChEMBL. [Link]
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Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5032. [Link]
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Terungwa, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
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Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities. (2024). Bioorganic Chemistry, 151, 107675. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(24), 7593. [Link]
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Hassan, A. S., Mady, M. F., Awad, H. M., & Hafez, T. S. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. [Link]
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Application Notes and Protocols for the Use of 2-Methylpyrazolo[1,5-a]pyrimidine as a Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile platform for the development of targeted therapeutics.[1] This document provides a comprehensive guide for researchers on the utilization of 2-methylpyrazolo[1,5-a]pyrimidine derivatives as protein kinase inhibitors. It covers the underlying scientific principles, detailed experimental protocols for synthesis and biological evaluation, and expert insights into data interpretation and troubleshooting.
Introduction: The Significance of Protein Kinases and the Pyrazolo[1,5-a]pyrimidine Scaffold
Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The pyrazolo[1,5-a]pyrimidine core has emerged as a particularly successful scaffold in the design of kinase inhibitors.[1][2] Its bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions to achieve high potency and selectivity against specific kinase targets. Several synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis of diverse pyrazolo[1,5-a]pyrimidine libraries.[1][4]
Chemical Synthesis of this compound Derivatives
A common and effective method for the synthesis of the this compound core involves the cyclocondensation of a 3-methyl-5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[5][6] Further diversification can be achieved through subsequent reactions such as nucleophilic substitution, and palladium-catalyzed cross-coupling reactions.[1][4]
General Synthetic Protocol:
This protocol outlines a general, two-step synthesis for a 5,7-disubstituted-2-methylpyrazolo[1,5-a]pyrimidine, which serves as a versatile intermediate for further derivatization.
Step A: Synthesis of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine
-
To a solution of sodium ethoxide in ethanol, add 3-methyl-5-aminopyrazole.
-
Add diethyl malonate to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash with water and ethanol, and dry the solid to obtain 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine.[6]
Step B: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Suspend the dihydroxy intermediate from Step A in phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[6]
This dichloro intermediate can then be further modified through selective nucleophilic substitution at the more reactive C7 position, followed by substitution or cross-coupling at the C5 position.
Caption: General synthetic workflow for a key this compound intermediate.
In Vitro Evaluation of Kinase Inhibitory Activity
Determining the half-maximal inhibitory concentration (IC50) is a critical first step in characterizing a novel kinase inhibitor. This section provides a general protocol for an in vitro kinase assay, which can be adapted for various kinases and detection methods.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol is based on a luminescence-based ADP detection assay (e.g., ADP-Glo™), a common method for measuring kinase activity.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound test compound dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 384-well or 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound to the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add the kinase/substrate solution to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km for the specific kinase. .
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the positive (no inhibitor) and negative (DMSO) controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the reported IC50 values for various pyrazolo[1,5-a]pyrimidine derivatives against a selection of protein kinases.
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Compound 17[7] | FLT3-ITD | 0.4 |
| Compound 19[7] | FLT3-ITD | 0.4 |
| Compound 22[8] | TrkA | 3 |
| Compound 22[8] | TrkB | 14 |
| Compound 22[8] | TrkC | 1 |
| Compound 28[8] | TrkA | 0.17 |
| Compound 28[8] | TrkB | 0.07 |
| Compound 28[8] | TrkC | 0.07 |
| CPL302415[9] | PI3Kδ | 18 |
| Compound 6t[3] | CDK2 | 90 |
| Compound 6s[3] | TRKA | 450 |
Cellular Assays: Assessing Biological Effects
While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential to evaluate a compound's efficacy in a more physiologically relevant context. These assays provide insights into cell permeability, target engagement within the cell, and the ultimate biological consequences of kinase inhibition.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of its downstream substrates.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-antibodies) to prevent non-specific antibody binding.[10][11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.
Caption: General workflow for analyzing downstream signaling by Western blot.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13]
Protocol:
-
Cell Treatment: Treat intact cells with the this compound inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.[12][13][14]
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| In Vitro Kinase Assay: High background signal | - Compound interference with detection reagents- High enzyme concentration- Contaminated reagents | - Run a control with compound but no enzyme.- Titrate the enzyme concentration.- Use fresh, high-quality reagents. |
| Cell Viability Assay: Inconsistent results | - Uneven cell seeding- Edge effects in the plate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Check the solubility of the compound in the culture medium.[15] |
| Western Blot: No or weak phospho-signal | - Inefficient phosphorylation- Dephosphorylation during sample prep- Low protein load | - Ensure appropriate cell stimulation if required.- Use fresh lysis buffer with phosphatase inhibitors and work on ice.[10][11]- Increase the amount of protein loaded on the gel.[11] |
| Western Blot: High background | - Inappropriate blocking agent (e.g., milk for phospho-antibodies)- Antibody concentration too high | - Use 5% BSA in TBST for blocking.[11]- Optimize the primary and secondary antibody concentrations. |
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of potent and selective protein kinase inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. By employing these robust methodologies and understanding the underlying principles, researchers can effectively advance their drug discovery and development programs targeting the kinome.
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Elabscience. (2025, March 5). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In NCBI Bookshelf. Retrieved from [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31695–31725. Also available at: [Link]
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Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Retrieved from [Link]
-
TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(3), 101-111. Also available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Also available at: [Link]
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MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024, June 24). YouTube. Retrieved from [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5038. Also available at: [Link]
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Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31695–31725. Also available at: [Link]
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Gonzalez-Gutierrez, G., & Tlahuext, H. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7352. Also available at: [Link]
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Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3468. Also available at: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(11), 3581. Also available at: [Link]
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struggling with MTT assay : r/labrats. (2023, December 18). Reddit. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(15), 3468. Also available at: [Link]
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Zhang, H., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. Also available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazolo[1,5-a]pyrimidines
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and Their Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an ideal framework for designing molecules with specific three-dimensional conformations that can interact with biological targets.[1] Indeed, derivatives of this scaffold have shown significant potential as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and more.[2][3][4]
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure.[2] Consequently, the development of efficient and versatile methods for the regioselective functionalization of this scaffold is of paramount importance for drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrimidine core.[2][3][5]
This comprehensive guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of pyrazolo[1,5-a]pyrimidines, with a focus on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. We will also explore the exciting field of direct C-H activation for the arylation of this important heterocycle.
Understanding the Engine: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are game-changers in organic synthesis, allowing for the precise construction of complex molecules.[5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
The three key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[5][6]
-
Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from an organometallic reagent (e.g., boronic acid, organotin, or terminal alkyne) is transferred to the palladium(II) center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active palladium(0) catalyst.[5][6]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Workflow: A Step-by-Step Overview
A successful cross-coupling reaction requires careful planning and execution. The following workflow outlines the key stages from preparation to product isolation.
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Application Note & Protocols: Strategic Cyclocondensation of 3-Aminopyrazoles for the Synthesis of Fused Heterocyclic Scaffolds
Introduction: The Privileged Status of Fused Pyrazoles
In the landscape of medicinal chemistry and drug discovery, pyrazole-containing heterocycles represent a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, thereby serving as a foundation for developing diverse therapeutic agents.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as pyrimidines, pyridines, or triazines, generates rigid, planar structures with unique electronic properties and spatial arrangements of hydrogen bond donors and acceptors. These characteristics are crucial for high-affinity interactions with enzyme active sites and receptors.[3][4]
Many approved drugs, including the blockbuster Sildenafil (Viagra®) and the anti-inflammatory Celecoxib®, feature a pyrazole core, underscoring the scaffold's pharmacological value.[1][5] Fused pyrazoles, in particular, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]
Among the various synthetic precursors, 3-aminopyrazoles stand out as exceptionally versatile and powerful building blocks. Their unique arrangement of nucleophilic centers allows for elegant and efficient construction of complex fused systems through cyclocondensation reactions. This application note provides an in-depth guide to the strategic use of 3-aminopyrazoles, focusing on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic potential.
The Synthetic Power of 3-Aminopyrazoles: A Tale of Two Nucleophiles
The synthetic utility of 3-aminopyrazoles stems from the presence of two distinct nucleophilic sites: the exocyclic amino group (-NH₂) at the C3 position and the endocyclic nitrogen atom (N1) of the pyrazole ring. This dual reactivity allows 3-aminopyrazoles to act as a three-carbon, two-nitrogen (C₃N₂) synthon, perfectly primed to react with 1,3-bielectrophilic partners to form a new six-membered ring.
The key to controlling the reaction's outcome lies in the differential nucleophilicity of these two sites and the reaction conditions employed.
-
The Exocyclic Amino Group (-NH₂): This is typically the more nucleophilic and reactive site. It readily attacks electrophilic centers like carbonyls or activated double bonds to initiate the condensation sequence.
-
The Endocyclic Nitrogen (N1): While less nucleophilic than the amino group, this nitrogen is poised to act as an intramolecular nucleophile, attacking a second electrophilic center to complete the ring closure.
This predictable reactivity pattern is the cornerstone of synthesizing pyrazolo[1,5-a]pyrimidines from 1,3-dicarbonyl compounds, the most prevalent and reliable application of this strategy.[7][8]
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
The cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds (or their synthetic equivalents like β-enaminones) is the most direct and widely used method for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[7][9] This class of compounds is of high interest as potent inhibitors of various protein kinases, making them attractive for developing targeted cancer therapies.[8]
Principle and Reaction Mechanism
The reaction proceeds via a sequential condensation-cyclization-dehydration mechanism. Acetic acid is commonly used as both the solvent and a catalyst. It protonates one of the carbonyl groups of the 1,3-dicarbonyl partner, activating it for nucleophilic attack.
The established mechanism unfolds as follows:
-
Initial Condensation: The more nucleophilic exocyclic amino group of the 3-aminopyrazole attacks one of the activated carbonyl groups of the 1,3-dicarbonyl compound.
-
Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a stable enamine intermediate.
-
Intramolecular Cyclization: The enamine intermediate exists in equilibrium with its tautomeric form. The endocyclic N1 nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
This regioselective process almost exclusively yields the pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the exocyclic amino group initiating the reaction, followed by the sterically favored 6-membered ring closure involving the N1 ring nitrogen.
General Experimental Workflow
The synthesis is typically a one-pot procedure that is robust and scalable. The general workflow is straightforward, involving heating the reactants in a suitable solvent, followed by isolation of the product upon cooling.
Protocol: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol describes the reaction between 3-amino-5-methylpyrazole and benzoylacetone, a representative example of this class of cyclocondensation.
Materials:
-
3-Amino-5-methylpyrazole (1.0 eq)
-
Benzoylacetone (1.05 eq)
-
Glacial Acetic Acid (10-15 mL per gram of aminopyrazole)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-methylpyrazole (e.g., 1.0 g, 10.3 mmol) and benzoylacetone (e.g., 1.77 g, 10.8 mmol).
-
Solvent Addition: Add glacial acetic acid (15 mL) to the flask. The acid acts as both the solvent and catalyst.
-
Heating: Place the flask in a pre-heated oil bath at 120 °C (or heat to reflux) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate will begin to form.
-
Precipitation: Cool the mixture further in an ice bath for 30 minutes to maximize product precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water or a cold mixture of ethanol/water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
-
Characterization: Dry the final product under vacuum and characterize by NMR, Mass Spectrometry, and melting point determination.
Data Summary: Representative Syntheses
The following table summarizes various examples of pyrazolo[1,5-a]pyrimidine synthesis, demonstrating the versatility of the method with different substrates.
| 3-Aminopyrazole Derivative | 1,3-Dielectrophile Partner | Solvent / Conditions | Yield (%) | Reference |
| 3-Aminopyrazole | Acetylacetone | Acetic Acid, Reflux | ~85-95% | [7] |
| 3-Amino-5-methylpyrazole | Ethyl Acetoacetate | Acetic Acid, Reflux | High | [9] |
| 3-Aminopyrazole | Dibenzoylmethane | Acetic Acid, Reflux | ~90% | [7] |
| 3-Amino-1H-pyrazole-4-carbonitrile | Acetylacetone | Ethanol, Reflux | Good | [10] |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | β-Ketoester | Acetic Acid, Reflux | Good-Excellent | [8] |
| 3-Aminopyrazole | Saturated Ketones (in situ α,β-unsaturation) | Cu(II) catalyst, O₂ | 81-88% | [11] |
Field-Proven Insights & Troubleshooting
-
Causality of Solvent Choice: Glacial acetic acid is highly effective because it is acidic enough to catalyze the reaction but not so strong as to protonate the aminopyrazole extensively, which would reduce its nucleophilicity. In some cases, ethanol or DMF can be used, sometimes with a catalytic amount of acid (e.g., H₂SO₄).[9]
-
Regioisomeric Purity: The formation of the alternative pyrazolo[3,4-d]pyrimidine isomer is rarely observed under these conditions. However, if the N1 position of the aminopyrazole is substituted (e.g., with a methyl or phenyl group), the reaction is forced to proceed through the C4 carbon, leading to pyrazolo[3,4-b]pyridines, a different but equally valuable heterocyclic system.[12]
-
Purification Strategy: The products often precipitate in high purity directly from the reaction mixture upon cooling. If recrystallization is necessary, ethanol, isopropanol, or ethyl acetate are common choices. For less crystalline or more complex products, silica gel column chromatography may be required.
-
Alternative Electrophiles: While 1,3-diketones are standard, β-ketoesters, enaminones, and α,β-unsaturated ketones/nitriles are also excellent reaction partners, providing access to a wider range of substitution patterns on the newly formed pyrimidine ring.[7][10][11]
Broader Applications and Future Perspectives
The cyclocondensation of 3-aminopyrazoles is a cornerstone reaction in modern heterocyclic chemistry. The resulting fused pyrazoles are not merely synthetic curiosities; they are key pharmacophores in the development of new medicines.[5] The ability to rapidly and efficiently generate libraries of these compounds allows researchers in drug development to perform extensive Structure-Activity Relationship (SAR) studies, optimizing molecules for potency, selectivity, and pharmacokinetic properties.[2][9]
Future work in this area will likely focus on developing even more efficient and sustainable "green" methodologies, such as microwave-assisted or flow-chemistry protocols, and expanding the scope of the reaction to include novel and more complex bielectrophilic partners. The continued exploration of this powerful reaction will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.
References
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]
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An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). The Journal of Organic Chemistry. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC - PubMed Central. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
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An overview of the synthesis of fused pyrazoles. (n.d.). ResearchGate. [Link]
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Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. (1989). Journal für Praktische Chemie. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
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Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews. [Link]
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Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). ResearchGate. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. [Link]
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ChemInform Abstract: Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. (2014). ChemInform. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [PDF Document]. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journals. [Link]
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Application Notes and Protocols: 2-Methylpyrazolo[1,5-a]pyrimidine as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The field of cellular imaging has been revolutionized by the development of novel fluorescent probes that allow for the visualization of specific cellular components and processes with high spatial and temporal resolution. Among the emerging classes of fluorophores, 2-methylpyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention due to their versatile synthesis, tunable photophysical properties, and sensitivity to the microenvironment within living cells.[1][2][3] This document provides a comprehensive guide to the application of this compound-based probes in cellular imaging, with a particular focus on their use as sensors for intracellular viscosity.
Introduction to 2-Methylpyrazolo[1,5-a]pyrimidines: A Promising Scaffold for Cellular Probes
The this compound core is a fused heterocyclic system that serves as an excellent scaffold for the design of fluorescent probes.[2][3] Its rigid, planar structure can be readily functionalized at various positions, allowing for the fine-tuning of its spectral and photophysical properties.[1][2] A key advantage of this scaffold is the potential for creating probes that are sensitive to their local environment, such as polarity and viscosity.[1] This sensitivity arises from the ability of certain derivatives to exhibit twisted intramolecular charge transfer (TICT) states, where the fluorescence emission is highly dependent on the rotational freedom of parts of the molecule. In viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity and lifetime.[4] This property makes them particularly well-suited for studying cellular processes where changes in viscosity are implicated, such as protein aggregation, lipid droplet dynamics, and apoptosis.[4]
Photophysical Properties and Design Principles
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been synthesized and characterized, demonstrating the tunability of this scaffold. The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent at the 7-position. Electron-donating groups tend to enhance both absorption and emission intensities. The photophysical properties of these probes are also influenced by solvent polarity and viscosity, a characteristic that is harnessed for their application as environmental sensors.
Table 1: Photophysical Data of Representative 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines in Solvents of Varying Polarity.
| Compound | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF |
| 4d (Ph) | Toluene | 362 | 14,890 | 430 | 0.85 |
| THF | 363 | 15,380 | 442 | 0.70 | |
| CH₂Cl₂ | 364 | 16,330 | 455 | 0.53 | |
| CH₃CN | 362 | 16,110 | 462 | 0.35 | |
| 4e (4-MeOPh) | Toluene | 378 | 18,970 | 440 | 0.97 |
| THF | 380 | 20,590 | 458 | 0.82 | |
| CH₂Cl₂ | 382 | 20,430 | 473 | 0.65 | |
| CH₃CN | 379 | 20,110 | 482 | 0.45 |
Data synthesized from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores.[1]
The solvatochromic behavior observed, where the emission wavelength shifts with solvent polarity, is a key indicator of their potential as environmental probes. More importantly, for viscosity sensing, the fluorescence quantum yield (ΦF) often increases significantly in more viscous media.
Experimental Protocols
The following protocols provide a framework for the application of this compound probes for cellular imaging. As a representative example, we will focus on the application of a viscosity-sensitive probe. While specific cellular imaging data for 2-methylpyrazolo[1,5-a]pyrimidines is an emerging area, the following protocols are based on established methods for similar small molecule viscosity probes.
Probe Preparation and Handling
Causality Behind Experimental Choices: Proper handling and storage of fluorescent probes are critical to maintain their integrity and ensure reproducible results. Stock solutions in a high-quality anhydrous solvent prevent degradation and precipitation.
-
Reconstitution: Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in an appropriate buffer or cell culture medium. The final DMSO concentration in the cell culture should be kept below 0.5% to minimize cytotoxicity.
Cytotoxicity Assessment
Self-Validating System: Before proceeding with imaging experiments, it is essential to determine the non-toxic concentration range of the probe for the specific cell line being used. This ensures that the observed cellular responses are not artifacts of probe-induced toxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Probe Incubation: The next day, remove the medium and add fresh medium containing various concentrations of the this compound probe (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only). Incubate for the desired time (e.g., 12-24 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 2: Representative Cytotoxicity Data for Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | A549 (Lung) | 47.83 |
| Derivative 2 | Caco-2 (Colon) | > 50 |
| Derivative 3 | MCF-7 (Breast) | 43.4 |
| Derivative 4 | MDA-MB-231 (Breast) | 35.9 |
Note: These values are for different pyrazolo[1,5-a]pyrimidine derivatives and should be used as a general guide. It is crucial to perform a cytotoxicity assay for the specific probe and cell line of interest.[6][7]
Live-Cell Imaging of Intracellular Viscosity
Expertise & Experience: The following protocol is designed for imaging intracellular viscosity. The key is to first establish a baseline and then induce a change in viscosity to observe the probe's response. The choice of inducer will depend on the biological question being asked.
Protocol: Confocal Microscopy
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to reach 60-70% confluency.
-
Probe Loading: Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with the this compound probe at a pre-determined non-toxic concentration (e.g., 1-10 µM) in serum-free medium for 30 minutes at 37°C.[5]
-
Washing: Wash the cells three times with PBS to remove any excess probe.[5]
-
Imaging: Add fresh, pre-warmed complete medium to the cells. Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and a detector set to the emission range of the probe.
-
Inducing Viscosity Change (Optional): To observe the probe's response to viscosity changes, treat the cells with an agent known to alter intracellular viscosity (e.g., nystatin or monensin to alter ion flux and induce apoptosis, which is often associated with increased viscosity). Acquire images before and after treatment.
-
Image Analysis: Quantify the fluorescence intensity changes in the cells or specific organelles over time using image analysis software (e.g., ImageJ/Fiji).
dot
Caption: Workflow for live-cell imaging of viscosity.
Data Interpretation and Troubleshooting
An increase in fluorescence intensity of the this compound probe is indicative of an increase in the viscosity of its microenvironment. This can be correlated with specific cellular events or the effects of a drug treatment.
-
Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration (while staying within the non-toxic range) or the incubation time. Also, check the filter sets and laser power on the microscope.
-
High Background: Ensure that the cells are thoroughly washed after probe incubation to remove any unbound probe.
-
Phototoxicity: Minimize the exposure of cells to the excitation light to prevent phototoxicity, which can lead to artifacts. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
Conclusion and Future Directions
This compound-based fluorescent probes represent a versatile and promising class of tools for cellular imaging. Their sensitivity to the intracellular microenvironment, particularly viscosity, opens up new avenues for studying a wide range of biological processes and for applications in drug discovery and development. Further research will likely focus on developing probes with targeting moieties for specific organelles, as well as probes with longer excitation and emission wavelengths to minimize photodamage and allow for deeper tissue imaging.
dot
Caption: Cellular events leading to viscosity changes.
References
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. NIH. Available at: [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. ResearchGate. Available at: [Link]
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Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors. PubMed. Available at: [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. Available at: [Link]
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A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. MDPI. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
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Assessment of cancer cell migration using a viscosity- sensitive fluorescent probe. The Royal Society of Chemistry. Available at: [Link]
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Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo {1,5-a}Pyrimidines as multikinase inhibitors. ResearchGate. Available at: [Link]
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Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. NIH. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. Available at: [Link]
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Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images. PubMed. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
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Application Notes & Protocols: Experimental Use of Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim-1, are constitutively active serine/threonine kinases that have emerged as high-priority therapeutic targets in oncology.[1][] Overexpressed in numerous hematological and solid tumors, Pim-1 plays a crucial role in regulating cell cycle progression, promoting cell survival, and inhibiting apoptosis.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its synthetic tractability and effectiveness as a core for various kinase inhibitors.[5][6][7] This guide provides a comprehensive, in-depth overview of the experimental workflow for identifying, synthesizing, and validating novel pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 kinase. We will delve into the underlying rationale for experimental design, from initial synthesis to biochemical and cell-based validation, and finally to preclinical in vivo assessment.
Scientific Rationale: Targeting the Pim-1 Kinase
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, a critical communication route for cytokines and growth factors.[3][8] Unlike many other kinases, Pim kinases lack a regulatory domain and are constitutively active upon transcription, making their inhibition a direct and potent strategy.[9][10] Pim-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and by phosphorylating cell cycle regulators like p21, thereby promoting proliferation.[][11] Consequently, inhibiting Pim-1 is expected to restore apoptotic signals and halt uncontrolled cell growth, making it an attractive strategy for cancer therapy.
Pim-1 Signaling Pathway Overview
The following diagram illustrates the canonical Pim-1 signaling axis. Cytokine signaling activates the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting Pim-1 kinase then phosphorylates a host of downstream substrates to drive cell survival and proliferation.
Caption: The JAK/STAT pathway leading to Pim-1 expression and its downstream effects.
Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structure-activity relationship (SAR) studies.[5][12] The most common and robust synthetic route involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable 1,3-dielectrophile, such as a β-enaminone or a chalcone.[5][6][7][13] This allows for the introduction of diverse substituents at key positions to optimize potency and selectivity.
General Synthesis Workflow
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: Synthesis of a 3-Aryl-5-chloro-pyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a common multi-step synthesis to generate a versatile intermediate that can be further functionalized. The procedure is adapted from established literature methods.[9]
Materials:
-
Substituted aryl-acetonitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
N-methyl uracil or suitable β-dicarbonyl equivalent
-
Sodium ethoxide (C₂H₅ONa)
-
Phosphorus oxychloride (POCl₃)
-
DIPEA (N,N-Diisopropylethylamine)
-
Isopropyl alcohol (iPrOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 3-(dimethylamino)-2-(aryl)acrylonitrile:
-
Rationale: This step creates the β-enaminonitrile, a key building block for the pyrazole ring.
-
In a round-bottom flask, dissolve the aryl-substituted acetonitrile (1.0 eq) in DMF-DMA (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and remove the excess DMF-DMA under reduced pressure to yield the crude acrylonitrile intermediate, which can often be used directly in the next step.
-
-
Synthesis of 4-Aryl-1H-pyrazol-5-amine:
-
Rationale: Cyclization with hydrazine forms the core 5-aminopyrazole ring system. Acetic acid acts as a catalyst.
-
Dissolve the crude acrylonitrile from Step 1 in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried. This reaction typically proceeds in near-quantitative yield.[9]
-
-
Formation of the Pyrazolo[1,5-a]pyrimidin-5-ol:
-
Rationale: This is the key cyclocondensation step to form the fused pyrimidine ring. Sodium ethoxide is a strong base required for the reaction.
-
To a solution of sodium ethoxide (2.0 eq) in ethanol, add the 4-aryl-1H-pyrazol-5-amine (1.0 eq) and N-methyl uracil (1.1 eq).
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction, acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the pyrazolo[1,5-a]pyrimidin-5-ol derivative.
-
-
Chlorination to 5-chloro-pyrazolo[1,5-a]pyrimidine:
-
Rationale: The hydroxyl group is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution, allowing for the introduction of various amine side chains.
-
Carefully add the pyrazolo[1,5-a]pyrimidin-5-ol from Step 3 to phosphorus oxychloride (POCl₃) at 0°C.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution. The product will precipitate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary. This yields the versatile 5-chloro intermediate.
-
Biochemical Evaluation: Direct Pim-1 Inhibition
The first step in biological validation is to confirm direct inhibition of the target enzyme. This is achieved through in vitro kinase assays using purified, recombinant Pim-1 kinase.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (ELISA-based)
This protocol is based on the principle of measuring the phosphorylation of a known Pim-1 substrate, such as a peptide derived from the BAD protein.[14]
Materials:
-
Recombinant human GST-Pim-1 kinase
-
GST-BAD (or biotinylated BAD peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Anti-phospho-BAD (Ser112) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well high-binding microplates
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with 1 µ g/well of GST-BAD substrate in HEPES buffer overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature. Wash again.
-
-
Kinase Reaction:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds in kinase buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add 25 µL of diluted test compound or control to each well.
-
Add 25 µL of recombinant Pim-1 kinase (e.g., 25 ng/reaction) to all wells except the "no enzyme" control. Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of ATP solution (at a concentration near the Kₘ for Pim-1, typically 10-50 µM) to all wells.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the plate 5 times with wash buffer.
-
Add the anti-phospho-BAD primary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the plate 3 times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Add stop solution and read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Normalize the data to the positive control (no inhibitor) set to 100% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Representative Biochemical Potency
The following table summarizes the inhibitory activity of representative Pim kinase inhibitors to illustrate typical data presentation.
| Inhibitor | Pim-1 IC₅₀/Kᵢ | Pim-2 IC₅₀/Kᵢ | Pim-3 IC₅₀/Kᵢ | Reference |
| AZD1208 | 0.4 nM (IC₅₀) | 5.0 nM (IC₅₀) | 1.9 nM (IC₅₀) | [15] |
| TP-3654 | 5 nM (Kᵢ) | 239 nM (Kᵢ) | 42 nM (Kᵢ) | [15][16] |
| SMI-4a | 17 nM (IC₅₀) | Modestly Potent | Not Reported | [16] |
| Compound 1 (Pyrazolo[1,5-a]pyrimidine) | 45 nM (IC₅₀) | Not Reported | Not Reported | [9] |
| Compound 10f (Oxadiazole) | 17 nM (IC₅₀) | Not Reported | Not Reported | [17] |
Cell-Based Evaluation: Target Engagement and Phenotypic Effects
Confirming that a compound can enter a cell, engage its target, and elicit a desired biological response is a critical step.
Cell-Based Assay Workflow
Caption: Workflow for evaluating Pim-1 inhibitors in cell-based assays.
Protocol 3: Cellular Target Engagement (Western Blot for p-BAD)
This assay measures the ability of an inhibitor to block Pim-1 activity inside the cell by quantifying the levels of phosphorylated BAD (Ser112), a direct substrate of Pim-1.[9][18]
Materials:
-
Cancer cell line known to express Pim-1 (e.g., PC-3 prostate cancer, MOLM-16 leukemia)
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for 2-4 hours. Include a DMSO vehicle control.
-
Rationale: A short incubation time is used to assess direct target inhibition before downstream effects like apoptosis can alter protein levels.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-BAD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total BAD and GAPDH to ensure equal loading and to normalize the phospho-protein signal.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-BAD signal to the total BAD or GAPDH signal.
-
Plot the normalized p-BAD signal against inhibitor concentration to determine the cellular EC₅₀ (the concentration required to reduce the signal by 50%).
-
Protocol 4: Antiproliferative Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[18]
Materials:
-
Cancer cell lines
-
96-well clear-bottom, opaque-walled plates
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and add them to the wells.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation period is standard for assessing the impact on cell proliferation over several cell cycles.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vivo Evaluation: Preclinical Efficacy
Promising lead compounds must be evaluated in animal models to assess their therapeutic potential, pharmacokinetics, and tolerability. The mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach.[17][19]
Protocol 5: High-Level Overview of a PC-3 Xenograft Mouse Model
Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure Outline:
-
Cell Implantation:
-
Human prostate cancer cells (e.g., PC-3) are harvested and suspended in a suitable medium like Matrigel.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly with calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach the target size, mice are randomized into vehicle control and treatment groups.
-
-
Compound Administration:
-
The pyrazolo[1,5-a]pyrimidine inhibitor, formulated in an appropriate vehicle, is administered to the treatment group. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily) are determined by prior pharmacokinetic studies.
-
-
Efficacy Monitoring:
-
Tumor volumes and body weights are measured 2-3 times per week. Body weight is a key indicator of compound toxicity.
-
The experiment is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
-
Endpoint Analysis:
-
At the end of the study, tumors are excised, weighed, and can be processed for further analysis (e.g., Western blot for p-BAD to confirm in vivo target engagement, histopathology).
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups. A recent study showed a novel compound caused a significant tumor inhibition of 64.2% in a PC-3 xenograft model.[17]
-
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Institutes of Health (NIH). [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]
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Pim-1 kinase as cancer drug target: An update. (2018). PubMed Central. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (2015). ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2023). Frontiers. [Link]
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PIM1. (2024). Wikipedia. [Link]
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Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). MDPI. [Link]
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The role of Pim-1 kinases in inflammatory signaling pathways. (2021). PubMed Central. [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). American Association for Cancer Research. [Link]
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Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. (2018). National Institutes of Health (NIH). [Link]
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Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. (2023). PubMed. [Link]
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2020). PubMed Central. [Link]
-
Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Connect. [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. (2013). PubMed. [Link]
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Identification of Quinones as Novel PIM1 Kinase Inhibitors. (2016). PubMed Central. [Link]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (2018). ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. [Link]
-
A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. (2012). PubMed. [Link]
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A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014). PubMed Central. [Link]
-
Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. (2013). PubMed. [Link]
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Designing Dual CDK2/TRKA Inhibitors with a Pyrazolo[1,5-a]pyrimidine Core: An Application Note and Protocol Guide
Abstract: The concurrent inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) presents a compelling therapeutic strategy for various cancers. Dysregulation of CDK2 is a hallmark of uncontrolled cell proliferation, while aberrant TRKA signaling contributes to tumor cell survival and dissemination.[1] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel dual inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor development.[2][3] We detail an integrated workflow encompassing in silico design, chemical synthesis, and a suite of in vitro and in vivo assays to identify and characterize potent dual CDK2/TRKA inhibitors for preclinical development.
Introduction: The Rationale for Dual CDK2/TRKA Inhibition
The Role of Cyclin-Dependent Kinase 2 (CDK2) in Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically at the G1/S transition.[4][5] In many human cancers, CDK2 and its regulatory subunits are deregulated, leading to uncontrolled cell proliferation.[4][6] Therefore, inhibiting CDK2 is a promising strategy to halt the growth of cancer cells.[4][6][7] While early CDK2 inhibitors showed a lack of specificity, a new generation of more selective inhibitors is revitalizing interest in this target.[6]
Tropomyosin Receptor Kinase A (TRKA): A Key Player in Neurotrophic Signaling and Oncogenesis
Tropomyosin Receptor Kinase A (TRKA) is the high-affinity receptor for Nerve Growth Factor (NGF) and is essential for the development and survival of neurons.[8][9] However, the gene encoding TRKA, NTRK1, is a proto-oncogene.[8] Gene rearrangements involving NTRK1 and overexpression of TRKA can lead to constitutive kinase activity, which promotes tumor growth, survival, and metastasis in various cancers, including those of neural and non-neural origin.[8][10][11]
The Synergy of Dual Inhibition: A Novel Therapeutic Strategy
Targeting both CDK2 and TRKA simultaneously offers a multi-pronged attack on cancer cells. This dual-inhibition strategy aims to arrest the cell cycle via CDK2 inhibition while simultaneously blocking pro-survival and pro-metastatic signals mediated by TRKA.[1] This approach has the potential to be more effective than single-target therapies and may circumvent certain mechanisms of drug resistance.[12][13]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in the design of kinase inhibitors.[2][14][15] Its unique structural features allow for versatile substitution patterns, enabling the fine-tuning of potency and selectivity against various kinases.[2] Notably, this scaffold has been successfully employed in the development of potent TRK inhibitors.[3] Recent studies have also demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors.[12]
Drug Discovery Workflow: From Concept to Preclinical Candidate
The discovery of a dual CDK2/TRKA inhibitor follows a structured, multi-stage process. This workflow is designed to efficiently identify and optimize lead compounds with the desired biological activity and drug-like properties.
Caption: A general synthetic scheme for pyrazolo[1,5-a]pyrimidine derivatives.
Protocol: Synthesis of a Representative Compound
This protocol describes a general procedure for the synthesis of a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivative.
Step 1: Synthesis of 3-(dimethylamino)-2-(aryl)acrylonitrile
-
To a solution of the appropriately substituted aryl acetonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of 4-(aryl)-1H-pyrazol-5-amine
-
To a solution of the 3-(dimethylamino)-2-(aryl)acrylonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrazolamine. [15] Step 3: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
-
A mixture of the 4-(aryl)-1H-pyrazol-5-amine (1.0 eq) and a suitable cyclizing agent (e.g., an appropriately substituted β-ketoester or malononitrile derivative) in a high-boiling solvent (e.g., dowtherm A or diphenyl ether) is heated at high temperatures (200-250 °C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product often precipitates upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
In Vitro Biological Evaluation: Protocols and Data Interpretation
A series of in vitro assays is essential to determine the inhibitory potency and cellular effects of the synthesized compounds. [16][17][18]
Primary Biochemical Assays: Assessing Direct Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinases. [19][20]
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. [21]
-
Prepare a reaction mixture containing CDK2/CycE enzyme, a suitable substrate (e.g., histone H1), and ATP at its Km concentration in kinase buffer.
-
Add serial dilutions of the test compound (typically in DMSO) to a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based assay that measures the binding of a fluorescently labeled tracer to the kinase active site. [22]
-
Prepare a reaction mixture containing TRKA kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer in kinase buffer.
-
Add serial dilutions of the test compound to a low-volume 384-well plate.
-
Add the kinase/antibody/tracer mixture to the wells.
-
Incubate at room temperature for 60 minutes.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.
-
Calculate the emission ratio and determine the IC50 value from a dose-response curve.
The half-maximal inhibitory concentration (IC50) is a key metric for compound potency.
| Compound | CDK2 IC50 (nM) | TRKA IC50 (nM) |
| PZP-001 | 50 | 75 |
| PZP-002 | 25 | 40 |
| PZP-003 | 150 | 200 |
| Lead Cpd | 10 | 15 |
Cellular Assays: Evaluating On-Target Effects in a Biological Context
Cell-based assays provide a more physiologically relevant system to assess the efficacy of the inhibitors. [20][23]
Cellular proliferation assays are used to determine the effect of the compounds on the growth of cancer cell lines. [18]
-
Seed cancer cells (e.g., a neuroblastoma cell line with TRKA expression) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
For an MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For a CellTiter-Glo® assay, add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western blotting can be used to confirm that the inhibitors are engaging their targets within the cell by assessing the phosphorylation status of the kinases and their downstream substrates.
-
Treat cancer cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CDK2 (Thr160), total CDK2, phospho-TRKA (Tyr490), total TRKA, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A reduction in the phospho-protein signal indicates target engagement.
Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data from the in vitro assays are used to establish a structure-activity relationship (SAR), which guides the design and synthesis of new analogs with improved potency, selectivity, and drug-like properties. This iterative process is central to lead optimization.
In Vivo Preclinical Evaluation
Promising lead compounds are advanced to in vivo studies to assess their efficacy and tolerability in animal models. [24][25]
Protocol: Xenograft Tumor Model in Athymic Nude Mice
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical cancer drug evaluation. [26][27][28]
-
Subcutaneously inject a suspension of human cancer cells (e.g., SH-SY5Y neuroblastoma cells) into the flank of athymic nude mice. [24]2. Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Efficacy and Tolerability Studies
Efficacy is typically measured as tumor growth inhibition (TGI). Tolerability is assessed by monitoring body weight changes, clinical signs of toxicity, and, if necessary, hematology and clinical chemistry.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | TGI (%) |
| Vehicle | - | 1200 | - |
| PZP-002 | 25 | 720 | 40 |
| PZP-002 | 50 | 480 | 60 |
| Lead Cpd | 50 | 360 | 70 |
Conclusion and Future Directions
This guide outlines a comprehensive and integrated strategy for the discovery and preclinical development of dual CDK2/TRKA inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. The described protocols provide a robust framework for identifying potent and selective compounds with promising anticancer activity. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in a broader range of preclinical cancer models, including patient-derived xenografts (PDX). [26]The development of such dual inhibitors holds significant promise for a novel class of targeted cancer therapeutics. [29][30][31]
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- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Xenograft Mouse Models. Ichor Life Sciences.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
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- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
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X-ray crystallography protocol for 2-Methylpyrazolo[1,5-a]pyrimidine derivatives
An Application Guide to the Single-Crystal X-ray Crystallography of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as protein kinase inhibitors.[1][2] Unambiguous determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray crystallography is fundamental to understanding structure-activity relationships (SAR), guiding rational drug design, and confirming synthetic outcomes.[3][4] This guide provides an in-depth protocol for researchers, scientists, and drug development professionals, detailing the complete workflow from crystal growth to final structure validation for this compound derivatives. It emphasizes not just the procedural steps but also the underlying causality and best practices for ensuring a high-quality, publishable crystal structure.
The Foundational Step: Cultivating High-Quality Single Crystals
The most significant bottleneck in any crystallographic study is obtaining crystals suitable for diffraction.[5] For derivatives of this compound, which are often planar, aromatic systems, careful selection of solvents is key to overcoming issues like oiling out or the formation of fine needles. The goal is to produce optically clear, single-domain crystals, typically 0.1-0.3 mm in each dimension, free of cracks or defects.[6][7]
Causality Behind Crystallization: Crystallization occurs when a solution becomes supersaturated, forcing the solute molecules to arrange themselves into a highly ordered, low-energy lattice. The rate at which supersaturation is achieved dictates the quality of the resulting crystals. Slow, controlled changes in solvent conditions are paramount.[8]
Core Crystallization Protocols
Screening multiple techniques in parallel is the most efficient approach.[5]
Protocol 1: Slow Evaporation This is the simplest method and a good starting point.[9]
-
Solvent Selection: Dissolve the compound in a solvent where it is moderately soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone). The ideal solvent will have a relatively low boiling point.
-
Preparation: Create a nearly saturated solution (a starting concentration of 5-20 mg/mL is common) in a clean, small vial.[5]
-
Filtration: Filter the solution through a 0.22 µm syringe filter into the final crystallization vessel to remove dust and other particulates that could act as unwanted nucleation sites.
-
Setup: Cover the vial with a cap containing one or two small holes pierced by a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated cupboard or a drawer) and leave it undisturbed for several days to weeks.
Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent) This technique offers finer control over the rate of supersaturation.
-
System Selection:
-
Solvent: A solvent in which the compound is highly soluble (e.g., DMF, DMSO, Dichloromethane).
-
Anti-Solvent: A miscible liquid in which the compound is poorly soluble (e.g., Hexane, Diethyl Ether, Methanol). The anti-solvent should be more volatile than the solvent.[5]
-
-
Setup: Place 1-2 mL of the anti-solvent in a larger, outer vial or beaker. In a smaller, open inner vial, dissolve the compound in a minimal amount of the solvent.
-
Incubation: Carefully place the inner vial inside the outer vial without cross-contamination and seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
Troubleshooting Crystal Growth
| Problem Encountered | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is extremely soluble. | Increase initial concentration; Try a different solvent system or a less effective solvent; Use a more volatile anti-solvent. |
| Amorphous Precipitate/Oil | Supersaturation occurred too rapidly. | Slow down the process: reduce the opening size for evaporation, use a less volatile anti-solvent, or lower the temperature. |
| Many Small Crystals/Needles | Too many nucleation sites; Rapid crystal growth. | Filter the solution meticulously; Use a cleaner, smoother vessel; Slow down the crystallization process.[5][9] |
From Crystal to Data: The Diffraction Experiment
Once a suitable crystal is obtained, the next phase involves mounting it and collecting diffraction data using a diffractometer.
Crystal Selection and Mounting
-
Selection: Under a polarizing microscope, select an ideal crystal. A good crystal will appear sharp-edged and will uniformly extinguish polarized light as the stage is rotated.[10]
-
Mounting: Using a cryo-loop (a microscopic loop on a pin), gently scoop the crystal from its mother liquor. Wick away excess solvent with a paper towel. The residual solvent will flash-freeze the crystal onto the loop when it is placed in the cold nitrogen stream of the diffractometer.
-
Cryo-Protection: The rapid cooling (typically to 100-120 K) minimizes atomic thermal vibrations and reduces radiation damage, leading to higher-quality data.[3][11]
Data Collection Workflow
The following steps are typically performed using the diffractometer's control software (e.g., Bruker's APEX suite).
-
Crystal Centering: The mounted crystal is centered in the X-ray beam using a microscope and automated centering routines.[12][13]
-
Unit Cell Determination: A short series of initial diffraction images (frames) are collected. The software analyzes the positions of the first few reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[6][12]
-
Data Collection Strategy: Based on the determined crystal system and space group symmetry, the software calculates an optimal strategy (a series of scans at different crystal orientations) to collect a complete and redundant dataset efficiently.[12]
-
Full Data Collection: The instrument executes the strategy, rotating the crystal and collecting hundreds or thousands of diffraction frames. This process can take anywhere from a few hours to a full day.[3][12]
Decoding the Pattern: Structure Solution and Refinement
With a complete dataset, the next stage is to determine the atomic structure. This is accomplished using specialized software suites, with the combination of Olex2 (a graphical user interface) and SHELX (the underlying computational engine) being a powerful and widely used choice.[14][15][16]
The Path to an Initial Model (Structure Solution)
The core challenge in crystallography is the "phase problem": while we measure the intensities of diffracted X-rays, we lose the phase information required to directly calculate the electron density map.[6] For small molecules like pyrazolopyrimidines, this is typically solved using Intrinsic Phasing (a form of Direct Methods) as implemented in programs like SHELXT.[16][17] This process generates an initial hypothesis of the electron density, from which a preliminary molecular model can be built.
Optimizing the Model (Structure Refinement)
Refinement is an iterative process of adjusting the atomic model (positions, occupancies, and atomic displacement parameters) to improve the agreement between the structure factors calculated from the model (Fc) and those observed experimentally (Fo).[18] The program SHELXL is the gold standard for this process.[19][20]
The Refinement Cycle:
-
Isotropic Refinement: Initially, all non-hydrogen atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.[21]
-
Atom Type Assignment: The initial model's atoms are assigned to their correct elements (C, N, O, etc.) based on the electron density peaks and chemical knowledge of the target molecule.
-
Anisotropic Refinement: The model is refined anisotropically, where thermal motion is modeled by ellipsoids. This is a more accurate representation and a key indicator of a good model.[22] Non-positive definite (NPD) ellipsoids can indicate a problem, such as incorrect atom assignment or disorder.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., AFIX instructions in SHELXL) and refined using a "riding model."[23] Sometimes, they can be located directly from the difference electron density map.
-
Convergence: The refinement is repeated for several cycles until the model converges, meaning the shifts in atomic parameters become negligible and key statistical indicators stabilize.[18][23]
Key Refinement Statistics:
| Parameter | Description | Target Value for Publication |
| R1 | R-factor; a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) for high-quality data. |
| wR2 | Weighted R-factor (based on F²); a more robust measure of agreement across all data. | < 0.15 (15%) is generally good. |
| GooF | Goodness-of-Fit (S); should be close to 1.0 for a good model and correct data weighting. | ~ 1.0 |
| Max Shift/esd | The largest shift of any parameter in the final refinement cycle divided by its error. | Should be < 0.001. |
| Residual e⁻ Density | The highest peaks and deepest holes in the final difference Fourier map. | Should be < ±0.5 e⁻/ų, away from heavy atoms. |
The Final Checkpoint: Structure Validation
Before considering a structure complete, it must be rigorously validated. Publishing an incorrect crystal structure can misdirect significant research efforts.[24] The International Union of Crystallography (IUCr) provides an essential, free online service called checkCIF for this purpose.[25][26][27]
The Validation Protocol:
-
Generate a CIF: After the final refinement, a Crystallographic Information File (CIF) is generated. This is a standard text file format that contains all information about the crystal, data collection, and the final structural model.[25]
-
Submit to checkCIF: The CIF is uploaded to the checkCIF web service ([Link]).[25]
-
Analyze the Report: The service generates a report with a series of ALERTS, categorized by severity (A, B, C, G).[28][29]
-
Level A Alerts: These are the most serious and almost always indicate a significant error (e.g., wrong space group, incorrect atom assignments, impossible geometry) that MUST be resolved.
-
Level B and C Alerts: These indicate unusual features that may or may not be correct and should be investigated. A comment explaining the reason for the alert should be included in the final CIF if the feature is genuine (e.g., unusually short intermolecular contact due to strong hydrogen bonding).
-
-
Revise and Re-check: The structural model should be revised to fix any errors identified by checkCIF, and a new CIF should be generated and re-validated until it is free of major, unexplainable alerts.
References
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-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 1-8. Retrieved from [Link]
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Mahiya, K. (2021). Disorder modelling in a small organic molecule using OLEX2 software. YouTube. Retrieved from [Link]
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. CDIFX.
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International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
- R Discovery. (2020). CheckCIF validation ALERTS: what they mean and how to respond.
- Utrecht University. (n.d.). Structure validation in chemical crystallography. UU Research Portal.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
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OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]
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Zenodo. (n.d.). Olex Tutorial. Retrieved from [Link]
- MIT OpenCourseWare. (n.d.). The SHELX package.
- Rakovský, E. (n.d.). Hands-on chemical crystallography course using Olex2.
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Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]
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OlexSys. (n.d.). Olex2. Retrieved from [Link]
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Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
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Olex2 Tutorial for beginners. (2020). How to solve and refine your first single crystal structure with Olex2. YouTube. Retrieved from [Link]
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Preparing a Single-Crystal X-ray Diffraction Scan. (2020). YouTube. Retrieved from [Link]
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Wojdyla, M., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section D: Structural Biology, 75(Pt 7), 637-649. Retrieved from [Link]
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Fronczek, F. W., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1693. Retrieved from [Link]
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NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection. YouTube. Retrieved from [Link]
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Szelenberger, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3233. Retrieved from [Link]
- BenchChem. (n.d.). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide.
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ResearchGate. (n.d.). Synthesis of this compound derivatives. Retrieved from [Link]
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Al-wsabag, O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 31-52. Retrieved from [Link]
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Rheingold, A. L. (n.d.). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Retrieved from [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-1912. Retrieved from [Link]
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- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Structure Refinement | OlexSys [olexsys.org]
- 19. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 20. academic.oup.com [academic.oup.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. zenodo.org [zenodo.org]
- 24. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CheckCIF [checkcif.iucr.org]
- 27. research-portal.uu.nl [research-portal.uu.nl]
- 28. researchgate.net [researchgate.net]
- 29. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methylpyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Pyrazolo[1,5-a]pyrimidines are a critical class of heterocyclic compounds, recognized for their wide range of pharmacological activities, including their role as potent protein kinase inhibitors in targeted cancer therapies.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of their synthesis and achieve high yields and purity.
The most common and versatile route to this scaffold involves the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[3][4] This guide focuses on optimizing this cornerstone reaction.
Section 1: General Synthesis Workflow & Mechanism
The construction of the pyrazolo[1,5-a]pyrimidine core is typically achieved through a cyclocondensation reaction. The process begins with a nucleophilic attack from the exocyclic amino group of the 5-amino-3-methylpyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system.[4][5]
Caption: A typical experimental workflow for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidines.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you resolve common challenges.
Q1: My reaction is showing very low or no yield. What are the potential causes and solutions?
This is a common issue that can stem from several factors. A systematic approach is key to diagnosis.
-
Cause A: Purity of Starting Materials.
-
Insight: Impurities in either the 5-amino-3-methylpyrazole or the 1,3-dicarbonyl compound can significantly hinder the reaction by participating in side reactions or inhibiting the catalyst.[5]
-
Solution:
-
Verify the purity of your starting materials using NMR or melting point analysis.
-
If purity is questionable, purify the 5-amino-3-methylpyrazole by recrystallization. Liquid dicarbonyl compounds should be distilled before use.
-
-
-
Cause B: Suboptimal Reaction Conditions (Solvent & Catalyst).
-
Insight: The choice of solvent and catalyst is critical and depends on the specific 1,3-dicarbonyl compound used. Glacial acetic acid is frequently used as it acts as both a solvent and an acid catalyst, promoting the dehydration step.[5][6] However, for less reactive dicarbonyls, a stronger acid catalyst (e.g., a catalytic amount of H₂SO₄) may be necessary.[5] Alternatively, base-catalyzed conditions, such as sodium ethoxide in ethanol, are effective, particularly when using β-ketoesters like diethyl malonate.[7][8]
-
Solution:
-
Acidic Conditions: If using acetic acid alone gives low yield, add 1-2 drops of concentrated sulfuric acid and monitor the reaction.
-
Basic Conditions: For reactions with β-ketoesters, consider switching to a base-catalyzed system like sodium ethoxide in refluxing ethanol.
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times by providing efficient and uniform heating.[1][9]
-
-
-
Cause C: Inappropriate Temperature or Reaction Time.
-
Insight: These reactions often require significant thermal energy to overcome the activation barrier for cyclization and dehydration. Insufficient heating or premature termination of the reaction will naturally lead to low yields.
-
Solution:
-
Ensure the reaction is heated to the appropriate temperature (e.g., reflux).
-
Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Track the consumption of the limiting reagent.
-
Continue the reaction until the starting material spot on the TLC plate has disappeared or is no longer diminishing in intensity.
-
-
Q2: I'm observing multiple spots on my TLC, indicating significant impurity formation. What are these side products and how can I improve selectivity?
Impurity formation often points to issues with regioselectivity or decomposition.
-
Cause A: Formation of Regioisomers.
-
Insight: When using an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), the condensation can potentially occur at either carbonyl group, leading to the formation of two different regioisomers. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the aminopyrazole's exocyclic vs. endocyclic amino groups.[10] The reaction typically favors the attack of the more nucleophilic exocyclic amino group on the more electrophilic carbonyl carbon.
-
Solution:
-
Carefully choose reaction conditions. Sometimes, changing from acidic to basic conditions can alter the regioselectivity.
-
If isomer formation is unavoidable, you will need to rely on careful purification. Column chromatography is usually effective for separating regioisomers. Develop a good solvent system using TLC first.
-
-
-
Cause B: Decomposition.
-
Insight: Prolonged exposure to high temperatures or very strong acidic/basic conditions can cause both starting materials and the desired product to decompose.
-
Solution:
-
Avoid unnecessarily long reaction times. Once TLC indicates the reaction is complete, proceed with the work-up.
-
If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
Consider microwave-assisted synthesis, which often provides the necessary energy in a much shorter timeframe, minimizing decomposition.[9]
-
-
Q3: My final product is difficult to purify by recrystallization. What are my options?
-
Insight: Some pyrazolo[1,5-a]pyrimidine derivatives can be oily or crystallize poorly, especially if minor, structurally similar impurities are present.
-
Solution:
-
Column Chromatography: This is the most reliable method for purifying difficult compounds. Use TLC to determine an optimal eluent system that provides good separation between your product and impurities. Silica gel is the standard stationary phase.
-
Trituration: If the product is a solid contaminated with soluble impurities, trituration can be effective. This involves suspending the crude solid in a solvent in which the desired product is insoluble, but the impurities are soluble. Stir or sonicate the mixture, then filter to collect the purified solid.
-
Solvent Screening for Recrystallization: Do not give up on recrystallization after one or two attempts. Systematically screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with hexanes) to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" starting condition for a new synthesis? For the reaction of 5-amino-3-methylpyrazole with a simple β-diketone like acetylacetone, refluxing in glacial acetic acid for 2-4 hours is an excellent starting point.[6] It is a robust and experimentally simple setup.
Q2: How does the electronic nature of the 1,3-dicarbonyl compound affect the reaction? Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the carbonyl carbons, generally making the reaction faster. Conversely, electron-donating groups can slow the reaction down, potentially requiring more forcing conditions (higher temperature or a stronger catalyst).
Q3: What are the main advantages of using microwave irradiation? The primary advantages are a dramatic reduction in reaction time (minutes vs. hours), often leading to higher yields, and a reduction in side product formation due to the shorter exposure to high temperatures.[1][9]
Q4: What is the best way to monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common and effective method.[5] Use a UV lamp to visualize the spots. The starting aminopyrazole and the pyrazolo[1,5-a]pyrimidine product are typically UV-active. Stain solutions (like permanganate) can also be used. It is crucial to co-spot your starting material with the reaction mixture to accurately gauge its consumption.
Section 4: Optimized Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis in Acetic Acid This protocol is adapted from general procedures for the condensation of aminopyrazoles with β-dicarbonyls.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole (1.0 eq).
-
Reagents: Add glacial acetic acid (5-10 mL per gram of aminopyrazole) followed by the 1,3-dicarbonyl compound (1.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 118 °C).
-
Monitoring: Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate/hexanes) every 30-60 minutes until the aminopyrazole starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice water while stirring.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash with cold water. If no solid forms, neutralize the solution with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by silica gel column chromatography.
Protocol B: Base-Mediated Synthesis with Sodium Ethoxide This protocol is particularly effective for reactions involving diethyl malonate.[7][8]
-
Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol (15-20 mL per gram of sodium).
-
Reagents: To the sodium ethoxide solution, add 5-amino-3-methylpyrazole (1.0 eq) followed by diethyl malonate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. These reactions can be slower, sometimes requiring up to 24 hours.[7][8]
-
Work-up: After cooling, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Purification: Dry the crude solid (which in this case is 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) under vacuum. This intermediate is often used directly in subsequent steps, such as chlorination with POCl₃.[7]
Section 5: Summary of Reaction Conditions
The following table summarizes various conditions reported for pyrazolo[1,5-a]pyrimidine synthesis to guide your experimental design.
| Precursors | Solvent | Catalyst / Conditions | Temp. | Time | Yield | Reference |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Ethanol | Sodium Ethoxide (EtONa) | Reflux | 24 h | 89% | [7],[8] |
| 5-Aminopyrazoles, β-Diketones | Acetic Acid | H₂SO₄ (catalytic) | Reflux | 4-5 h | 87-95% | [6] |
| 3-Methyl-1H-pyrazol-5-amine, β-Enaminones | Acetic Acid | None | Reflux | 3 h | 80-87% | [9] |
| 3-Methyl-1H-pyrazol-5-amine, β-Enaminones | Solvent-free | Microwave Irradiation (MWI) | 180 °C | 15-20 min | 88-96% | [9] |
| Aminopyrazoles, Chalcones | Water | K₂S₂O₈ | 100 °C | 2-3 h | Good | [1] |
Section 6: Troubleshooting Workflow Diagram
Use this decision tree to systematically troubleshoot low-yield reactions.
Caption: A decision tree for troubleshooting low-yield synthesis of 2-Methylpyrazolo[1,5-a]pyrimidines.
References
-
Stypik, M., Zagozda, M., Michałek, S., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 988. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of this compound derivatives. Reagents... [diagram]. Available from: [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the... [article]. Available from: [Link]
-
Barajas-Padilla, H. A., Portilla, J., & Nagles, E. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6265. Available from: [Link]
-
Sikdar, A., Paul, S., & Chatterjee, S. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 309-335. Available from: [Link]
-
El-Mawgoud, A., Narges, A., & Aly, A. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine (9),... [diagram]. Available from: [Link]
-
Al-Etaibi, A. M., El-Apasery, M. A., & Al-Awadi, N. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(11), 18916-18928. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [diagram]. Available from: [Link]
-
RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(7), 147. Available from: [Link]
-
Cilibrizzi, A., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. European Journal of Medicinal Chemistry, 124, 675-688. Available from: [Link]
-
Moustafa, A. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. Available from: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8743. Available from: [Link]
- Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Castillo, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39688-39697. Available from: [Link]
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- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield and purity of your product.
Introduction
This compound is a privileged heterocyclic scaffold due to its wide range of biological activities, making it a focal point in medicinal chemistry.[1][2] Its synthesis, while well-established, can present challenges in achieving high yield and purity. This guide provides practical, field-proven insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Reaction Optimization
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
-
Purity of Starting Materials: The purity of your 3-amino-5-methylpyrazole and the 1,3-dicarbonyl compound (or its equivalent) is critical. Impurities can introduce side reactions that consume starting materials and complicate purification.
-
Recommendation: Always verify the purity of your starting materials by NMR or another suitable analytical method. If necessary, recrystallize or purify them before use.[3]
-
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all interconnected and crucial for success.
-
Solvent and Catalyst: Acetic acid is a common solvent for this cyclocondensation, sometimes with a catalytic amount of a strong acid like sulfuric acid to facilitate the reaction.[3][4] In some cases, a basic catalyst may be employed.[3] The reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide is a common route.[5][6]
-
Temperature and Time: These parameters often require optimization. If the reaction is sluggish, a gradual increase in temperature or extended reaction time may be necessary. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid degradation of the product.[3]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in many cases, improve yields by providing efficient and uniform heating.[7][8]
-
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure of the 1,3-dicarbonyl compound influences its reactivity. For less reactive substrates, more forcing conditions such as higher temperatures or a stronger acid catalyst might be required.[3]
Question 2: I'm observing multiple spots on my TLC, indicating the formation of side products. How can I improve the reaction's selectivity?
The formation of side products, including regioisomers, is a common challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds.
-
Understanding the Mechanism: The reaction typically proceeds through a nucleophilic attack of the exocyclic amino group of the pyrazole on a carbonyl carbon, followed by cyclization and dehydration. The more electrophilic carbonyl group of the dicarbonyl compound will react preferentially.
-
Controlling Regioselectivity: Fine-tuning reaction conditions can influence regioselectivity. For instance, using a milder acid catalyst or adjusting the temperature may favor the formation of one regioisomer over another.[3]
-
Choice of Reagents: Using a symmetrical 1,3-dicarbonyl compound like acetylacetone will yield a single product, 5,7-dimethyl-2-methylpyrazolo[1,5-a]pyrimidine. For the synthesis of the parent this compound, a common precursor is malondialdehyde or its synthetic equivalents.
Purification Challenges
Question 3: My crude product is a dark, oily residue. What is the best way to purify it?
A dark, oily crude product often indicates the presence of polymeric byproducts or baseline impurities.
-
Initial Work-up: A thorough aqueous work-up is the first step. If your compound is soluble in a non-polar organic solvent, washing with water, brine, and then drying over sodium sulfate can remove many inorganic impurities and some polar organic byproducts.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis. For particularly stubborn purifications, an amino-functionalized silica gel column can be beneficial.[9]
-
-
Recrystallization: If a solid can be obtained after chromatography, recrystallization is an excellent final step to achieve high purity.
Question 4: After purification, my NMR spectrum still shows minor impurities. What are some common, difficult-to-remove impurities?
Even after chromatography, you may encounter persistent minor impurities.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., acetic acid, ethyl acetate, hexane) can be trapped in the final product. Drying the product under high vacuum for an extended period, possibly with gentle heating, can help remove them.
-
Isomeric Byproducts: If regioisomers were formed during the reaction, they might co-elute during chromatography. Optimizing the chromatography conditions (e.g., using a different solvent system or a longer column) may be necessary. In some cases, preparative HPLC might be required for complete separation.
-
Starting Materials: Unreacted starting materials can sometimes be carried through the purification process. Careful monitoring of the column chromatography fractions is key to isolating the pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound-5,7-diol
This protocol is a common first step in a multi-step synthesis of various substituted 2-methylpyrazolo[1,5-a]pyrimidines.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add 5-amino-3-methylpyrazole followed by the dropwise addition of diethyl malonate.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and then dissolved in water.
-
Precipitation: Acidify the aqueous solution with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound-5,7-diol.
| Parameter | Value | Reference |
| Starting Material | 5-Amino-3-methylpyrazole | [5] |
| Reagent | Diethyl malonate | [5] |
| Base | Sodium Ethoxide | [5] |
| Solvent | Ethanol | [5] |
| Reaction Time | 24 hours | [5] |
| Typical Yield | ~89% | [5] |
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation observed on TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates a common synthetic pathway for derivatives of this compound.
Caption: A multi-step synthesis of this compound derivatives.
The diagram below outlines a logical troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link]
-
Synthesis of this compound derivatives. Reagents... - ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. [Link]
-
2-METHYL-7-(PYRID-2-YL)-PYRAZOLO-[1,5-A]-PYRIMIDINE - Optional[13C NMR]. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google P
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. [Link]
-
Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a)... - ResearchGate. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Regioselective Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its synthesis, particularly achieving regioselectivity, can be a significant hurdle. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve your synthetic goals with confidence.
The primary challenge in the synthesis of pyrazolo[1,5-a]pyrimidines lies in controlling the regioselectivity of the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound.[3] The aminopyrazole possesses two nucleophilic nitrogen atoms (N1 and the exocyclic amino group), leading to the potential formation of two regioisomeric products. This guide will equip you with the knowledge to direct the reaction towards the desired isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines in a practical question-and-answer format.
Question 1: I am getting a mixture of regioisomers. How can I improve the selectivity for the desired pyrazolo[1,5-a]pyrimidine?
Answer: The formation of regioisomers is the most common challenge and is influenced by a delicate interplay of electronic and steric factors. Here’s how to troubleshoot:
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Underlying Cause: The 3-aminopyrazole has two competing nucleophilic centers: the endocyclic N1-H and the exocyclic NH2 group. The reaction with an unsymmetrical 1,3-dielectrophile can proceed via two different pathways, leading to a mixture of isomers. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbon of the 1,3-dicarbonyl compound.[4]
-
Diagnostic Approach:
-
Analyze Your Starting Materials:
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Aminopyrazole Substituents: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the ring nitrogens, potentially favoring the initial attack from the exocyclic amino group.
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1,3-Dielectrophile: The electronic nature of the substituents on the dielectrophile will determine the relative electrophilicity of the two carbonyl carbons (or their equivalents).
-
-
Reaction Condition Audit: Review your solvent, temperature, and catalyst. These factors significantly influence the reaction pathway.[4]
-
-
Solutions to Implement:
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Solvent and Catalyst Modification:
-
Acidic Conditions: Often, acidic catalysts like acetic acid or a catalytic amount of sulfuric acid are used.[4][5] The acid can protonate the endocyclic nitrogen, activating it for the initial nucleophilic attack.
-
Basic Conditions: In some cases, a base like triethylamine or potassium carbonate may be employed, which can influence the tautomeric equilibrium of the aminopyrazole.[3]
-
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product, while higher temperatures might lead to the kinetically controlled product. Experiment with running the reaction at room temperature, 0 °C, or reflux to find the optimal condition.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve regioselectivity in some cases by providing rapid and uniform heating.[1]
-
Question 2: My reaction yield is very low, or the reaction is not proceeding to completion. What should I do?
Answer: Low yields can be frustrating, but they are often solvable by systematically evaluating your reaction setup and conditions.
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Underlying Cause:
-
Insufficient Reactivity: The chosen aminopyrazole or 1,3-dicarbonyl compound may have low reactivity under the applied conditions. For instance, aryl ketones are generally less electrophilic than alkyl ketones.[3]
-
Poor Solubility: One or more of your reactants may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.
-
Decomposition: The starting materials or the product might be unstable under the reaction conditions (e.g., high temperatures or strongly acidic/basic media).
-
-
Diagnostic Approach:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time. This will tell you if the reaction is slow or if it has stalled.
-
Check Starting Material Purity: Impurities in your starting materials can inhibit the reaction.
-
-
Solutions to Implement:
-
Optimize Reaction Conditions:
-
Increase Temperature: If the reaction is slow, gradually increase the temperature. Microwave-assisted synthesis can also be beneficial for accelerating slow reactions.[4]
-
Change the Solvent: If solubility is an issue, try a different solvent or a solvent mixture. Common solvents include acetic acid, ethanol, and toluene.[3][6]
-
Use a More Effective Catalyst: If you are using a mild acid catalyst, consider a stronger one like sulfuric acid, or vice versa if you suspect decomposition.[4]
-
-
Modify Your Reactants: If possible, consider using more reactive analogues of your starting materials. For example, using a β-ketoester instead of a simple ketone can increase the electrophilicity of the carbonyl group.
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Question 3: I am observing the formation of unexpected side products. How can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired compound.
-
Underlying Cause:
-
Self-Condensation: The 1,3-dicarbonyl compound might undergo self-condensation, especially under basic conditions.
-
Alternative Cyclization Pathways: Depending on the substituents, other cyclization pathways might become competitive.
-
Decomposition: As mentioned earlier, your starting materials or product may be degrading under the reaction conditions.
-
-
Diagnostic Approach:
-
Characterize the Side Products: If possible, isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding their structure will provide clues about the side reactions occurring.
-
Literature Search: Look for similar reactions in the literature to see if the observed side products have been reported and how they were managed.
-
-
Solutions to Implement:
-
Control Stoichiometry: Ensure you are using the correct stoichiometry of reactants. An excess of one reactant might promote side reactions.
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Modify Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can often suppress side reactions.
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Change the Order of Addition: In some cases, adding one reactant slowly to the other can minimize side product formation.
-
-
Protecting Groups: If a particularly reactive functional group is leading to side reactions, consider protecting it before the cyclocondensation and deprotecting it afterward.
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Frequently Asked Questions (FAQs)
Q1: What are the key factors that control regioselectivity in the reaction between 3-aminopyrazoles and 1,3-dielectrophiles?
A: The regiochemical outcome is a result of a complex interplay of several factors:
-
Steric Effects: The steric bulk of substituents on both the aminopyrazole (at the C5 position) and the 1,3-dielectrophile plays a crucial role. The reaction will generally favor the pathway that minimizes steric hindrance.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both reactants influences the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbons.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the reaction pathway and, consequently, the regioselectivity.[4] For instance, acidic conditions can favor one regioisomer, while basic conditions might favor another.
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Nature of the Dielectrophile: The structure of the 1,3-dicarbonyl compound or its equivalent is a critical determinant of regioselectivity.[1]
Q2: How does the nature of the substituent on the pyrazole ring influence the reaction outcome?
A: Substituents on the pyrazole ring have a profound impact:
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Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -COOR) at the C4 or C5 position decrease the electron density of the pyrazole ring, reducing the nucleophilicity of the endocyclic N1 nitrogen. This can favor the initial attack by the exocyclic amino group.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH3, -OCH3) increase the electron density of the pyrazole ring, enhancing the nucleophilicity of the N1 nitrogen, which may lead to it being the initial site of attack.
-
Steric Hindrance: A bulky substituent at the C5 position will sterically hinder the approach of the electrophile to the adjacent N1 nitrogen, thereby favoring reaction at the more accessible exocyclic amino group.
Q3: Are there any specific catalysts or reaction conditions that are known to favor the formation of the linear pyrazolo[1,5-a]pyrimidine isomer?
A: Yes, specific conditions have been reported to favor the formation of the desired linear isomer. While the optimal conditions are often substrate-dependent, some general guidelines include:
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Acid Catalysis: Using acetic acid as both a solvent and a catalyst is a very common and often effective method.[5][6] The acidic medium can promote the desired cyclization pathway.
-
Microwave Irradiation: As mentioned, microwave-assisted synthesis has been successfully employed to improve yields and regioselectivity.[1]
-
Fine-tuning of reaction conditions based on the specific substrates is crucial. For example, for less reactive substrates, stronger acidic conditions or higher temperatures might be necessary.[4]
Data Presentation
| Parameter | Effect on Regioselectivity | Typical Conditions | Reference |
| Solvent | Can influence tautomeric equilibria and reaction rates. | Acetic acid, Ethanol, Toluene, DMF | [6][7] |
| Catalyst | Acid catalysts can protonate and activate the pyrazole ring. | H2SO4 (catalytic), Acetic Acid | [4][6] |
| Temperature | Can switch between kinetic and thermodynamic control. | Room temperature to reflux | [4] |
| Substituents | Electronic and steric effects are key determinants. | EWGs vs. EDGs, bulky groups | [8] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines:
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To a solution of the 3-aminopyrazole (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid, 5-10 mL), add the 1,3-dicarbonyl compound (1.1 mmol).
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If required, add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H2SO4).
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Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and collect the precipitated solid by filtration.
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Wash the solid with water and then a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Note: This is a general procedure and may require optimization for specific substrates.
Visualization of Reaction Pathways
Caption: Competing pathways in the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Troubleshooting workflow for improving regioselectivity.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. [Link]
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Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. PubMed. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]
-
A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. PubMed. [Link]
-
N-methylation of pyrazole. Reddit. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. OUCI. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Substituted Pyrazolo[1,5-a]pyrimidines
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties.[1][2] The synthesis of this heterocyclic system is well-established, with primary routes involving the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds.[2][3] While synthesis often proceeds with high efficiency, the purification of the resulting substituted pyrazolo[1,5-a]pyrimidines can present significant challenges. These challenges are often dictated by the nature and position of the substituents, which significantly influence the molecule's polarity, solubility, and crystallinity.[2][4]
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework in a question-and-answer format. It addresses common and complex purification issues encountered during the isolation of substituted pyrazolo[1,5-a]pyrimidines, offering field-proven insights and step-by-step protocols to streamline your workflow and enhance the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a major product spot, but I'm struggling to remove a baseline impurity. What is it likely to be?
A1: The most common baseline impurities are residual inorganic salts from the reaction work-up (e.g., carbonates, sulfates) or highly polar starting materials like unreacted 3-aminopyrazole.
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Causality: 3-Aminopyrazoles are significantly more polar than the fused pyrazolo[1,5-a]pyrimidine product due to the free amino group. If the reaction does not go to completion, the unreacted aminopyrazole will adhere strongly to the silica gel baseline.
-
Solution:
-
Aqueous Wash: Before column chromatography, perform a thorough aqueous work-up. If your product is sufficiently non-polar, washing the organic layer with dilute acid (e.g., 1M HCl) can protonate the unreacted aminopyrazole, pulling it into the aqueous layer.[5] Be sure to neutralize the organic layer with a subsequent wash (e.g., saturated NaHCO₃ solution) if your target compound is acid-sensitive.
-
Column Chromatography with a Polar Modifier: If an acidic wash is not feasible, a small amount of a polar, basic modifier in your chromatography eluent, such as 0.5-1% triethylamine (NEt₃) in your ethyl acetate/hexane mixture, can help elute the aminopyrazole off the baseline, though it will still be well-separated from your less polar product.[6]
-
Q2: After evaporating the solvent, my purified product is an oil or a waxy solid, not the expected crystalline material. What should I do?
A2: "Oiling out" is a common issue, especially with compounds that have flexible side chains or impurities that inhibit crystal lattice formation.[7]
-
Causality: The presence of residual solvent or minor, greasy impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. The compound itself may also be a low-melting solid or an amorphous material.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum for several hours, sometimes with gentle heating.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a poor solvent (a solvent in which your compound is insoluble, like hexane or pentane) to the oil and scratching the side of the flask with a glass rod.[7] The goal is to dissolve the impurities while causing the desired product to precipitate as a solid.
-
Recrystallization from a Solvent Pair: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly. This method, known as solvent-pair recrystallization, can often yield crystalline material from oils.[8][9]
-
Q3: My reaction is complete by TLC, but after work-up and evaporation, the yield is very low. Where did my product go?
A3: Product loss during purification can occur at several stages, most commonly during the aqueous work-up or due to irreversible adsorption on silica gel.
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Causality: Pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., -OH, -NH₂, -COOH) can have significant water solubility, leading to loss in the aqueous layer during extraction. The basic nitrogen atoms in the ring system can also lead to strong, sometimes irreversible, binding to the acidic sites on silica gel.
-
Solutions:
-
Brine Wash: Before drying the organic layer, wash it with a saturated NaCl solution (brine). This reduces the solubility of organic compounds in the aqueous phase and helps to "salt out" your product into the organic layer.
-
Back-Extraction: If you suspect your product is in the aqueous layer, perform a back-extraction with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane).
-
Deactivate Silica Gel: For particularly basic compounds, consider deactivating the silica gel before running your column. This can be done by pre-treating the silica with your eluent containing 1-2% triethylamine.[6] Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[6]
-
Advanced Troubleshooting Guides
Issue 1: Separation of Regioisomers
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a 3-aminopyrazole can lead to the formation of two different regioisomers. These isomers often have very similar polarities, making them difficult to separate.[10]
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Expert Insight: The key to separating regioisomers is to exploit subtle differences in their polarity and how they interact with the stationary phase. The isomer where the steric bulk is further from the basic nitrogen atoms of the pyrimidine ring will often run slightly faster on silica gel.
Caption: Decision tree for separating regioisomers.
-
Solvent System Selection: Meticulously develop a solvent system using TLC that gives a ΔRf of at least 0.1 between the two isomers. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Use a high-quality silica gel (230-400 mesh). Pack a long, thin column to maximize the theoretical plates.
-
Sample Loading: Use the "dry loading" method to ensure a narrow starting band.[10] Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel (roughly twice the mass of your product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column.[10]
-
Elution: Begin elution with a solvent system slightly less polar than what was optimal on TLC. Use a very shallow gradient, increasing the polarity slowly over a large volume of solvent.
-
Fractionation: Collect small fractions and monitor them carefully by TLC. Combine the fractions containing the pure isomers only after thorough analysis.
Issue 2: Persistent Impurities from Synthesis
Depending on the synthetic route, specific byproducts may co-elute with your desired compound.
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From Condensation with β-Diketones: Incomplete cyclization can leave acyclic intermediates. These are typically more polar and can be removed with careful chromatography.
-
From Multicomponent Reactions: These reactions can sometimes produce partially reduced dihydro-pyrazolo[1,5-a]pyrimidine byproducts.[3] These are often less polar than the fully aromatized product and will elute earlier during normal-phase chromatography.
-
From Pd-Catalyzed Cross-Coupling: Residual palladium catalysts can contaminate the product. These can often be removed by filtering the crude product through a plug of Celite® or by using specialized silica gels designed for metal scavenging.
The choice of eluent depends heavily on the substituents on the pyrazolo[1,5-a]pyrimidine core. The following table provides starting points for TLC and column chromatography.
| Substituent Type | Polarity | Recommended Starting Eluent (Hexane/Ethyl Acetate) | Modifier (if needed) |
| Alkyl, Aryl, Halogen | Low | 90:10 to 70:30 | N/A |
| Ether, Ester, Nitrile | Medium | 70:30 to 50:50 | N/A |
| Amine, Hydroxyl, Amide | High | 50:50 to 0:100 (then switch to DCM/MeOH) | 1% Triethylamine (for amines) |
Issue 3: Recrystallization Challenges
Recrystallization is a powerful technique for achieving high purity but requires finding a suitable solvent system.[11]
-
Expert Insight: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For pyrazolo[1,5-a]pyrimidines, which range from moderately to highly polar, single solvents like ethanol or solvent pairs are often effective.[8]
Caption: Workflow for selecting a recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of hot ethyl acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Journal of Saudi Chemical Society. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). NIH. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (2022). RSC Publishing. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
How can I purify oily products?. (2016). ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Purification of oily products in industrial chemistry. (2024). Reddit. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]
-
(PDF) Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2025). ResearchGate. [Link]
-
Recrystallization. (n.d.). Unknown Source. [Link]
-
Crystallization Solvents.pdf. (n.d.). Unknown Source. [Link]
Sources
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- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
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Technical Support Center: Optimization of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Here is the technical support center for the optimization of microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyrimidines using microwave-assisted organic synthesis (MAOS). This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to leverage microwave technology to enhance their synthetic efficiency. Pyrazolo[1,5-a]pyrimidines are a critical class of N-heterocyclic compounds, forming the core scaffold for numerous therapeutic agents, particularly as protein kinase inhibitors in cancer treatment.[1][2] Microwave-assisted synthesis offers a powerful tool to accelerate the discovery and development of these vital molecules by providing rapid heating, increased reaction rates, and often higher yields compared to conventional methods.[3][4][5]
This guide provides in-depth, field-proven insights in a practical question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to help you optimize your experimental outcomes.
Section 1: Foundational Principles & Core Parameter Optimization (FAQs)
This section addresses fundamental questions about applying microwave energy to the synthesis of pyrazolo[1,5-a]pyrimidines. Understanding these principles is the first step toward successful reaction optimization.
Q1: How does microwave heating fundamentally differ from conventional oil bath heating, and why is it advantageous for pyrazolo[1,5-a]pyrimidine synthesis?
A1: Conventional heating, such as an oil bath, transfers energy indirectly and inefficiently. The vessel is heated from the outside, and this thermal energy is then transferred to the solvent and reactants via conduction and convection. This process is slow and creates significant thermal gradients, where the walls of the vessel are hotter than the bulk of the reaction mixture.
Microwave heating, conversely, is a form of dielectric heating.[6] It transfers energy directly to any material in the reaction mixture with a dipole moment (i.e., polar molecules). The microwaves cause these molecules to rapidly align and realign with the oscillating electric field, generating heat through molecular friction. This results in:
-
Rapid & Volumetric Heating: The entire bulk of the reaction is heated simultaneously and quickly, often reaching the target temperature in minutes instead of hours.[7]
-
Superheating: In a sealed microwave vessel, solvents can be heated far above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation.[8][9] For example, a 10°C increase in temperature can roughly double the reaction rate.[8]
-
Enhanced Yields & Purity: The rapid heating often minimizes the time available for the formation of side products or the decomposition of thermally sensitive intermediates, leading to cleaner reactions and higher yields.[10]
For pyrazolo[1,5-a]pyrimidine synthesis, which typically involves a cyclocondensation reaction, these advantages translate into significantly reduced reaction times (from hours to minutes) and improved yields for the fused heterocyclic scaffold.[1][11]
Q2: What are the most critical parameters to control in a microwave-assisted reaction, and how should I approach their optimization?
A2: The four primary parameters are Temperature, Time, Solvent, and Power . Optimization should be approached systematically.
-
Temperature: This is the most critical parameter influencing reaction rate. Start by setting a temperature based on conventional methods, then incrementally increase it. A good starting point for many pyrazolo[1,5-a]pyrimidine syntheses is 120-150°C.[1][12] Be aware that excessively high temperatures can lead to decomposition.[13]
-
Time: Microwave reactions are typically complete in 5-30 minutes.[8] Once an optimal temperature is identified, perform a time course study (e.g., 5, 10, 15, 20 minutes) to find the point of maximum conversion without significant byproduct formation.
-
Solvent: The choice of solvent is crucial as it must be able to absorb microwave energy efficiently. High-polarity solvents with a high dielectric loss (tan δ) are ideal. See the table below for common choices.
-
Power: In modern microwave reactors, power is typically applied automatically to reach and maintain the set temperature.[14] While you can set a maximum power, the instrument will modulate the output. A high initial power setting helps reach the target temperature quickly.[9][14]
Below is a logical workflow for optimizing a new microwave-assisted reaction.
Caption: A systematic workflow for optimizing microwave synthesis parameters.
Q3: How do I select the best solvent for the synthesis of pyrazolo[1,5-a]pyrimidines?
A3: The ideal solvent should effectively absorb microwaves, have a sufficiently high boiling point to allow for a wide temperature range, and be chemically compatible with your reactants. Polar solvents are generally preferred. Solvents like DMF, DMSO, NMP, ethanol, and diethylene glycol (DEG) are excellent choices.[15] Non-polar solvents like toluene or hexane are poor microwave absorbers and should generally be avoided unless a reactant or catalyst strongly absorbs microwaves.[6][16]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Suitability for MAOS | Notes |
| DMF | 153 | 36.7 | Excellent | High boiling point, good microwave absorber. Common in heterocycle synthesis. |
| DMSO | 189 | 47.0 | Excellent | Very high boiling point, excellent microwave absorber. |
| Ethanol | 78 | 24.6 | Good | Good absorber, but lower boiling point limits max temperature in open vessels. Effective in sealed vessels. |
| Acetonitrile | 82 | 37.5 | Good | Good absorber, but lower boiling point is a limitation. |
| Water | 100 | 80.1 | Excellent | Green solvent, excellent absorber. Properties change at high temps, becoming less polar.[8] |
| Toluene | 111 | 2.4 | Poor | Very low polarity, poor microwave absorber. Not recommended unless a susceptor is used.[16] |
Section 2: Troubleshooting Guide for Common Experimental Issues
Even with optimized parameters, challenges can arise. This section provides a troubleshooting framework for the most common problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.
Q4: My reaction shows very low or no conversion to the desired product. What should I do?
A4: Low or no yield is a common initial problem. The cause can usually be traced to reaction conditions, reagent quality, or inefficient energy absorption.
Caption: Decision tree for troubleshooting low reaction yield.
-
Causality Check—Temperature: The cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system has a significant activation energy barrier.[17] Microwave heating excels at providing the necessary energy to overcome this barrier. If the temperature is too low, the reaction rate will be negligible. Systematically increasing the temperature is the most direct way to enhance the rate.[8]
-
Causality Check—Microwave Coupling: If your reaction mixture is not sufficiently polar, it cannot efficiently absorb microwave energy, and the actual temperature may not reach the setpoint, or heating will be slow and uneven. Switching to a solvent with a higher dielectric constant, like DMF or DMSO, ensures efficient energy transfer.
Q5: I am observing significant byproduct formation or the wrong isomer. How can I improve selectivity?
A5: This issue often relates to regioselectivity in the initial cyclization or thermal degradation of the product.
-
Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a 3-aminopyrazole can potentially lead to two different regioisomers. Microwave heating can sometimes influence this selectivity.
-
Action: Modify the catalyst or solvent. The reaction is often run in acetic acid, which acts as both a solvent and a catalyst.[17] Altering the acidity (e.g., adding a catalytic amount of a stronger acid like H₂SO₄) can direct the initial nucleophilic attack and favor one isomer. Some protocols have demonstrated that the choice of carbonyl group substituent can control regioselectivity.[18]
-
-
Thermal Decomposition: While high temperatures accelerate the desired reaction, they can also speed up decomposition pathways for your starting materials or product.
-
Action: Find the "sweet spot" for temperature and time. After identifying a temperature that gives good conversion, reduce the reaction time. The goal is to heat the reaction long enough to form the product but stop before significant degradation occurs. This is a key advantage of the rapid heating and cooling cycles possible with microwave reactors.[16]
-
Q6: My optimized reaction is not reproducible. What could be the cause?
A6: Reproducibility issues in microwave synthesis often stem from inconsistent heating or vessel conditions.
-
Inconsistent Heating (Hotspots): Ensure efficient stirring. A magnetic stir bar is essential to distribute heat evenly throughout the vessel, preventing localized superheating and potential side reactions.[13]
-
Vessel Sealing and Volume: Ensure the microwave vial cap is sealed correctly to maintain pressure. Inconsistent pressure leads to variable reaction temperatures. Also, maintain a consistent reaction volume. The filling volume (typically 2-5 mL for a 10 mL vial) affects the heating profile. Do not overfill the vial, as the "headspace" is critical for managing pressure.[19]
-
Instrument Calibration: Periodically verify the temperature and pressure sensors of your microwave reactor are calibrated according to the manufacturer's guidelines.
Q7: I am struggling to scale up my reaction from 50 mg to 1 g. The yield has dropped significantly. What should I consider?
A7: Scaling up microwave reactions is not always linear and requires re-optimization.
-
Thermal Transfer in Larger Volumes: As the volume increases, the path length for microwaves to penetrate the sample also increases. This can lead to uneven heating, with the outside of the reaction mixture getting hotter than the center.
-
Action 1: Use a larger vessel designed for scale-up. Do not simply add more volume to a small vial.
-
Action 2: Extend the reaction time. A larger volume may require more time to heat uniformly and for the reaction to go to completion.
-
Action 3: Consider a continuous flow setup. For larger scales, continuous flow microwave reactors can offer better control over heating and residence time, ensuring uniformity.[16]
-
-
Safety on Scale-Up: Exothermic reactions that are manageable at a small scale can become dangerous at a larger scale.
-
Action: Monitor temperature and pressure closely. Use a slower temperature ramp-up time to maintain control. Always be aware of the potential for runaway reactions.[20]
-
Section 3: A Validated Experimental Protocol
This section provides a trustworthy, step-by-step methodology for a common pyrazolo[1,5-a]pyrimidine synthesis, which can be used as a starting point for your own optimizations.
Model Reaction: Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-amine
Caption: General workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Protocol: (Adapted from Moustafa et al., 2022[1])
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-amino-4-cyanopyrazole (1.0 mmol, 1 eq.).
-
Reagent Addition: Add the corresponding benzylidene malononitrile derivative (1.0 mmol, 1 eq.).
-
Solvent Addition: Add glacial acetic acid (4 mL).
-
Vessel Sealing: Securely cap the vessel using a dedicated crimper. Ensure the seal is tight to withstand the pressure generated during heating.[21]
-
Microwave Reactor Setup: Place the vial in the cavity of a dedicated single-mode microwave reactor. Set the following parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Maximum Power: 300 W
-
Stirring: On (medium speed)
-
-
Reaction Execution: Start the irradiation program. The instrument will automatically apply power to reach and maintain 120 °C for 20 minutes. Monitor the temperature and pressure readings throughout the run.
-
Cooling: After the hold time is complete, allow the vessel to cool to below 50 °C before removing it from the reactor. This is a critical safety step to prevent flash boiling of the solvent upon opening.[21]
-
Workup and Isolation:
-
Open the cooled vial in a fume hood.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum.
-
-
Validation & Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). The yield should be calculated based on the dried product weight.
Section 4: Mandatory Safety Protocols for Microwave Chemistry
Microwave synthesis involves high temperatures and pressures, making adherence to safety protocols non-negotiable.
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven.[20] Laboratory microwave reactors are specifically designed with pressure monitoring, temperature feedback control, and safety interlocks to prevent accidents.
-
Inspect Vessels: Always use microwave vials and caps specified by the manufacturer.[20] Before each use, inspect the glass vial for any cracks or chips that could lead to failure under pressure.
-
Know Your Reagents: Be aware of the stability of your reagents and potential for highly exothermic or gas-producing reactions.[20] Consult the Safety Data Sheet (SDS) for all chemicals. Avoid reactions known to be explosive under thermal conditions (e.g., those involving azides or nitro groups without proper precautions).[20]
-
Proper Cooling: Always allow the reaction vessel to cool completely to a safe temperature (e.g., <50 °C) before opening to prevent sudden depressurization and solvent boiling.[21]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.
By following the guidance in this technical support center, you can effectively harness the power of microwave-assisted synthesis to efficiently produce pyrazolo[1,5-a]pyrimidines, troubleshoot common issues with a logical, evidence-based approach, and ensure a safe and productive laboratory environment.
References
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Gothwal, A., Kumar, A., & Singh, R. (2021). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. ijpsr.com. [Link]
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Razack, S. A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. [Link]
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Royal Society of Chemistry. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
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Anil, A. G., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances. [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. cem.com. [Link]
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Abbas, S. Y., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Lamberto, M., et al. (2017). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]
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Cot-jurado, C., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][10]triazines. Molecules. [Link]
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Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Synthesis of Dihydropyrimidines. Organic Syntheses. [Link]
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ResearchGate. (2018). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines Containing Aryl Sulfone Moiety. ResearchGate. [Link]
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Mondal, D., & Panda, A. K. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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UCSB MRL. (n.d.). Microwave Synthesis Conditions. mrl.ucsb.edu. [Link]
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Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]
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Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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ResearchGate. (2016). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][4][5]triazine and Imidazo[2,1-c][1,. ResearchGate. [Link]
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ResearchGate. (2008). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
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CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. cem.com. [Link]
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Tiwari, B., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts. [Link]
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Chemistry LibreTexts. (2023). Investigation 17: Optimizing the Microwave Power (Part A). chem.libretexts.org. [Link]
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Furia, M., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega. [Link]
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National Institutes of Health. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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Singh, A., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). [Link]
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MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
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ACS Publications. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications. [Link]
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Norlab. (n.d.). Success with Microwave Synthesis. norlab.com. [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. chem.rochester.edu. [Link]
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National Institutes of Health. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
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YouTube. (2018). Teaching Microwave Chemistry. youtube.com. [Link]
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Reddit. (2022). Microwave irradiation assisted organic synthesis. reddit.com. [Link]
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National Institutes of Health. (2014). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. PMC. [Link]
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BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. scholarsarchive.byu.edu. [Link]
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ResearchGate. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. [Link]their_Pim-12_kinase_inhibition_as_potential_anticancer_agents)
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Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to enhance the selectivity of your compounds and mitigate off-target effects. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] However, achieving high selectivity remains a critical challenge due to the conserved nature of ATP-binding sites across the kinome.[3][4]
This resource offers a combination of frequently asked questions for rapid problem-solving and in-depth troubleshooting guides for more complex experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the development and application of pyrazolo[1,5-a]pyrimidine inhibitors.
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows activity against multiple kinases in an initial screen. What is the first step to improve its selectivity?
A1: The initial step is to conduct a comprehensive Structure-Activity Relationship (SAR) study.[5][6][7] This involves synthesizing and testing a focused library of analogues to identify which structural modifications influence potency and selectivity.[6][7] Pay close attention to substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine core, as these can significantly alter interactions with the target kinase and off-target kinases.[8] For instance, adding a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects.[5][9]
Q2: I'm observing unexpected cellular toxicity with my inhibitor, even at concentrations where it should be specific for the target kinase. What could be the cause?
A2: Unexpected toxicity often points to off-target effects. Even highly selective inhibitors can engage other kinases or proteins at higher concentrations, leading to cellular toxicity.[8][10] It is crucial to differentiate between on-target and off-target toxicity. A key experiment is to use a structurally related but inactive analogue of your compound as a negative control. If the inactive analogue does not produce the same toxicity, it suggests the observed effects are linked to the inhibition of the primary target or closely related off-targets. Additionally, consider performing a broad kinome scan to identify potential off-target interactions that could explain the toxicity.[11]
Q3: How can I computationally predict potential off-target effects of my pyrazolo[1,5-a]pyrimidine inhibitor before extensive lab work?
A3: Several computational approaches can help predict off-target interactions.[12][13] These methods can be broadly categorized as either ligand-based or structure-based.[14][15]
-
Ligand-based methods compare your inhibitor's 2D or 3D structure to databases of compounds with known kinase activities.
-
Structure-based methods , such as molecular docking, simulate the binding of your inhibitor to the crystal structures of various kinases. This can help identify potential off-target kinases with complementary binding pockets.[16]
These in silico methods can help prioritize which off-targets to investigate experimentally, saving time and resources.[14][15]
Q4: What is the "gatekeeper" residue, and how can I exploit it to improve the selectivity of my inhibitor?
A4: The gatekeeper residue is an amino acid in the ATP-binding pocket of kinases that controls access to a deeper hydrophobic pocket. The size of this residue varies across the kinome. Designing inhibitors with bulky substituents that create a steric clash with kinases possessing a large gatekeeper residue, while still allowing binding to kinases with a smaller gatekeeper, is an effective strategy to enhance selectivity.[3]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for common experimental challenges encountered when working to reduce the off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors.
Troubleshooting Guide 1: High Off-Target Activity in Kinome Profiling
Issue: Your lead pyrazolo[1,5-a]pyrimidine compound inhibits multiple kinases with high affinity in a kinome-wide profiling assay.
Goal: To systematically identify and implement strategies to improve the selectivity of your inhibitor.
Workflow Diagram:
Caption: Workflow for improving inhibitor selectivity.
Step-by-Step Troubleshooting:
-
Analyze Structure-Activity Relationship (SAR) Data:
-
Action: Systematically review your existing SAR data. Identify which parts of the pyrazolo[1,5-a]pyrimidine scaffold, when modified, have the greatest impact on selectivity.[5]
-
Rationale: Certain positions on the heterocyclic core are more amenable to substitutions that can enhance selectivity without sacrificing potency for the primary target.[8] For example, modifications at the C7 position can often be used to tune selectivity.
-
-
Employ Computational Modeling:
-
Action: Use molecular docking simulations to visualize how your inhibitor binds to both your on-target and key off-target kinases.[16]
-
Rationale: This will help identify subtle differences in the ATP-binding pockets that can be exploited. Look for opportunities to introduce functional groups that form favorable interactions with the on-target kinase but cause steric hindrance or unfavorable interactions with off-target kinases.[3]
-
-
Implement Rational Drug Design Strategies:
-
Scaffold Hopping: If the pyrazolo[1,5-a]pyrimidine core itself proves to be inherently promiscuous for your target family, consider replacing it with a different heterocyclic scaffold that may have a more favorable intrinsic selectivity profile.[5]
-
Exploit the Gatekeeper Residue: As mentioned in the FAQs, design analogues with substituents that can differentiate between kinases based on the size of their gatekeeper residue.[3]
-
Covalent Inhibition: If your on-target kinase has a non-conserved cysteine residue near the ATP-binding pocket, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that can form a covalent bond with this cysteine. This can dramatically increase both potency and selectivity.[3][4]
-
Bivalent Inhibitors: Consider tethering your pyrazolo[1,5-a]pyrimidine inhibitor to a second molecule (a small molecule or peptide) that binds to a distinct site on the target kinase. This can lead to a significant increase in selectivity.[3][4]
-
-
Synthesize and Test a Focused Library:
-
Action: Based on the insights from your SAR analysis and computational modeling, synthesize a small, focused library of new analogues.
-
Rationale: This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and is the most direct way to improve the properties of your lead compound.[17]
-
-
Perform Iterative Kinome Profiling:
Troubleshooting Guide 2: Discrepancy Between Biochemical and Cellular Activity
Issue: Your inhibitor is potent and selective in biochemical assays (e.g., IC50 against purified enzyme), but shows reduced potency or unexpected effects in cell-based assays.
Goal: To understand and resolve the factors causing the discrepancy between in vitro and cellular activity.
Workflow Diagram:
Caption: Troubleshooting biochemical vs. cellular activity.
Step-by-Step Troubleshooting:
-
Assess Cell Permeability:
-
Action: Use computational tools to predict cell permeability (e.g., Caco-2) or perform experimental assays.
-
Rationale: Poor cell permeability is a common reason for reduced potency in cellular assays. Your inhibitor needs to be able to cross the cell membrane to reach its intracellular target.
-
-
Consider Intracellular ATP Concentration:
-
Action: Compare the ATP concentration used in your biochemical assay to the physiological ATP concentration inside cells (typically 1-10 mM).
-
Rationale: Most pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive.[10] The high concentration of ATP in cells can outcompete your inhibitor for binding to the target kinase, leading to a rightward shift in the dose-response curve (i.e., lower apparent potency).
-
-
Investigate Cellular Off-Target Engagement:
-
Action: Employ techniques that can measure target and off-target engagement in intact cells, such as:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
NanoBRET™ Intracellular Kinase Assay: This assay measures the binding of a compound to a target kinase in living cells.[19][20]
-
Phospho-protein Western Blotting: This allows you to directly measure the phosphorylation status of the downstream substrates of both your on-target and potential off-target kinases.[21]
-
-
Rationale: Biochemical assays using purified proteins do not fully recapitulate the complex environment inside a cell.[22] Your inhibitor may be engaging with off-target proteins in the cellular context that were not apparent in the biochemical screen.
-
-
Optimize Compound Properties:
-
Action: If poor permeability or significant off-target engagement is identified, return to the medicinal chemistry optimization cycle. Focus on improving physicochemical properties like solubility and lipophilicity, which can influence both cell permeability and off-target binding.
-
Rationale: A well-optimized compound will have a balance of potency, selectivity, and drug-like properties that translate from biochemical to cellular and, ultimately, in vivo models.
-
Part 3: Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor across a broad panel of kinases. Commercial services are widely available for this.[11][23]
Objective: To determine the IC50 or Kd values of an inhibitor against a large number of kinases to generate a selectivity profile.
Materials:
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase panel screening service (e.g., Reaction Biology, Eurofins DiscoverX)[11][20]
Procedure:
-
Compound Submission:
-
Provide the screening service with your compound as a high-concentration stock solution in DMSO or as a solid. Typically, 10-50 µL of a 10 mM stock is sufficient.
-
-
Assay Format Selection:
-
Choose an appropriate assay format. Radiometric assays (e.g., ³³P-ATP filter binding) and fluorescence-based assays are common.
-
Select the ATP concentration for the assay. Screening at the Km of ATP for each kinase can provide a sensitive measure of potency, while screening at a physiological concentration (e.g., 1 mM) can be more representative of the cellular environment.[23]
-
-
Data Analysis:
-
The service will provide you with data, typically as percent inhibition at a single concentration or as IC50 values from a dose-response curve.
-
Visualize the data using a kinome tree diagram to easily identify on- and off-target kinases.
-
Calculate a selectivity score (e.g., S-score) to quantify the selectivity of your compound.
-
Data Interpretation Table:
| Selectivity Score (S-score at 1 µM) | Interpretation | Recommended Next Steps |
| < 0.01 | Highly Selective | Proceed with cell-based and in vivo studies. |
| 0.01 - 0.05 | Moderately Selective | Consider further optimization to improve selectivity. |
| > 0.05 | Promiscuous | Return to medicinal chemistry optimization (see Troubleshooting Guide 1). |
Protocol 2: Cell-Based Target Engagement using NanoBRET™
This protocol outlines the steps for measuring the binding of your inhibitor to its target kinase in living cells.
Objective: To quantify the apparent affinity (IC50) of your inhibitor for its target in a physiological context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine inhibitor in Opti-MEM®.
-
Add the diluted inhibitor and the NanoBRET™ Kinase Tracer to the cells. Incubate for 2 hours at 37°C.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
- Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
- Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Spotlight: Cell-based kinase assay form
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv.
- Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells. Benchchem.
- Off-Target Effects Analysis.
- Cell-based test for kinase inhibitors. INiTS.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journaljcti.com [journaljcti.com]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. inits.at [inits.at]
- 23. assayquant.com [assayquant.com]
Technical Support Center: Addressing hERG Inhibition for Pyrazolo[1,5-a]pyrimidine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition, a critical hurdle in drug discovery due to its association with cardiotoxicity.[1][2]
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[3][4][5] However, like many nitrogen-containing heterocyclic compounds, this scaffold can be susceptible to hERG inhibition, potentially leading to life-threatening cardiac arrhythmias.[2][6] This guide is designed to provide you with the scientific rationale and practical methodologies to diagnose, understand, and mitigate hERG liability in your pyrazolo[1,5-a]pyrimidine drug candidates.
I. Frequently Asked Questions (FAQs)
Q1: Why is hERG inhibition a significant concern for pyrazolo[1,5-a]pyrimidine-based drug candidates?
A1: The hERG potassium channel is crucial for cardiac repolarization, the process that resets the heart for the next beat.[2][7][8] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This QT prolongation can increase the risk of a potentially fatal ventricular arrhythmia called Torsade de Pointes (TdP).[2] Due to this significant safety risk, regulatory agencies like the FDA mandate hERG safety testing for all new drug candidates.[1] Pyrazolo[1,5-a]pyrimidines, particularly those with basic amine functionalities and high lipophilicity, can interact with the hERG channel, making early assessment and mitigation of this liability a critical step in drug development.[9]
Q2: What are the primary molecular features of pyrazolo[1,5-a]pyrimidines that contribute to hERG inhibition?
A2: While a definitive pharmacophore for hERG inhibition is complex, several features common in pyrazolo[1,5-a]pyrimidine derivatives are associated with an increased risk of hERG binding. These include:
-
Basic Nitrogen Atoms: The presence of a basic nitrogen that can be protonated at physiological pH is a common feature of hERG inhibitors. This positively charged center can interact with key acidic residues within the hERG channel pore.
-
Lipophilicity: High lipophilicity (often measured as logP or logD) generally correlates with increased hERG inhibition.[9][10] Lipophilic compounds can more readily partition into the cell membrane and access the binding site within the hERG channel.
-
Aromatic and Planar Moieties: The planar nature of the pyrazolo[1,5-a]pyrimidine core, often coupled with other aromatic substituents, can facilitate π-π stacking interactions with aromatic residues (like Tyr652 and Phe656) in the hERG channel's inner cavity.
-
Structural Flexibility: Certain flexible side chains can adopt conformations that allow for optimal interaction with the binding pocket of the hERG channel.
Q3: What are the initial steps I should take if my lead pyrazolo[1,5-a]pyrimidine compound shows hERG activity?
A3: If your lead compound demonstrates hERG inhibition, a systematic approach is necessary.
-
Confirm the finding: Repeat the initial hERG assay to ensure the result is reproducible.
-
Determine the potency: Obtain a full dose-response curve to determine the IC50 value for hERG inhibition. This will quantify the risk.
-
Assess the therapeutic index: Compare the hERG IC50 value to the on-target potency (e.g., kinase IC50). A sufficient margin (typically >30-fold) is desirable.
-
Initiate Structure-Activity Relationship (SAR) studies: Begin synthesizing and testing analogs to understand which parts of your molecule are responsible for the hERG activity. This is crucial for designing out the liability.
Q4: What are the most common and effective strategies to mitigate hERG inhibition in the pyrazolo[1,5-a]pyrimidine series?
A4: Several medicinal chemistry strategies can be employed to reduce or eliminate hERG inhibition:
-
Reduce Basicity (pKa modulation): Introducing electron-withdrawing groups near a basic nitrogen can lower its pKa, reducing the extent of protonation at physiological pH and weakening the key ionic interaction with the hERG channel.[9]
-
Decrease Lipophilicity: Reducing the overall lipophilicity of the molecule is a widely successful strategy.[9][10] This can be achieved by replacing lipophilic groups with more polar ones (e.g., replacing a phenyl ring with a pyridine or adding a hydroxyl group).
-
Introduce Steric Hindrance: Adding bulky groups near the key interacting moieties can disrupt the optimal binding conformation within the hERG channel.
-
Modify Key Structural Scaffolds: Sometimes, minor changes to the core scaffold or linker regions can significantly impact hERG binding while preserving target activity. For example, replacing a piperidine ring with a piperazine can lower the pKa and address hERG issues.[11]
-
Create a Zwitterion: Introducing a carboxylic acid to create a zwitterion can be an effective strategy to reduce hERG liability.[11]
II. Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible hERG assay results.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Solubility Issues | 1. Visually inspect the compound in the assay buffer for precipitation. 2. Determine the kinetic solubility of the compound in the assay medium. 3. If solubility is low, consider using a different salt form or a co-solvent (ensure the co-solvent concentration is compatible with the assay). | Poor solubility can lead to an underestimation of the true concentration of the compound in the assay, resulting in variable and inaccurate IC50 values. |
| Compound Instability | 1. Assess the chemical stability of the compound in the assay buffer over the time course of the experiment. 2. Use freshly prepared stock solutions for each experiment. | Degradation of the compound during the assay will lead to a lower effective concentration and an apparent decrease in potency. |
| Assay System Variability | 1. Ensure consistent cell passage numbers and health for cell-based assays. 2. Calibrate and validate automated patch-clamp equipment regularly. 3. Always run a known hERG inhibitor as a positive control and a vehicle as a negative control. | Cellular physiology and equipment performance can fluctuate. Consistent quality control and the use of appropriate controls are essential for reliable data. |
Problem 2: My structural modifications to reduce hERG inhibition also eliminate on-target activity.
This is a common challenge in medicinal chemistry. The key is to find modifications that selectively disrupt hERG binding.
Workflow for Decoupling hERG Inhibition from On-Target Potency
Caption: Simplified workflow for an automated patch-clamp hERG assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line expressing the hERG channel (e.g., CHO-hERG or HEK-hERG) under standard conditions.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Instrument Setup: Prime the automated patch-clamp system (e.g., QPatch) with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The instrument will automatically capture individual cells and form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit and isolate the hERG tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Current Measurement: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of the compound compared to the baseline. Calculate the percent inhibition and determine the IC50 value.
IV. Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyrimidines
The following table summarizes some published examples of modifications to the pyrazolo[1,5-a]pyrimidine scaffold and their impact on hERG inhibition.
| Parent Scaffold/Compound | Modification | Impact on hERG Inhibition | Reference |
| 5-anilinopyrazolo[1,5-a]pyrimidine | Introduction of a 7-oxetan-3-yl amino group | Reduced binding to the hERG ion channel | [12][13] |
| Pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors | Various modifications | Did not show significant hERG inhibition at 30 µM | [3][6] |
| Generic pyrazolo[1,5-a]pyrimidine | Reducing lipophilicity and lowering pKa | General strategy to mitigate hERG liability | [9][11] |
These examples demonstrate that targeted modifications to the pyrazolo[1,5-a]pyrimidine core can successfully mitigate hERG liability. [3][6][12]The key is a systematic approach that combines rational design with robust biological testing.
V. Conclusion
Addressing hERG inhibition is a non-trivial but manageable aspect of drug discovery for pyrazolo[1,5-a]pyrimidine-based candidates. By understanding the underlying structural drivers of hERG binding and employing a strategic combination of early-stage screening, detailed functional analysis, and rational medicinal chemistry, researchers can successfully design potent and selective drug candidates with an acceptable cardiac safety profile. This guide provides a foundational framework for troubleshooting common issues and implementing effective mitigation strategies in your research endeavors.
References
- Expressed hERG potassium channel bioassays in mammalian cell lines to evaluate safety and efficacy of new drugs - REF Impact Case Studies. (n.d.).
- hERG Safety Assay - Creative Bioarray. (n.d.).
- hERG Assay Services | Reaction Biology. (n.d.).
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - NIH. (2013).
- Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed - NIH. (2022).
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. - R Discovery. (2013).
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. (n.d.).
- Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.).
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing. (n.d.).
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (2024).
- Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - NIH. (n.d.).
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.).
- Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Request PDF - ResearchGate. (2025).
- Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks - YouTube. (2024).
- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... - ResearchGate. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.).
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024).
- Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity - PubMed. (n.d.).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024).
Sources
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- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Refinement of Nucleophilic Aromatic Substitution (SNAr) Protocols on the Pyrimidine Ring
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on the pyrimidine ring. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this critical class of transformations. The pyrimidine core is a cornerstone of numerous pharmaceuticals and agrochemicals, making the mastery of its functionalization essential.
This document moves beyond basic textbook examples to address the nuanced challenges and unexpected outcomes that frequently arise during experimental work. Here, we dissect common problems, offer field-tested solutions, and provide a framework for the logical refinement of your SNAr protocols.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section provides rapid answers to the most common questions encountered during SNAr reactions on pyrimidine substrates.
Q1: My SNAr reaction on a dichloropyrimidine is giving me a mixture of regioisomers. How can I improve selectivity?
A1: Regioselectivity in the substitution of di- and polyhalopyrimidines is a common challenge governed by the electronic and steric environment of the substitution sites.
-
General Reactivity Trend: For most 2,4-dihalopyrimidines, the C4 position is inherently more reactive towards nucleophilic attack than the C2 position.[1] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack.
-
Controlling C4-Selectivity: For many nucleophiles, leveraging the intrinsic reactivity of the C4 position is the most straightforward approach. Careful control of reaction temperature and stoichiometry can often favor the C4 isomer.
-
Achieving C2-Selectivity:
-
Electron-Donating Groups (EDGs) at C6: The introduction of an EDG, such as an alkoxy or amino group, at the C6 position can electronically favor nucleophilic attack at the C2 position.[1]
-
Tertiary Amine Nucleophiles: With an electron-withdrawing group at C5, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[2][3]
-
Chelation Control: In specific cases, such as with 2-MeSO2-4-chloropyrimidine, nucleophiles capable of hydrogen bonding (e.g., alkoxides) can be directed to the C2 position.[4]
-
Q2: I'm experiencing low or no conversion in my pyrimidine SNAr reaction. What are the likely causes and how can I improve the yield?
A2: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Substrate Activation: The pyrimidine ring must be sufficiently electron-deficient. If your substrate is not reactive enough, consider introducing an additional electron-withdrawing group if synthetically feasible.
-
Leaving Group: The nature of the leaving group is critical. In SNAr reactions, the typical reactivity order is F > Cl > Br > I. Fluoropyrimidines are often significantly more reactive than their chloro- or bromo- counterparts.[5]
-
Nucleophile Strength: The nucleophile may be too weak. For neutral nucleophiles like alcohols or primary/secondary amines, deprotonation with a suitable base to generate the more potent anionic nucleophile is often necessary.
-
Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate these reactions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they effectively solvate the cation of the nucleophile's salt without overly solvating the nucleophile itself, thus maintaining its reactivity.[6]
Q3: I'm observing unexpected side products in my reaction. What are the common side reactions and how can I mitigate them?
A3: Several side reactions can complicate SNAr on pyrimidines:
-
Solvolysis/Hydrolysis: If using a protic solvent (e.g., ethanol, water), the solvent itself can act as a nucleophile, leading to the formation of alkoxy- or hydroxypyrimidines. This is particularly prevalent at higher temperatures.[7][8][9] To minimize this, use the lowest effective reaction temperature and monitor the reaction to avoid prolonged heating.
-
Di-substitution: With di- or tri-halopyrimidines, controlling the stoichiometry to achieve mono-substitution can be challenging. Using a limiting amount of the nucleophile and lower temperatures can favor the mono-substituted product.
-
Ring Opening: While less common, highly activated pyrimidine rings can undergo nucleophilic attack leading to ring-opening under harsh conditions.
-
Condensation Reactions: If your pyrimidine substrate contains other reactive functional groups, such as an aldehyde, condensation reactions can occur, especially in the presence of a base.[7]
Q4: My aminopyrimidine product is difficult to purify. What are some common purification challenges and how can I address them?
A4: Aminopyrimidines can present several purification challenges:
-
Basicity and Tailing on Silica Gel: The basic nature of the amino group can lead to significant tailing on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.
-
Low Solubility: Some aminopyrimidine products have poor solubility in common organic solvents, making purification by chromatography difficult. In such cases, recrystallization or trituration may be more effective.
-
Workup Issues: During aqueous workup, ensure the pH is appropriately adjusted to avoid the formation of salts that may be difficult to extract. Emulsion formation can also be an issue; adding brine can help to break up emulsions.
Part 2: Troubleshooting Guides
This section provides more in-depth, scenario-based troubleshooting advice.
Scenario 1: Poor Regioselectivity in the Amination of 2,4-Dichloropyrimidine
Problem: You are reacting 2,4-dichloropyrimidine with a primary amine and obtaining a mixture of the 2-amino-4-chloro and 4-amino-2-chloro isomers, with the 4-amino isomer being the major product. Your goal is to obtain the 2-amino isomer selectively.
Troubleshooting Workflow:
Caption: Decision workflow for improving C2-selectivity.
Detailed Explanation:
-
Assess Your System: The first step is to evaluate if your specific substrate and nucleophile combination is amenable to C2-selective protocols. The use of a tertiary amine nucleophile on a 2,4-dichloropyrimidine bearing an electron-withdrawing group (EWG) at the C5 position is a known strategy to achieve high C2 selectivity.[2][3]
-
Introduce a C6-EDG: If you are not using a tertiary amine, consider if your synthetic route can be modified to include an electron-donating group (EDG) at the C6 position of the pyrimidine ring. This has been shown to reverse the inherent C4 selectivity.[1]
-
Alternative Strategies: If modifying the substrate is not an option, you may need to consider other approaches. These can include developing a robust method for separating the isomers, such as preparative HPLC or fractional crystallization. Alternatively, a complete redesign of the synthetic route that avoids the problematic regioselectivity issue may be necessary.
Scenario 2: Low Yield and/or Incomplete Reaction with a Weak Nucleophile
Problem: You are attempting to react a chloropyrimidine with a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing substituents) or an alcohol, and you are observing low conversion even at elevated temperatures.
Troubleshooting Workflow:
Caption: Decision workflow for improving yield with weak nucleophiles.
Detailed Explanation:
-
Ensure Nucleophile Activation: Weakly acidic nucleophiles require deprotonation to become potent. Ensure you are using a suitable base. For alcohols, sodium hydride (NaH) is effective. For anilines, potassium carbonate (K2CO3) or a stronger organic base like DBU may be necessary.
-
Increase Reaction Energy: If the nucleophile is activated and the reaction is still sluggish, increasing the thermal energy is the next logical step. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for these challenging transformations.
-
Optimize the Leaving Group: The rate-determining step in many SNAr reactions is the initial nucleophilic attack. A more electronegative leaving group, like fluorine, enhances the electrophilicity of the carbon atom, accelerating the reaction.[5] If your synthesis allows, using a fluoropyrimidine substrate can lead to significant rate enhancements.
-
Catalysis and Solvent Effects: For biphasic reactions or when using solid bases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can improve reaction rates by facilitating the transfer of the nucleophile to the organic phase. The choice of solvent can also have a profound impact; switching from a less polar solvent to a more polar aprotic solvent like DMSO can accelerate the reaction.
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for common SNAr reactions on the pyrimidine ring. These are intended as starting points and may require optimization for your specific substrate and nucleophile.
Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine
Objective: To selectively substitute the C4-chloro group of 2,4-dichloropyrimidine with an amino group.
Materials:
-
2,4-Dichloropyrimidine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Petroleum ether
-
Activated carbon
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, add 2,4-dichloropyrimidine and aqueous ammonia.
-
Reaction: Stir the mixture and heat to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid.
-
Wash the crude product sequentially with ethanol (200 mL) and water (500 mL).
-
-
Purification:
-
Dry the crude product.
-
Recrystallize from a mixture of dichloromethane and petroleum ether (1:1 v/v).
-
Dry the purified product to obtain 2-amino-4-chloropyrimidine as a white solid.[10]
-
Troubleshooting:
-
Di-substitution: If significant amounts of 2,4-diaminopyrimidine are formed, reduce the reaction temperature and time. Using a less concentrated solution of ammonia may also help.
-
Low Conversion: If the reaction is incomplete, ensure the reflux is vigorous enough and extend the reaction time.
Protocol 2: Microwave-Assisted Synthesis of 4-Morpholino-2-chloropyrimidine
Objective: To perform a rapid and efficient SNAr reaction using microwave irradiation.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
Triethylamine (TEA)
-
Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1 equivalent), morpholine (1.1 equivalents), and triethylamine (1.2 equivalents) in ethanol.
-
Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 120°C for 10-20 minutes. Monitor the reaction by LC-MS.
-
Workup:
-
Cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-morpholino-2-chloropyrimidine.
-
Troubleshooting:
-
Pressure Build-up: Ensure the reaction volume does not exceed the recommended capacity of the microwave vial.
-
Charring: If charring occurs, reduce the microwave power or temperature.
Part 4: Data Presentation
This section provides a summary of reaction conditions for various SNAr reactions on pyrimidines to facilitate comparison.
Table 1: Comparison of Reaction Conditions for the Synthesis of Aminopyrimidines
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Aniline | Triethylamine | Solvent-free | 80-90 | 4.5 | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | 84 | [11] |
| 2-Amino-4,6-dichloropyrimidine | Indoline | NaOH | Ethanol | RT | 1 | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | 60 | [7] |
| 2,4-Dichloropyrimidine | Ammonia | - | Aqueous Ethanol | Reflux | 3-5 | 2-Amino-4-chloropyrimidine | 84.4 | [10] |
| 2,4,6-Trichloropyrimidine | Dibutylamine | K2CO3 | DMAc | RT | 2 | 4-(Dibutylamino)-2,6-dichloropyrimidine | - | [12] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1 eq) | Water | 80 | 3-22 | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | High | [9] |
Part 5: Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of SNAr reactions is crucial for rational protocol design and troubleshooting.
The SNAr Mechanism: Formation of the Meisenheimer Complex
The generally accepted mechanism for SNAr reactions on pyrimidines proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General SNAr mechanism via a Meisenheimer complex.
Key Mechanistic Considerations:
-
Rate-Determining Step: The initial attack of the nucleophile to form the Meisenheimer complex is typically the rate-determining step. Therefore, factors that stabilize this intermediate, such as electron-withdrawing groups on the pyrimidine ring, will accelerate the reaction.
-
Leaving Group Ability: While the departure of the leaving group is not the rate-determining step, its ability to accommodate a negative charge is still important.
-
Concerted vs. Stepwise Mechanisms: While the stepwise mechanism is widely accepted, there is growing evidence that some SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.
References
-
Organic Syntheses. 2-Chloropyrimidine. [Link]
-
Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. [Link]
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Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Mak, C. C., et al. (2004). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Journal of Combinatorial Chemistry, 6(5), 724-727. [Link]
-
ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]
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Weiss, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1842. [Link]
-
Garske, A. L., et al. (2024). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, e202300523. [Link]
-
Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? [Link]
-
Gavande, N., et al. (2011). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7853. [Link]
-
ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
-
ResearchGate. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Kim, D., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 11(18), 4208-4211. [Link]
-
Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
ResearchGate. Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines. [Link]
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 898931. [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
PubMed. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 1(3), 227-231. [Link]
-
Falivene, L., et al. (2019). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Dalton Transactions, 48(42), 15837-15844. [Link]
-
The ICR Publications Repository. Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. [Link]
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Validation & Comparative
A Comparative Analysis of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives and Other Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) stand as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has revolutionized treatment paradigms. Among the myriad of scaffolds explored for kinase inhibition, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative analysis of derivatives based on this scaffold, with a focus on understanding the role of the 2-methyl substitution, benchmarked against other prominent kinase inhibitors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic ring structure that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the building blocks of DNA and RNA. This resemblance allows pyrazolo[1,5-a]pyrimidine derivatives to act as ATP-competitive inhibitors for a wide range of protein kinases, effectively blocking their catalytic function.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been developed as inhibitors of a diverse array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Pim-1 kinase, and Phosphoinositide 3-kinase delta (PI3Kδ), underscoring the broad therapeutic potential of this chemical class.[3][4]
Profiling 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives
For instance, a series of this compound derivatives have been synthesized and identified as potent and selective inhibitors of PI3Kδ, a key enzyme in the signaling pathways of immune cells. One such derivative, CPL302253, exhibited an impressive IC50 value of 2.8 nM for PI3Kδ.[5] This highlights the potential of the 2-methyl substitution in directing the inhibitory activity towards specific kinase targets.
Comparative Kinase Inhibitors: Staurosporine and Gefitinib
To provide a comprehensive context for the activity of pyrazolo[1,5-a]pyrimidine derivatives, we will compare them against two well-characterized kinase inhibitors:
-
Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[6] Its broad-spectrum activity against a vast number of kinases makes it a valuable tool for in vitro studies but limits its therapeutic use due to off-target effects.[7]
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Gefitinib is an approved therapeutic for the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[8] Its targeted mechanism of action exemplifies the principles of precision medicine.
Quantitative Comparison of Kinase Inhibition
The following tables provide a comparative overview of the inhibitory activity (IC50 values) of representative pyrazolo[1,5-a]pyrimidine derivatives and our selected comparator kinase inhibitors against a panel of kinases.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 6t | CDK2 | 90 | [9] |
| TRKA | 450 | [9] | |
| Compound 21c | CDK2 | 18 | [10] |
| CPL302253 | PI3Kδ | 2.8 | [5] |
| Compound 8 | TrkA | 1.7 | [3] |
| Compound 9 | TrkA | 1.7 | [3] |
Table 2: Inhibitory Profile of Staurosporine
| Target Kinase | IC50 (nM) | Reference |
| PKCα | 2 | [11] |
| PKCγ | 5 | [11] |
| PKCη | 4 | [11] |
| PKA | 15 | [11] |
| PKG | 18 | [11] |
| MLCK | 21 | [11] |
| CAMKII | 20 | [11] |
| cdc2 (CDK1) | 9 | [11] |
| v-Src | 6 | [11] |
| Lyn | 20 | [11] |
| Syk | 16 | [11] |
Table 3: Inhibitory Profile of Gefitinib
| Target Kinase/Cell Line | IC50 (nM) | Reference |
| EGFR (wild-type) | 18.2 - 37 | |
| EGFR (L858R mutant) | 57.8 | |
| EGFR (T790M mutant) | 368.2 | |
| PC9 (EGFR exon 19 del) | 77.26 | [8] |
| HCC827 (EGFR exon 19 del) | 13.06 | [8] |
Signaling Pathways in Focus
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their ability to modulate specific signaling pathways that drive cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival.[12] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-survival pathways. Gefitinib selectively inhibits EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication. Dysregulation of CDK2 activity is a common feature in cancer, leading to uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives that inhibit CDK2 can therefore arrest the cell cycle and induce apoptosis.
Caption: CDK2 Signaling Pathway and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocols
To facilitate the comparative evaluation of kinase inhibitors in your own research, we provide the following detailed, step-by-step methodologies for key assays.
Kinase Activity Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add 5 µL of a solution containing the kinase, substrate, and any necessary cofactors in the appropriate kinase buffer.
-
Add 2.5 µL of the test compound (e.g., this compound derivative, Staurosporine, or Gefitinib) at various concentrations. For control wells, add vehicle (e.g., DMSO).
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% of maximal inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The introduction of substituents, such as a methyl group at the 2-position, can significantly influence the potency and selectivity of these compounds, leading to the identification of inhibitors with desirable therapeutic profiles. By comparing the activity of these derivatives against well-established kinase inhibitors like the broad-spectrum Staurosporine and the highly selective Gefitinib, researchers can gain valuable insights into the structure-activity relationships and the therapeutic potential of this important class of molecules. The provided experimental protocols offer a standardized approach for the in-house evaluation and comparison of these and other kinase inhibitors, facilitating the advancement of targeted cancer therapies.
References
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
-
Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322. [Link]
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Law, A., Au, Q., & Choi, K. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]
-
Terungwa, A. A., O'Doherty, I., O'Sullivan, S., O'Shea, D. F., & Ako, T. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(42), 29367-29388. [Link]
-
Singh, A., Sharma, P., & Kumar, V. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 155, 108099. [Link]
-
Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
-
Okabe, T., Okamoto, I., Tamura, K., Terashima, M., Yoshida, Y., Satoh, T., ... & Nakagawa, K. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. British journal of cancer, 93(10), 1113-1119. [Link]
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Kumar, M., Joshi, G., Arora, S., & Kumar, R. (2023). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate. [Link]
-
Wikipedia. (2023). Cyclin-dependent kinase 2. [Link]
- Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 100, 1-23.
-
Ciardiello, F. (2000). Gefitinib in non-small cell lung cancer. Expert opinion on investigational drugs, 9(6), 1373-1384. [Link]
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Chen, Y., Chen, H., Liu, N., He, D., & Zhou, Y. (2014). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 5(11), 1233-1237. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its remarkable versatility in developing potent and selective kinase inhibitors.[1][2] This bicyclic heterocyclic system provides a rigid, planar framework that is highly adaptable to chemical modifications, enabling the design of compounds that can precisely fit into the ATP-binding pockets of various protein kinases.[2] The clinical success of this scaffold is exemplified by FDA-approved drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and the second-generation inhibitor Repotrectinib, which are used to treat NTRK fusion-positive cancers.[1][3][4]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for different series of pyrazolo[1,5-a]pyrimidine analogs, focusing on their inhibitory activity against key oncogenic kinases. We will dissect the causal relationships between specific structural modifications and the resulting biological activity, providing field-proven insights for researchers, scientists, and drug development professionals.
The Core Scaffold: A Foundation for Versatility
The pyrazolo[1,5-a]pyrimidine core is the fundamental building block. The numbering system is crucial for understanding the SAR discussions that follow. Key positions for substitution are typically C3, C5, and C7, which allow for the modulation of potency, selectivity, and pharmacokinetic properties.
Caption: Core structure and numbering of the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative Analysis 1: Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions.[3] The pyrazolo[1,5-a]pyrimidine scaffold has proven exceptionally effective for this target class.[4][5]
Causality of Experimental Design
The development of Trk inhibitors from this scaffold has focused on establishing a key hydrogen bond interaction with the hinge region residue Met592.[3] Subsequent modifications are designed to optimize interactions with the hydrophobic pocket and solvent-front regions to enhance potency and selectivity, while also addressing acquired resistance mutations. The evolution from first-generation inhibitors like Larotrectinib to second-generation macrocyclic compounds demonstrates a strategy to pre-organize the molecule into a bioactive conformation, thereby increasing binding affinity and overcoming resistance.[3]
Structure-Activity Relationship Insights
-
Hinge Binding: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the backbone NH of Met592 in the Trk kinase hinge region, anchoring the inhibitor in the ATP-binding site.[3]
-
C3-Position: Substitution at the C3 position is critical. In Larotrectinib, a substituted pyrrolidine moiety projects into the solvent-exposed region, which is crucial for its potency.
-
Macrocyclization: Second-generation inhibitors like Repotrectinib and compound 28 employ a macrocyclic ring that links the C3 and C4 positions (via an attached phenyl ring). This conformational constraint leads to a significant increase in potency against both wild-type Trk and, critically, against acquired resistance mutations.[3] The macrocyclic structure offers superior binding affinity and selectivity due to its rigidity.[3]
Data Presentation: Trk Inhibitor Potency
| Compound | Key Structural Feature(s) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based (KM12) IC50 (nM) |
| Larotrectinib | Pyrrolidine at C3 | 5 | - | 11 | 11 |
| Entrectinib | - | 1.7 | 0.1 | 0.1 | - |
| Compound 28 | Macrocyclic | 0.17 | 0.07 | 0.07 | - |
Data sourced from BenchChem SAR guide and Wang et al.[1][3]
Caption: SAR logic for pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Comparative Analysis 2: Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.[6] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to yield potent and highly selective Pim-1 inhibitors.[6][7]
Causality of Experimental Design
The optimization strategy for Pim-1 inhibitors started from a virtual screening hit with micromolar potency.[6] The key insight was the importance of hydrogen bonding interactions with residues Asp-128 and Asp-131 in the Pim-1 active site.[6] Therefore, the SAR campaign focused on modifying substituents at the C3 and C5 positions to maximize these interactions and improve overall potency and selectivity.
Structure-Activity Relationship Insights
-
C5-Position: This position was found to be critical for potency. The introduction of an amino group (-NH2) at C5 allows for key hydrogen bonding with the acidic residues in the Pim-1 binding pocket.
-
C3-Position: Aryl substitutions at the C3 position were explored extensively. The nature of the substituent on this aryl ring significantly modulates activity.
-
Electron-withdrawing groups (e.g., -CF3, -CN) on the C3-phenyl ring generally lead to increased potency.
-
Positional isomers are important; for example, a substituent at the meta position of the C3-phenyl ring is often more favorable than at the para position.
-
-
Selectivity: Lead compounds from this series have demonstrated high selectivity for Pim-1 when screened against a large panel of other oncogenic kinases, suggesting a favorable safety profile.[6]
Data Presentation: Pim-1 Inhibitor Potency
| Compound | C3-Substituent | C5-Substituent | Pim-1 IC50 (nM) |
| Hit 1 | 4-Cl-Phenyl | H | 45 |
| 8b | 3-CF3-Phenyl | NH2 | 10 |
| 11b | 3-CN-Phenyl | NH-Cyclopropyl | 1.8 |
Data sourced from Xu et al.[6]
Comparative Analysis 3: CK2 and FLT3 Kinase Inhibitors
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its application in developing inhibitors for Casein Kinase 2 (CK2) and FMS-like Tyrosine Kinase 3 (FLT3).
CK2 Inhibitors
CK2 is a serine/threonine kinase involved in cell growth and proliferation. SAR studies on 5-anilinopyrazolo[1,5-a]pyrimidines revealed that the core interacts with the hinge region of the ATP-binding pocket.[8] A key finding was that introducing an oxetane group at the C7 position led to lower lipophilicity and reduced off-target effects (e.g., hERG binding) while maintaining potent CK2 inhibition.[8] The leader compound 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine showed an IC50 of 45 nM against CK2.
FLT3 Inhibitors
Internal tandem duplication of FLT3 (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML) and is associated with a poor prognosis.[9] Optimization of a pyrazolo[1,5-a]pyrimidine hit led to compounds with sub-nanomolar potency against FLT3-ITD.[9][10] Western blot analysis confirmed that lead compounds potently inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells.[9] Notably, compounds 17 and 19 from this series showed potent activity against quizartinib-resistant FLT3 mutations, with IC50 values of 0.3 nM.[9]
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to characterize these inhibitors.
Overall Experimental Workflow
Caption: A typical workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase enzyme by measuring ATP consumption.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[11]
-
Kinase Reaction Setup: In a 384-well white plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of the kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at or near its Km value for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]
-
Cell Seeding: Plate cancer cells (e.g., MV4-11 for FLT3, KM12 for Trk) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine analog for 72 hours.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of Detergent Reagent (solubilization solution) to each well.[12]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol validates that the inhibitor engages its intended target within the cell by measuring the phosphorylation status of the kinase or its direct substrate.
-
Cell Treatment and Lysis: Treat cultured cancer cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can lead to high background.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-FLT3, anti-phospho-AKT(S129) for CK2).[8] A separate blot should be run and probed with an antibody for the total protein to serve as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the phosphorylated protein signal with increasing inhibitor concentration confirms on-target activity.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold continues to be an exceptionally fruitful framework for the design of potent and selective kinase inhibitors. The comparative analysis of SAR across different kinase targets—Trk, Pim-1, CK2, and FLT3—reveals common principles, such as the importance of hinge-binding interactions, while also highlighting the distinct structural modifications required to achieve potency and selectivity for each specific target.
The evolution from simple substituted analogs to complex macrocyclic structures underscores the increasing sophistication of design strategies aimed at not only enhancing potency but also preemptively addressing clinical challenges like acquired drug resistance.[2][3] Despite significant advances, challenges such as improving oral bioavailability, minimizing off-target toxicities, and overcoming novel resistance mechanisms persist.[2] Future research will likely focus on leveraging computational chemistry and novel synthetic methodologies to further explore the chemical space around this privileged scaffold, aiming to develop the next generation of highly targeted and durable cancer therapeutics.
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Khan, S. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available from: [Link]
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Khan, S. A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available from: [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]
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CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Available from: [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]
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Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 213-218. Available from: [Link]
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ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
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Volyniuk, D., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(19), 6245. Available from: [Link]
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Wang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. Available from: [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. Available from: [Link]
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An, W. F. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]
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Breault, G. A., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters, 4(9), 879-883. Available from: [Link]
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Anderson, M., et al. (2014). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 24(2), 643-649. Available from: [Link]
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Zambon, A., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(2), 209-215. Available from: [Link]
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Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56. Available from: [Link]
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Hatcher, J. M., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4253-4258. Available from: [Link]
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ResearchGate. (2021). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors | Request PDF. Available from: [Link]
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Semantic Scholar. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Available from: [Link]
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ResearchGate. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Available from: [Link]
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ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Available from: [Link]
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ResearchGate. (2021). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Available from: [Link]_
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protocols.io. (2023). In vitro kinase assay. Available from: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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Validating the Antiproliferative Activity of 2-Methylpyrazolo[1,5-a]pyrimidine: A Comparative Guide
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, widely recognized as a "privileged structure" for crafting potent and selective kinase inhibitors.[1] This guide offers a comparative analysis of the antiproliferative activities of various pyrazolo[1,5-a]pyrimidine analogs, with a particular focus on the foundational 2-methyl substituted scaffold. The adaptability of this heterocyclic system permits a wide range of structural modifications, paving the way for the discovery of inhibitors for numerous protein kinases.[1][2][3] This scaffold is notably present in FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, which are used in treating NTRK fusion-positive cancers.[4]
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the experimental validation of the antiproliferative properties of this chemical class. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Core Directive: Unveiling Antiproliferative Potential
Our primary objective is to validate and compare the antiproliferative activity of 2-methylpyrazolo[1,5-a]pyrimidine and its derivatives. To achieve this, we will address the following key experimental questions:
-
What is the cytotoxic effect of the compounds on various cancer cell lines? We will employ the MTT assay to determine the concentration at which the compounds inhibit cell growth by 50% (IC50).
-
Do the compounds inhibit DNA synthesis in proliferating cells? The BrdU incorporation assay will be utilized to directly measure the impact on DNA replication.
-
How do the compounds affect the cell cycle progression? We will use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.
Experimental Validation: Methodologies and Protocols
To ensure scientific rigor, the following detailed protocols are provided. These methods are designed to be self-validating through the inclusion of appropriate controls and standards.
Workflow for Antiproliferative Activity Validation
Caption: Experimental workflow for validating antiproliferative activity.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., MCF-7, HCT116).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., in DMSO).
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
BrdU Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay is a method to quantify cell proliferation by measuring the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.
Principle: BrdU is added to the cell culture and is incorporated into the DNA of proliferating cells. After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-24 hours at 37°C, depending on the cell proliferation rate.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Wash the wells with a wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the wells and add the TMB substrate.
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compounds as described for the MTT assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 2 hours or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to prevent the staining of RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate out doublets to ensure accurate analysis.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).
-
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitutions on the core scaffold. The following tables summarize the in vitro potency of various analogs against different cancer cell lines.
Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | R1-Substitution | R2-Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 11f | 2-phenyl-3-carbonitrile | 7-(4-chlorophenyl) | Huh-7 (Liver) | 6.3 | [1] |
| 11i | 2-phenyl-3-carbonitrile | 7-(4-methoxyphenyl) | MCF-7 (Breast) | 3.0 | [5] |
| 16b | 2-phenyl-3,6-dicarbonitrile | 7-(4-methoxyphenyl) | HeLa (Cervical) | 7.8 | [5] |
| 13g | 2-(methylthio)-3-carbonitrile | 7-(4-bromophenyl) | HCT-116 (Colon) | 0.45 | [6] |
| 21c | 2-(methylthio)-3-carbonitrile | 7-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl) | HCT-116 (Colon) | 0.09 | [6] |
| 6a | 2-(phenylamino)-3,6-dicarboxamide | 7-phenyl | MCF-7 (Breast) | 19.84 | [7] |
| 6b | 2-(phenylamino)-3,6-dicarboxamide | 7-(p-anisyl) | Hep-2 (Larynx) | 8.85 | [7] |
| 4 | 2-(benzothiazol-2-yl)-3-cyano | 7-(4-chlorophenyl) | HOP-92 (Lung) | 3.45 | [8] |
Table 2: Growth Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives (NCI-60 Screen)
| Compound ID | Mean Growth Inhibition (%) | Cancer Panel with Notable Activity | Reference |
| 6n | 43.9 | Leukemia, Lung, Colon, Melanoma, Renal, Prostate, Breast | [1] |
| 6d | - | Lung (HOP-62, GI% = 100.07) | [1] |
| 6k | - | Leukemia (CCRF-CEM, GI% = 90.41) | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI% represents the percentage of growth inhibition.
Structure-Activity Relationship (SAR) Insights
The data from various studies reveal key SAR trends for the pyrazolo[1,5-a]pyrimidine scaffold:
-
Substitution at the 7-position: Aromatic substitutions at this position are common and significantly influence activity. Electron-withdrawing groups, such as chloro and bromo, on this aryl ring often enhance antiproliferative effects.[1][6]
-
Substitution at the 2 and 3-positions: The nature of the substituents at these positions plays a crucial role in determining the potency and selectivity of the compounds. For instance, a methylthio group at the 2-position and a carbonitrile at the 3-position have been shown to be favorable in some potent derivatives.[6]
-
Kinase Selectivity: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully modified to target a range of kinases, including CDKs, Trks, and Pim-1, by altering the substitution patterns.[1][4]
Mechanism of Action: Kinase Inhibition
The primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their antiproliferative effects is through the inhibition of protein kinases.[2][3] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways that are critical for cell growth, proliferation, and survival ultimately leads to cell cycle arrest and apoptosis.[8]
For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6] Inhibition of CDK2 leads to cell cycle arrest at the G1/S transition, thereby preventing DNA replication and cell division.
Representative Signaling Pathway: CDK2 and Cell Cycle Control
Caption: Inhibition of CDK2 by a pyrazolo[1,5-a]pyrimidine derivative blocks the G1/S cell cycle transition.
Conclusion
The this compound scaffold represents a highly promising framework for the development of novel antiproliferative agents. The extensive body of research on its derivatives demonstrates potent activity against a wide range of cancer cell lines, primarily through the inhibition of key protein kinases involved in cell cycle regulation and proliferation. The experimental protocols detailed in this guide provide a robust framework for the validation of new analogs based on this privileged structure. Future research should continue to explore the vast chemical space around this scaffold to develop more selective and potent kinase inhibitors with improved therapeutic profiles.
References
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Benchchem. (2025). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]
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Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. [Link]
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El-Sayed, N. A., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]
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Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
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Ouf, E. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed. [Link]
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Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]
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ResearchGate. (n.d.). Synthesis of this compound derivatives. Reagents.... [Link]
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Hassan, A. S., et al. (n.d.). (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
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Al-Qadhi, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. [Link]
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A Head-to-Head Comparison for Kinase Drug Discovery: Pyrazolo[1,5-a]pyrimidine Versus Purine Scaffolds
A Senior Application Scientist's Guide to Isosteric Scaffolds in Biological Assays
In the landscape of drug discovery, particularly in the competitive arena of kinase inhibitors, the core chemical scaffold of a molecule is a critical determinant of its biological activity, selectivity, and pharmacokinetic properties. For decades, the purine ring system has been a cornerstone in the design of ATP-competitive inhibitors, given its structural resemblance to the adenine core of ATP. However, the quest for improved drug-like properties and novel intellectual property has led researchers to explore bioisosteric replacements. Among these, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly successful purine isostere, offering a unique combination of chemical tractability and potent biological activity.[1][2]
This guide provides an in-depth comparison of pyrazolo[1,5-a]pyrimidines and their purine counterparts, focusing on their performance in key biological assays. We will delve into the nuances of their physicochemical properties, compare their inhibitory activities against therapeutically relevant kinases, and provide detailed, field-proven protocols for researchers to conduct their own comparative studies.
The Principle of Bioisosterism: More Than Just Similar Shapes
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the goal of enhancing the compound's biological activity or optimizing its pharmacokinetic profile.[3] The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent bioisostere for the purine ring system. While maintaining a similar bicyclic, aromatic structure and the ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, the different arrangement of nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can lead to significant advantages.[1][3]
Physicochemical Properties: A Comparative Analysis
The subtle structural differences between purines and pyrazolo[1,5-a]pyrimidines can have a profound impact on their physicochemical properties, which in turn influence their solubility, permeability, and metabolic stability. The pyrazolo[1,5-a]pyrimidine scaffold offers greater opportunities for synthetic diversification, allowing for fine-tuning of these properties.[4][5]
| Property | Purine Scaffold | Pyrazolo[1,5-a]pyrimidine Scaffold | Rationale for Differences & Impact on Drug Discovery |
| Hydrogen Bonding | Typically acts as both hydrogen bond donor and acceptor. | Primarily a hydrogen bond acceptor, with the potential for donor groups to be introduced via substitution. | The altered hydrogen bonding capacity can lead to different binding modes and improved selectivity for certain kinases. |
| Dipole Moment | Generally higher due to the arrangement of nitrogen atoms. | Can be modulated through substitution, potentially leading to improved cell permeability. | A lower dipole moment can reduce polarity and enhance passive diffusion across cell membranes. |
| Metabolic Stability | The C8 position can be susceptible to oxidation by cytochrome P450 enzymes. | The corresponding position is a nitrogen atom, which is generally less prone to metabolic attack. | This can lead to improved metabolic stability and a longer in vivo half-life for pyrazolo[1,5-a]pyrimidine-based drugs. |
| Solubility | Can be challenging to optimize due to the planar, aromatic nature of the core. | The greater number of positions for substitution allows for the introduction of solubilizing groups without compromising biological activity.[6] | Enhanced solubility is crucial for achieving good oral bioavailability and for the formulation of intravenous drugs. |
| Synthetic Accessibility | Well-established synthetic routes, but diversification can be challenging. | Highly versatile scaffold with multiple points for chemical modification, allowing for the creation of large and diverse compound libraries.[4] | This synthetic flexibility accelerates the structure-activity relationship (SAR) studies needed for lead optimization. |
Biological Activity: A Focus on Kinase Inhibition
Both purine and pyrazolo[1,5-a]pyrimidine scaffolds have been successfully employed to generate potent inhibitors of a wide range of protein kinases. As ATP-competitive inhibitors, they occupy the same binding site on the kinase, but their distinct interactions with the surrounding amino acid residues can lead to differences in potency and selectivity.[1]
A compelling example of the potential advantages of pyrazolo[1,5-a]pyrimidine-based scaffolds comes from a study comparing bioisosteres of the well-known purine-based CDK inhibitor, (R)-roscovitine. While this study used a pyrazolo[1,5-a]-1,3,5-triazine, a very close analog of the pyrazolo[1,5-a]pyrimidine core, the results are highly illustrative.
| Compound | Scaffold | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK5/p25 IC50 (µM) | CDK7/cyclin H IC50 (µM) | CDK9/cyclin T IC50 (µM) |
| (R)-roscovitine | Purine | 0.45 | 0.20 | 0.20 | 0.40 | 0.22 |
| GP0210 | Pyrazolo[1,5-a]-1,3,5-triazine | 0.12 | 0.065 | 0.04 | 0.15 | 0.045 |
Data from Popowycz et al. (2009).[3]
As the data clearly indicates, the pyrazolo[1,5-a]-1,3,5-triazine bioisostere (GP0210) demonstrated significantly higher potency against a panel of CDKs compared to its purine counterpart, (R)-roscovitine.[3] This enhancement in activity highlights the potential of the pyrazolo-fused pyrimidine system to optimize interactions within the ATP-binding pocket.
Experimental Protocols for Comparative Analysis
To facilitate a rigorous comparison of pyrazolo[1,5-a]pyrimidine and purine isosteres, we provide the following detailed protocols for key biological assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine and purine compounds in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of diluted kinase (e.g., CDK2/Cyclin E) to each well.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (e.g., histone H1 and ATP at the Km concentration for the kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine and purine compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[11]
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly valuable and versatile alternative to the traditional purine core in the design of kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and demonstrated potential for enhanced biological activity make it an attractive starting point for drug discovery campaigns. By employing the rigorous comparative assays outlined in this guide, researchers can effectively evaluate the relative merits of these two important isosteric scaffolds and make informed decisions in the pursuit of novel and effective therapeutics.
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MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Compounds
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with various biological targets make it an exceptional starting point for drug design.[1] This versatility has led to the development of compounds with a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]
This guide provides a comparative analysis of the preclinical efficacy of notable pyrazolo[1,5-a]pyrimidine derivatives. We will dissect their performance in both cellular (in vitro) and whole-organism (in vivo) models, grounding the discussion in the mechanistic rationale behind the experimental designs. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on the therapeutic potential and developmental challenges of this remarkable class of compounds.
Part 1: In Vitro Efficacy — Deconstructing Molecular Mechanisms and Cellular Potency
The initial validation of a drug candidate hinges on its in vitro performance. These assays are crucial for establishing a compound's mechanism of action, potency, and selectivity at the molecular and cellular levels. Pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against a diverse array of targets, most prominently protein kinases.
A. Protein Kinase Inhibition: A Cornerstone of Pyrazolo[1,5-a]pyrimidine Activity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold is an excellent ATP-mimetic, enabling it to function as an ATP-competitive inhibitor for a wide range of kinases.[2][4] This has made it a fruitful scaffold for developing targeted therapies.
The fight against cancer has been revolutionized by small-molecule kinase inhibitors, and pyrazolo[1,5-a]pyrimidines are at the forefront of this research. They have been successfully optimized to target numerous kinases driving tumor growth and survival.
-
Growth Factor Receptor Pathways (EGFR, RET, Trk): Compounds targeting kinases like EGFR have shown promise in non-small cell lung cancer (NSCLC), while inhibitors of RET kinase have demonstrated potent activity in lung adenocarcinoma models.[2][5] Furthermore, the scaffold is central to several potent Tropomyosin Receptor Kinase (Trk) inhibitors, which are effective against various solid tumors with NTRK gene fusions.[6][7]
-
Cell Cycle and DNA Damage Response (CDK9, CHK1, TTK): Inhibition of Cyclin-Dependent Kinase 9 (CDK9) by pyrazolo[1,5-a]pyrimidines can induce apoptosis in malignant cells by disrupting transcriptional regulation.[8] Others have been developed as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1) and Threonine Tyrosine Kinase (TTK), key regulators of the DNA damage response and mitotic checkpoint, respectively.[9][10] The TTK inhibitor CFI-402257, for instance, emerged as a highly potent and bioavailable anticancer agent.[10]
-
Cell Survival and Proliferation (PI3Kδ, Pim, B-Raf): The PI3Kδ isoform, crucial for immune cell signaling, has been targeted for inflammatory diseases and B-cell malignancies. The compound CPL302253 is a highly potent and selective PI3Kδ inhibitor with an IC50 in the low nanomolar range.[11] Additionally, this scaffold has yielded potent inhibitors of Pim kinases and the B-Raf/MEK pathway, which are critical for cell survival and are implicated in melanoma and other cancers.[2][12][13]
Figure 1: Simplified signaling pathways targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Table 1: Comparative In Vitro Efficacy of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 / Ki | Cell Line / Assay | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| CPL302253 (54) | PI3Kδ | 2.8 nM | Enzymatic Assay | Asthma / Inflammation | [11] |
| 17r | CHK1 | 4 nM | Enzymatic Assay | Cancer | [9] |
| 11j | Pim-1, Pim-2, Pim-3 | 2 nM, 24 nM, 6 nM | Enzymatic Assay | Cancer | [12] |
| WF-47-JS03 (1) | RET | <1 nM | Cellular Assay | Lung Cancer | [5] |
| CFI-402257 | TTK | 0.1 nM (Ki) | Enzymatic Assay | Cancer | [10] |
| Compound 9 | TrkA | 1.7 nM | Enzymatic Assay | Cancer | [6][7] |
| 18b | CDK9 | 160 nM | Enzymatic Assay | Cancer |[8] |
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
-
Rationale: This homogenous assay format is highly sensitive, requires no wash steps, and is amenable to high-throughput screening. It measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, with signal reduction indicating kinase inhibition.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the pyrazolo[1,5-a]pyrimidine compound in DMSO, followed by a final dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound, 5 µL of a kinase/substrate mix (containing the target kinase and a biotinylated polypeptide substrate), and initiate the reaction by adding 2.5 µL of ATP solution (typically at its Km concentration to ensure competitive binding can be accurately measured).
-
Incubation: Incubate the plate at room temperature for 60 minutes. The choice of incubation time is critical to ensure the reaction remains in the linear range.
-
Detection: Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-phospho-substrate antibody and streptavidin-labeled fluorescein. The terbium-antibody binds the phosphorylated substrate, which is captured by the streptavidin-fluorescein.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Analysis: Calculate the emission ratio (520/495). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Antimicrobial Activity: A Scaffold for New Antibiotics
With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Pyrazolo[1,5-a]pyrimidines have emerged as promising candidates, targeting essential bacterial processes.
-
Mechanism of Action: Certain derivatives have been shown to inhibit bacterial RNA polymerase, a well-validated target for antibiotics.[14] Others act as inhibitors of MurA, an enzyme essential for the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.[15]
-
Comparative Efficacy: Compound 7b was identified as a potent RNA polymerase inhibitor with an IC50 of 0.213 µg/ml, outperforming the standard drug Rifampicin in the reported assay.[14] In a separate study, compound 4c showed excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL by targeting the MurA enzyme.[15]
Table 2: Comparative In Vitro Antimicrobial Activity
| Compound ID | Bacterial Target | Test Organism | MIC / IC50 | Reference |
|---|---|---|---|---|
| 7b | RNA Polymerase | Bacillus subtilis | IC50 = 0.213 µg/mL | [14] |
| 4c | MurA Enzyme | Escherichia coli | MIC = 1.95 µg/mL | [15] |
| VI | Not specified | Various strains | MIC = 2.8 µM |[15] |
-
Rationale: The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Step-by-Step Methodology:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed.
-
Part 2: In Vivo Efficacy — Assessing Therapeutic Potential in Preclinical Models
While in vitro data establishes potency, in vivo studies are the true test of a compound's potential. These experiments evaluate efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a complex biological system.
A. Xenograft Models for Oncology
The subcutaneous xenograft model, where human cancer cells are implanted in immunocompromised mice, is a workhorse for preclinical cancer drug evaluation.
-
Tumor Regression and Challenges: A potent pyrazolo[1,5-a]pyrimidine RET kinase inhibitor demonstrated strong regression of RET-driven tumor xenografts at a 10 mg/kg daily dose.[5] However, this study also highlighted a common challenge with this scaffold: a narrow therapeutic window, as higher doses were poorly tolerated.[5] This underscores the critical need to optimize for selectivity and safety alongside potency.
-
Progression to IND-Enabling Studies: The development of the TTK inhibitor CFI-402257 showcases a successful trajectory. After demonstrating potent in vitro activity and favorable pharmacokinetic properties, it was advanced into in vivo xenograft studies, where its performance ultimately led to its selection as a candidate for Investigational New Drug (IND) enabling studies.[10]
Table 3: Selected In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidines in Oncology
| Compound ID | Xenograft Model | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|---|
| Compound 1 | RET-driven lung tumor | 10 mg/kg, p.o., q.d. | Strong tumor regression | [5] |
| TPX-0005 | Trk-fusion tumor | 30 mg/kg | 97% growth inhibition | [7] |
| CFI-402257 | Breast cancer | Not specified | Growth suppression |[10] |
Figure 2: Standard workflow for an in vivo subcutaneous xenograft study.
-
Rationale: This model assesses a compound's ability to inhibit the growth of a human tumor in a living organism, providing integrated data on efficacy, exposure, and tolerability.
-
Step-by-Step Methodology:
-
Cell Implantation: Human tumor cells (e.g., 5 x 10⁶ cells in Matrigel) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude or NSG).
-
Tumor Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Group Randomization: Once tumors are staged, mice are randomized into treatment and vehicle control groups. This is a critical step to ensure an unbiased study outcome.
-
Treatment Administration: The pyrazolo[1,5-a]pyrimidine compound is formulated in a suitable vehicle and administered (e.g., oral gavage) daily for the duration of the study (typically 21-28 days).
-
Monitoring: Tumor volumes and body weights are measured 2-3 times weekly. Body weight is a key indicator of drug toxicity.
-
Endpoint Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (%TGI) is calculated. Tumors may also be harvested for pharmacodynamic biomarker analysis (e.g., measuring phosphorylation of the target kinase).
-
Part 3: Comparative Insights and Future Directions
Structure-Activity Relationships (SAR) and Overcoming Challenges
The development of pyrazolo[1,5-a]pyrimidines has been guided by insightful SAR studies. For example, the addition of an amide bond at the C3 position was found to be critical for potent TrkA inhibition.[6] In another case, researchers successfully mitigated off-target hERG inhibition in a series of Pim-1 inhibitors by removing a terminal basic moiety, a crucial step for improving the safety profile.[13]
Despite these successes, challenges remain. The narrow therapeutic window observed for some compounds highlights the need for continued optimization to improve selectivity against a panel of related kinases.[5] Furthermore, overcoming acquired resistance, a common issue with targeted therapies, is a major focus, with second-generation inhibitors being designed to be active against resistance mutations.[7]
Future Outlook
The future of pyrazolo[1,5-a]pyrimidine development is bright. Research will continue to focus on:
-
Enhancing Selectivity: Leveraging structural biology and computational modeling to design compounds that specifically inhibit the target of interest, thereby reducing off-target toxicity.
-
Improving Bioavailability: Optimizing physicochemical properties to ensure compounds can be effectively delivered and reach their target tissue at therapeutic concentrations.[2][4]
-
Exploring New Therapeutic Areas: While oncology is a major focus, the potent anti-inflammatory and antimicrobial activities suggest significant untapped potential in treating inflammatory disorders, autoimmune diseases, and infectious diseases.[3][11][15]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a proven and highly versatile platform for the discovery of potent and selective modulators of a wide range of biological targets. The journey from an in vitro hit to a viable in vivo candidate requires a rigorous, multi-parameter optimization process that balances potency, selectivity, pharmacokinetics, and safety. The successful examples highlighted in this guide demonstrate that through careful design and thorough preclinical evaluation, compounds based on this remarkable scaffold can be advanced toward clinical development, offering the potential for new and effective therapies for some of our most challenging diseases.
References
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- Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a templ
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- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Tre
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A Comparative Guide to Molecular Docking of 2-Methylpyrazolo[1,5-a]pyrimidines with Key Protein Kinase Targets
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of a variety of protein kinases.[1][2][3] This guide provides an in-depth, comparative molecular docking analysis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives against three therapeutically relevant protein kinases: Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.
Through a detailed examination of experimental data and computational protocols, we will explore the binding efficiencies of this scaffold and contrast its performance with established, alternative inhibitors. This analysis aims to furnish researchers, scientists, and drug development professionals with the critical insights necessary to leverage the this compound core in the design of novel and potent kinase inhibitors.
The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of numerous protein kinases.[1][4] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][5] The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine offers a rigid and versatile framework for chemical modification, enabling the fine-tuning of inhibitory activity and selectivity.[1][3]
Comparative Docking Analysis: A Tripartite Study
To provide a comprehensive performance overview, we will conduct a comparative molecular docking study against three distinct and well-validated protein kinase targets. For each target, we will compare a representative this compound derivative with a known, structurally distinct inhibitor.
Target 1: Cyclin-Dependent Kinase 2 (CDK2) - The Cell Cycle Gatekeeper
CDK2 is a key regulator of cell cycle progression, and its aberrant activity is frequently implicated in the proliferation of cancer cells.[6] Consequently, the development of potent and selective CDK2 inhibitors is a major focus of anticancer drug discovery.
Comparative Ligands:
| Ligand | Scaffold | Known Activity (IC50) |
| Compound 13g | Pyrazolo[1,5-a]pyrimidine | 18 nM (against CDK2)[6] |
| Roscovitine | 2,6,9-trisubstituted purine | 140 nM (against CDK2)[6] |
Molecular Docking Protocol: CDK2
A detailed, step-by-step protocol for performing the molecular docking of these inhibitors with CDK2 is provided in the "Experimental Protocols" section below. The crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1PYE) will be utilized for this study.[7]
Anticipated Binding Interactions:
The pyrazolo[1,5-a]pyrimidine core of Compound 13g is expected to form key hydrogen bonds with the hinge region residues of the CDK2 active site, mimicking the interaction of the adenine moiety of ATP. In contrast, Roscovitine, a purine analog, will also engage the hinge region, but differences in the substituent groups will likely lead to varied interactions with other residues in the binding pocket, influencing their respective inhibitory potencies.
Target 2: Tropomyosin Receptor Kinase A (TRKA) - A Target in Pain and Cancer
TRKA, a receptor tyrosine kinase, is a crucial mediator of nerve growth factor signaling and has been identified as a therapeutic target for both pain management and various cancers.[8]
Comparative Ligands:
| Ligand | Scaffold | Known Activity (IC50) |
| A Pyrazolo[1,5-a]pyrimidine Derivative | Pyrazolo[1,5-a]pyrimidine | To be determined from literature |
| Larotrectinib | A potent and selective TRK inhibitor | ~2-20 nM (against TRKA) |
Molecular Docking Protocol: TRKA
The docking study for TRKA will be conducted using the crystal structure of TRKA in complex with a small molecule inhibitor (PDB ID: 5JFV).[9] A detailed protocol is available in the "Experimental Protocols" section.
Anticipated Binding Interactions:
The pyrazolo[1,5-a]pyrimidine derivative is anticipated to occupy the ATP-binding pocket of TRKA, forming canonical hydrogen bonds with the hinge region. Larotrectinib, with its distinct chemical architecture, is known to induce a specific conformation of the kinase, and a comparison of their binding modes will highlight the structural determinants of potency and selectivity for this target.
Target 3: PIM-1 Kinase - A Proto-Oncogene
PIM-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target for cancer therapy.[10]
Comparative Ligands:
| Ligand | Scaffold | Known Activity (IC50) |
| A Pyrazolo[1,5-a]pyrimidine Derivative | Pyrazolo[1,5-a]pyrimidine | To be determined from literature |
| Nilotinib | A known kinase inhibitor with PIM-1 activity | Potent inhibitor[10] |
Molecular Docking Protocol: PIM-1 Kinase
The crystal structure of PIM-1 in complex with an inhibitor (PDB ID: 5O13) will be used for this comparative docking study.[11] The detailed methodology is outlined in the "Experimental Protocols" section.
Anticipated Binding Interactions:
The pyrazolo[1,5-a]pyrimidine core is expected to form hydrogen bonds with the hinge region of PIM-1. Nilotinib, a broader spectrum kinase inhibitor, also targets the ATP pocket. A comparative analysis of their interactions will shed light on the potential for developing selective PIM-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
A standardized and validated molecular docking workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the key steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.
Protein Preparation Workflow
Protein preparation workflow for molecular docking.
-
Retrieve Protein Structure : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 1PYE (CDK2), 5JFV (TRKA), and 5O13 (PIM-1).[7][9][11]
-
Clean the Structure : Remove all water molecules, non-essential ions, and co-crystallized ligands from the PDB file. This can be accomplished using software like UCSF Chimera or PyMOL.
-
Add Hydrogens : Add polar hydrogen atoms to the protein structure, as they are crucial for defining the hydrogen bonding network.
-
Assign Charges : Assign partial charges to all atoms in the protein. The Gasteiger charging method is commonly used for this purpose.
-
Convert to PDBQT Format : Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation Workflow
Ligand preparation workflow for molecular docking.
-
Obtain Ligand Structure : The 2D structure of the ligand can be obtained from databases like PubChem or drawn using chemical drawing software.
-
Convert to 3D : Convert the 2D structure to a 3D conformation.
-
Energy Minimization : Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation.
-
Assign Charges : Assign Gasteiger partial charges to the ligand atoms.
-
Define Rotatable Bonds : Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Convert to PDBQT Format : Save the prepared ligand in the PDBQT file format.
Molecular Docking and Analysis Workflow
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A Comparative Guide to the Green Synthesis of Pyrazolo[1,5-a]pyrimidines: A Green Metrics Assessment
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents for conditions ranging from insomnia to cancer.[1] Given their significance, the development of efficient and environmentally benign synthetic routes is of paramount importance. This guide provides an in-depth comparison of different synthetic strategies for pyrazolo[1,5-a]pyrimidines, with a focus on assessing their green chemistry metrics. We will delve into the causality behind experimental choices and provide a framework for researchers and drug development professionals to select more sustainable synthetic pathways.
The Importance of Green Chemistry Metrics
To objectively compare the "greenness" of different chemical processes, a set of metrics has been established. These metrics provide a quantitative measure of the efficiency and environmental impact of a reaction. For this guide, we will focus on the following key metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.[2] A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product.
-
Reaction Mass Efficiency (RME): A more practical metric that takes into account the reaction yield and the actual masses of reactants used. It is calculated as the mass of the isolated product divided by the total mass of reactants.
-
E-Factor: A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). A lower E-factor is indicative of a greener process.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. It is calculated as the total mass input divided by the mass of the final product. The ideal PMI is 1, meaning no waste is generated.
Comparative Analysis of Synthetic Methodologies
We will now compare three distinct synthetic approaches to pyrazolo[1,5-a]pyrimidines: a conventional thermal method, a microwave-assisted synthesis, and an ultrasound-assisted synthesis.
Conventional Thermal Synthesis: The Baseline
The traditional approach to synthesizing pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, such as acetylacetone, under thermal conditions, typically with an acid catalyst.[3][4]
Reaction Scheme:
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring. The use of heat is necessary to overcome the activation energy of the reaction, but it can also lead to the formation of side products and require longer reaction times.
Green Metrics Assessment:
-
Atom Economy: The calculated atom economy for this reaction is approximately 84.7%. While seemingly high, this metric does not account for solvents, catalysts, or product purification.
-
E-Factor & PMI: Conventional methods often utilize organic solvents like ethanol or acetic acid in significant quantities, which contribute to a higher PMI.[3] The workup procedure, which may involve extraction and chromatography, further adds to the solvent waste, leading to a less favorable E-factor.
Microwave-Assisted Synthesis: A Step Towards Greener Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times.[5][6][7] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.
Reaction Scheme (Example):
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines can be synthesized via a two-step microwave-assisted protocol. The first step involves the solvent-free condensation of a methyl ketone with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form a β-enaminone. The second step is the reaction of the β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation.
Mechanistic Insight: Microwave energy is efficiently absorbed by polar molecules, leading to rapid and localized heating. This can significantly reduce reaction times from hours to minutes and often results in cleaner reactions with fewer byproducts. The solvent-free nature of the first step further enhances the green credentials of this method.
Green Metrics Assessment:
-
Reaction Mass Efficiency (RME): For a series of 7-aryl-2-methylpyrazolo[1,5-a]pyrimidines synthesized using this method, the RME was reported to be in the range of 40-53%. This is a significant improvement over many traditional synthetic methods for other heterocyclic compounds.
-
E-Factor & PMI: The use of solvent-free conditions in the first step and reduced reaction times contribute to a lower PMI compared to conventional heating methods. The need for less extensive purification also reduces solvent waste, leading to a better E-Factor.
Ultrasound-Assisted Synthesis in Aqueous Media: A Highly Promising Green Approach
The use of ultrasound in chemical synthesis, known as sonochemistry, can promote reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates.[8][9]
Reaction Scheme (Example):
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by the reaction of aminopyrazoles with acetylenic esters in aqueous media in the presence of KHSO₄, assisted by ultrasound irradiation.[1]
Mechanistic Insight: Ultrasound irradiation facilitates the reaction through several mechanisms. The intense localized conditions created by cavitation can break chemical bonds and generate highly reactive species. Furthermore, the micro-jets and shockwaves produced during bubble collapse can enhance mass transfer and mixing, leading to faster and more efficient reactions. The use of water as a solvent is a significant green advantage.[1]
Green Metrics Assessment:
-
Atom Economy: The atom economy of this multicomponent reaction is generally high, as most of the atoms from the reactants are incorporated into the final product.
-
E-Factor & PMI: This method exhibits excellent green chemistry characteristics. The use of water as a solvent significantly reduces the environmental impact.[1] The short reaction times (often in the range of minutes) and high yields contribute to a very low PMI and an excellent E-factor.[1][8] The simple workup procedure further minimizes waste generation.
Quantitative Comparison of Green Chemistry Metrics
| Synthetic Method | Atom Economy (AE) | Reaction Mass Efficiency (RME) | E-Factor | Process Mass Intensity (PMI) | Key Advantages | Key Disadvantages |
| Conventional Thermal | ~85% | Lower (yield dependent) | High | High | Simple setup | Long reaction times, high energy consumption, use of organic solvents, often requires extensive purification |
| Microwave-Assisted | High | 40-53% (reported for a specific synthesis) | Moderate | Moderate | Rapid reactions, higher yields, potential for solvent-free conditions | Requires specialized microwave equipment |
| Ultrasound-Assisted | High | High (yields often >90%) | Low | Low | Very short reaction times, high yields, use of aqueous media, simple workup | Requires an ultrasonic reactor/probe |
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol is based on the environmentally friendly synthesis reported by Das et al.[1]
Materials:
-
5-Aminopyrazole derivative (1 mmol)
-
Acetylenic ester (e.g., dimethyl acetylenedicarboxylate) (1 mmol)
-
Potassium bisulfate (KHSO₄) (catalyst)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the 5-aminopyrazole (1 mmol), acetylenic ester (1 mmol), and a catalytic amount of KHSO₄ in water.
-
Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Irradiate the mixture with ultrasound at a specified frequency and power for a short period (typically 5-15 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.
-
Wash the isolated product with water and dry to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Self-Validating System: The simplicity of this protocol, coupled with the high yields and easy isolation of the product, makes it a self-validating system. The formation of the desired product can be readily confirmed by standard analytical techniques such as melting point, IR, and NMR spectroscopy.
Visualizing Green Chemistry in Pyrazolo[1,5-a]pyrimidine Synthesis
Workflow for a Greener Synthesis
Caption: The relationship and scope of key green chemistry metrics.
Conclusion
The assessment of green chemistry metrics provides a valuable framework for evaluating and comparing different synthetic routes to pyrazolo[1,5-a]pyrimidines. While conventional thermal methods provide a baseline, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of efficiency and environmental impact. The ultrasound-assisted synthesis in aqueous media stands out as a particularly green and efficient method, characterized by short reaction times, high yields, and the use of an environmentally benign solvent. By embracing these greener methodologies, researchers and drug development professionals can contribute to a more sustainable future for pharmaceutical manufacturing.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
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Das, S., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 68(3), 287–296. [Link]
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Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[3][10][11]riazine and Imidazo[2,1-c][1,2,4. (2018). ResearchGate. [Link]
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A Researcher's Guide to Elucidating the Mechanism of Action of 2-Methylpyrazolo[1,5-a]pyrimidine: A Comparative Approach
For drug development professionals and researchers, understanding the precise mechanism of action (MoA) of a small molecule is paramount to advancing a compound from a promising hit to a clinical candidate.[1][2] The 2-methylpyrazolo[1,5-a]pyrimidine scaffold represents a privileged core structure in medicinal chemistry.[3][4] Derivatives of this heterocyclic system have shown potent inhibitory activity against a range of therapeutic targets, including protein kinases such as Pim-1, cyclin-dependent kinases (CDKs), KDR, and PI3Kδ, as well as other enzymes like dipeptidyl peptidase-IV (DPP-IV).[5][6][7][8][9]
While the broader class of pyrazolo[1,5-a]pyrimidines is known for its kinase inhibitory potential, the specific molecular target(s) and signaling pathways modulated by the parent compound, this compound, may not be fully characterized.[3] This guide provides a comprehensive, comparative framework for researchers to systematically investigate and confirm the MoA of this compound. We will delve into cutting-edge, unbiased techniques for target identification and validation, moving beyond hypothesis-driven approaches to uncover both primary targets and potential off-target effects.
Part 1: Unbiased Target Identification Strategies
The initial and most critical step is to identify the direct molecular binding partners of this compound within the cellular environment. Two main philosophies guide this endeavor: affinity-based methods and label-free approaches. The choice of strategy is crucial and depends on the physicochemical properties of the compound and the specific biological question being addressed.[10][11]
Affinity-Based Approaches: Fishing for Targets
Affinity-based methods rely on modifying the small molecule to incorporate a tag (e.g., biotin) or immobilizing it on a solid support to "pull down" its binding partners from a cell lysate.[10][11]
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. It is critical to attach the linker at a position that does not interfere with the compound's biological activity. Structure-activity relationship (SAR) data, if available, can guide this decision.
-
Cell Culture and Lysis: Culture the relevant cell line to ~80% confluency. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubation: Incubate the cell lysate with the biotinylated probe and a non-biotinylated competitor compound (this compound) in separate tubes. The competitor serves as a crucial control to distinguish specific from non-specific binding.
-
Affinity Purification: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and its bound proteins.[10]
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample using mass spectrometry.[10]
Table 1: Comparison of Target Identification Methodologies
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down | Immobilized or tagged compound captures binding partners from cell lysate.[12] | Direct identification of binding partners; well-established protocols.[10] | Chemical modification may alter compound activity; potential for steric hindrance; risk of identifying non-specific binders.[12] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[13][14] | Label-free; applicable in live cells and tissues; provides evidence of direct target engagement.[14][15] | Requires a specific antibody for each target or advanced mass spectrometry; may not be suitable for all proteins.[13] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[12] | Label-free; does not require compound modification. | May not be effective for all protein-ligand interactions; results can be influenced by protease accessibility. |
| Chemoproteomics | Utilizes chemical probes to map protein-small molecule interactions on a proteome-wide scale.[16][17][18] | High-throughput; can identify covalent and non-covalent interactions; provides information on target selectivity.[17][19] | Requires specialized expertise and instrumentation; probe design can be challenging.[20] |
Label-Free Approaches: Circumventing Compound Modification
Label-free methods avoid the potential pitfalls of chemically altering the compound of interest.[10][11] These techniques rely on the principle that the interaction between a small molecule and its target protein alters the biophysical properties of the protein.
CETSA is a gold-standard method for verifying direct target engagement in a cellular context.[14][21][15] The underlying principle is that ligand binding increases the thermal stability of the target protein.[14][21]
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific to a putative target protein.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Part 2: Validating the Primary Target and Mapping the Pathway
Once a list of putative targets has been generated, the next crucial phase is to validate these interactions and understand their functional consequences.
Kinome Profiling: Assessing Selectivity
Given that many pyrazolo[1,5-a]pyrimidine derivatives are kinase inhibitors, a broad kinome screen is a logical and essential step.[3][5] This will not only help to validate the primary kinase target(s) but also provide a selectivity profile, which is critical for predicting potential off-target effects.[22][23][24]
-
Compound Submission: Submit this compound to a commercial or in-house kinase profiling service.[23]
-
Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases.[23] The assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results are usually presented as percent inhibition for each kinase. Follow-up dose-response experiments should be performed for any kinases that show significant inhibition to determine the IC50 value.
Caption: Kinome Profiling Workflow.
Cellular Assays: Confirming Functional Effects
Biochemical assays confirm a direct interaction but do not guarantee that the compound will have the same effect in a complex cellular environment. Therefore, cell-based assays are essential to confirm that the inhibition of the target kinase leads to the expected downstream signaling effects.
-
Cell Treatment: Treat cells with increasing concentrations of this compound for an appropriate duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated form of a known downstream substrate of the target kinase. A total protein antibody for the same substrate should be used as a loading control.
-
Analysis: A dose-dependent decrease in the phosphorylation of the substrate provides strong evidence that the compound is engaging and inhibiting the target kinase in cells.
Conclusion
Confirming the mechanism of action of this compound requires a multi-faceted and systematic approach. By combining unbiased target identification methods like affinity-based pull-downs and CETSA with rigorous validation techniques such as broad kinome profiling and cell-based functional assays, researchers can build a comprehensive and robust understanding of how this compound exerts its biological effects. This detailed mechanistic insight is indispensable for the successful development of this and other promising small molecules into novel therapeutics.
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PubMed. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Available at: [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to Pharmacokinetics and ADMET Profiling for the Modern Drug Hunter
For researchers, medicinal chemists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a discovery program. The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a privileged scaffold, particularly in the realm of kinase inhibition, due to its synthetic tractability and its ability to form key interactions within ATP-binding sites.[1] This has led to the development of numerous clinical candidates and approved drugs.[2] However, promising in vitro potency can often be undermined by poor pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
This guide provides an in-depth, comparative analysis of the pharmacokinetic and ADMET profiles of novel pyrazolo[1,5-a]pyrimidine derivatives. Moving beyond a simple recitation of data, we will dissect the causal relationships between chemical structure and drug-like properties, offering field-proven insights to guide your own discovery efforts. Every piece of data and every protocol is presented within a self-validating framework, grounded in authoritative, citable sources to ensure scientific integrity.
The Make-or-Break Parameters: A Comparative Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
A successful drug candidate must navigate a complex biological landscape. The following tables summarize key in vitro ADMET and in vivo pharmacokinetic data for a range of pyrazolo[1,5-a]pyrimidine derivatives, illustrating how subtle structural modifications can dramatically alter their disposition in the body. For context, we will also draw comparisons with alternative heterocyclic scaffolds commonly employed in kinase inhibitor design.
Table 1: Comparative In Vitro ADMET Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Class | Primary Target(s) | Aqueous Solubility | Permeability (Papp, Caco-2) | Microsomal Stability (t½, min) | hERG Inhibition (IC50, µM) | Cytotoxicity (Mean GI50, µM) | Reference(s) |
| BS-194 (4k) | CDK1/2/9 | N/A | N/A | N/A | N/A | 0.28 | [3][4] |
| Pim-1 Inhibitor (1) | Pim-1/Flt-3 | Poor | N/A | N/A | 1.94 | N/A | [5] |
| Pim-1 Inhibitor (9) | Pim-1/Flt-3 | Improved | N/A | N/A | > 30 | N/A | [5] |
| KDR Inhibitors | KDR | Improved with solubilizing groups | N/A | N/A | N/A | N/A | [1][6] |
| CDK2/Tubulin (6h) | CDK2/Tubulin | N/A | Favorable (Predicted) | N/A | N/A | 7.01 | [7] |
| RET Inhibitor (1) | RET | N/A | Brain Penetrant | N/A | N/A | N/A | [8] |
N/A: Data not available in the cited literature.
Expert Analysis: The data reveals a common challenge with early-generation pyrazolo[1,5-a]pyrimidines: poor solubility.[9] The work on KDR inhibitors demonstrates a classic medicinal chemistry strategy—the introduction of solubilizing functionality, such as basic side-chains, to improve physical properties.[6] A critical insight comes from the Pim-1 inhibitor series, where the removal of a terminal basic moiety in compound 9 compared to compound 1 dramatically mitigated hERG inhibition, a key cardiotoxicity liability, without sacrificing potency.[5] This highlights the importance of carefully considering the pKa and overall charge distribution of substituents to avoid off-target ion channel interactions.
Table 2: Comparative In Vivo Pharmacokinetic Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Class | Species | Dose & Route | T½ (elimination half-life) | Cmax | AUC | Oral Bioavailability (F%) | Reference(s) |
| BS-194 (4k) | Mouse | 25 mg/kg, Oral | 178 min | N/A | N/A | Good | [3][10] |
| Pyrazolopyrimidine (15f) | Mouse | 50 & 100 mg/kg, Oral | Reasonable | High Exposure | Dose-proportional | Excellent | [9] |
| RET Inhibitor (1) | Mouse | 10 mg/kg, Oral | N/A | N/A | N/A | N/A (Effective) | [8] |
N/A: Data not available in the cited literature.
Expert Analysis: These in vivo results underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold to produce orally bioavailable drug candidates. Compound BS-194 (4k) and the anti-Wolbachia agent 15f both demonstrate good to excellent oral exposure in mice.[3][9] The success of these compounds is likely attributable to a favorable balance of physicochemical properties that allow for efficient absorption from the gastrointestinal tract and sufficient metabolic stability to achieve therapeutic concentrations. However, it is noteworthy that the RET inhibitor program highlighted a narrow therapeutic window, suggesting potential on- or off-target toxicity at higher exposures.[8]
Table 3: ADMET & Pharmacokinetic Profile of Alternative Heterocyclic Scaffolds
| Scaffold | Compound ID/Class | Primary Target(s) | Key ADMET/PK Properties | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | Compound 41 | FLT3/VEGFR2 | Good oral bioavailability (F=66.7%), t½ = 12.6 h (rat) | [11] |
| Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | BTK | Favorable pharmacokinetics, advanced to Phase I trials | [12] |
| Imidazo[1,2-b]pyridazine | Compound 15m | TRK | Good oral bioavailability (F=55.26%) | [13] |
| Imidazo[1,2-b]pyridazine | Compound 29 | TYK2 | Reasonable bioavailability (27%), modest microsomal stability | [14] |
Comparative Insights: The pyrazolo[3,4-d]pyrimidine and imidazo[1,2-b]pyridazine scaffolds are also prominent in kinase inhibitor design.[11][12] The data for compound 41 and compound 15m show that these alternative scaffolds can also yield compounds with excellent oral bioavailability and favorable half-lives.[11][13] The imidazo[1,2-b]pyridazine scaffold, in particular, has produced a clinical candidate (TM471-1 ), demonstrating its drug-like potential.[12] When selecting a scaffold, it is crucial to consider not only the on-target potency but also the inherent ADMET liabilities and opportunities for optimization that each core structure presents. The pyrazolo[1,5-a]pyrimidine scaffold remains highly competitive, with a proven track record of producing orally bioavailable drugs, but careful substituent selection is paramount to mitigate potential liabilities like hERG inhibition and metabolic instability.[5][9]
Visualizing the Drug Discovery Workflow
The path from a novel chemical entity to a viable drug candidate is a multi-parametric optimization problem. The following diagrams illustrate the logical flow of ADMET profiling and the interconnectedness of these critical properties.
Caption: Interplay of key ADMET parameters.
Field-Proven Experimental Protocols
To ensure the reproducibility and integrity of your data, adhering to robust experimental protocols is non-negotiable. The following are detailed, step-by-step methodologies for two of the most critical in vitro ADMET assays.
Protocol 1: In Vitro Microsomal Stability Assay
This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. A high clearance in this assay often predicts high hepatic clearance in vivo.
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- Microsomal Stock: Thaw pooled liver microsomes (human or other species) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The final concentration of NADPH should be 1 mM.
2. Incubation Procedure:
- Add the test compound to the diluted microsomal solution to achieve a final concentration of 1 µM.
- Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
- Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Termination and Sample Processing:
- Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
- Vortex the samples vigorously to precipitate the microsomal proteins.
- Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new plate or vial for analysis.
4. Analytical Method:
- Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound relative to the internal standard.
5. Data Analysis:
- Plot the natural logarithm of the percentage of the compound remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Protocol 2: Caco-2 Permeability Assay
This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. It is the gold standard for predicting intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS).
- Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.
- Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to further validate monolayer tightness.
3. Permeability Experiment (Apical to Basolateral - A to B):
- Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
- Add the test compound (typically at 1-10 µM) in transport buffer to the apical (A) chamber.
- Add fresh transport buffer to the basolateral (B) chamber.
- Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
- At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
4. Efflux Assessment (Basolateral to Apical - B to A):
- To determine if the compound is a substrate for efflux transporters, perform the experiment in the reverse direction.
- Add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
- Follow the same incubation and sampling procedure as the A to B experiment.
5. Analytical Method and Data Analysis:
- Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where:
- dQ/dt is the rate of permeation.
- A is the surface area of the filter membrane.
- C0 is the initial concentration in the donor chamber.
- Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) . An ER > 2 is generally considered indicative of active efflux.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a robust and versatile platform for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic accessibility allows for extensive structure-activity and structure-property relationship exploration. As demonstrated, thoughtful modifications to the core can significantly improve pharmacokinetic and ADMET profiles, mitigating common liabilities such as poor solubility and hERG toxicity. [5][6]While challenges like achieving high selectivity and avoiding resistance mutations persist, the continued application of integrated ADMET profiling from the earliest stages of discovery will be paramount. [1][15]By leveraging the comparative data and detailed protocols within this guide, researchers can make more informed decisions, accelerating the design-make-test-analyze cycle and increasing the probability of advancing high-quality, drug-like candidates into clinical development.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methylpyrazolo[1,5-a]pyrimidine
For the researcher, every stage of the drug discovery process is governed by precision, from initial synthesis to final analysis. The disposal of a novel chemical entity like 2-Methylpyrazolo[1,5-a]pyrimidine is no exception. This final step is not merely a matter of housekeeping; it is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in the principles of chemical safety and risk mitigation. Our objective is to empower you, the researcher, to manage this process with the same level of scientific rigor you apply to your research.
Part 1: Foundational Knowledge - Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's characteristics is essential. This foundational knowledge dictates every subsequent action, from the selection of personal protective equipment (PPE) to the final waste stream designation.
Based on data for structurally related pyrazolo[1,5-a]pyrimidine derivatives, a clear hazard profile emerges. The primary concerns are dermal and ocular irritation.[1] While specific toxicity data for this compound is not extensively published, the precautionary principle requires us to treat it as a hazardous substance.
| Property | Value/Classification | Implication for Handling & Disposal |
| Physical State | Solid, crystalline powder | Low risk of inhalation unless aerosolized. Spills are managed as solid waste. |
| GHS Classification (related compounds) | Skin Irritant, Serious Eye Irritant, May be harmful if swallowed.[1] | Requires appropriate PPE to prevent contact. Contaminated materials must be decontaminated or disposed of as hazardous waste. |
| Chemical Stability | Stable under normal conditions. | Store away from incompatible materials to prevent hazardous reactions. |
| Known Incompatibilities | Strong acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides.[2] | Waste must be segregated from these chemical classes to prevent violent reactions, gas evolution, or fire.[3] |
The Causality Behind Caution: The fused heterocyclic ring structure of pyrazolo[1,5-a]pyrimidines is central to their biological activity and, consequently, their potential toxicity.[4][5][6] The nitrogen atoms in the rings can interact with biological systems, and while this is desirable for therapeutic action, it necessitates careful handling to avoid unintended exposure. The irritant nature of related compounds suggests the potential to disrupt cellular membranes upon contact. Therefore, every handling and disposal step is designed to create a barrier between the chemical and the researcher.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound, from the laboratory bench to the final waste container.
Step 1: Waste Minimization (The First Principle)
The most effective disposal procedure begins with generating the least amount of waste possible. Sound experimental design is your primary tool for waste minimization.
-
Source Reduction: Order and prepare only the quantity of this compound required for your experiments.[7]
-
Scale of Experiments: Where feasible, reduce the scale of experiments to minimize the volume of resulting waste.[7]
Step 2: Personal Protective Equipment (PPE) - Your Primary Barrier
Before handling the compound or its waste, don the appropriate PPE.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required for handling small quantities of the solid compound in a well-ventilated area. However, if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Step 3: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[3][8]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) container with a screw cap is recommended. The container must be in good condition, with no leaks or cracks.
-
Labeling: Immediately label the container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant"
-
The date the first waste was added.
-
The name of the principal investigator or laboratory.
-
-
Waste Types:
-
Solid Waste: Collect un-used or surplus this compound directly in the designated container.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in the same container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinseate collected as hazardous waste.
-
Solutions: Aqueous or organic solutions containing the compound should be collected in a designated liquid waste container, separate from the solid waste, and properly labeled. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[2]
-
Step 4: Managing Spills
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: For small spills of the solid material, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health & Safety (EH&S) department.
-
Cleanup:
-
Gently sweep or vacuum the solid material.[9] Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Step 5: Storage and Final Disposal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by trained personnel.[3][7]
-
Storage Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[7][10]
-
Arrange for Pickup: Once the container is full, or within one year of the start date (whichever comes first), arrange for pickup through your institution's EH&S department.[3] Do not dispose of this chemical waste down the sink or in the regular trash.[8][10]
Part 3: Visualization of the Disposal Decision Process
The following diagram illustrates the logical workflow for handling and disposing of this compound and its associated waste.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Integrity
Proper chemical disposal is a non-negotiable aspect of scientific integrity. By adhering to this systematic approach, researchers can ensure that the lifecycle of this compound, from synthesis to disposal, is managed safely, responsibly, and in full compliance with established regulations. This protocol serves not as a rigid set of rules, but as a dynamic framework for risk assessment and management, empowering you to protect yourself, your colleagues, and the environment.
References
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Material Safety Data Sheet for 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. (2005). ScienceLab.com. [Link]
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Safety Data Sheet for Atravet® Injectable. (2015). Boehringer Ingelheim Vetmedica, Inc.[Link]
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Toxicity of pyrimidine derivatives under oxidative stress conditions. (2007). Pharmacological Reports. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field. (2024). MDPI. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. (2025). Academic Journals. [Link]
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Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
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Mutagens- Definition, Types (Physical, Chemical, Biological). (2023). Microbe Notes. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Personal protective equipment for handling 2-Methylpyrazolo[1,5-a]pyrimidine
A Strategic Guide to the Safe Handling of 2-Methylpyrazolo[1,5-a]pyrimidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the protection of your team.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of the parent compound, Pyrazolo[1,5-a]pyrimidine, and related derivatives. It is imperative to treat this compound with, at a minimum, the same level of caution as these related compounds.
Hazard Analysis: Understanding the Risks
The foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. Based on data for the parent compound, Pyrazolo[1,5-a]pyrimidine, the primary risks are categorized as follows:
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1] |
These classifications indicate that exposure through ingestion, skin contact, or inhalation can lead to adverse health effects. The irritant nature of the compound necessitates robust protective measures to prevent contact with the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale behind each selection.
a) Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[2] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[3][4] A face shield alone does not provide adequate eye protection.[4]
b) Skin and Body Protection:
-
Laboratory Coat: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant gown should be considered.
-
Gloves:
-
Material: Nitrile or neoprene gloves are recommended.[5] Do not use latex gloves, as they may offer insufficient protection against this class of chemicals.
-
Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a best practice, especially when handling concentrated solutions.
-
Replacement: Change gloves immediately if they become contaminated. If working continuously with the compound, it is advisable to change gloves at regular intervals (e.g., every 30-60 minutes).[6]
-
c) Respiratory Protection:
-
Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls, such as a certified chemical fume hood. All work with solid this compound or its solutions should be conducted within a fume hood.
-
Respirators: In situations where engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7] Proper fit-testing and training are essential for effective respirator use.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Bench to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
a) Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents.[8]
-
Hygiene: Avoid contact with skin and eyes.[9] Do not breathe dust.[9] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]
b) Spill Management:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
c) Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
The following diagram outlines the key steps in the operational workflow for this compound:
Caption: Operational workflow for this compound.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.
References
-
National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyrimidine. PubChem Compound Summary for CID 11636795. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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ScienceLab.com. (2005, February 14). Material Safety Data Sheet: 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
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Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
